Cyclobenzaprine Hydrochloride

Catalog No.
S524709
CAS No.
6202-23-9
M.F
C20H22ClN
M. Wt
311.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobenzaprine Hydrochloride

CAS Number

6202-23-9

Product Name

Cyclobenzaprine Hydrochloride

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine;hydrochloride

Molecular Formula

C20H22ClN

Molecular Weight

311.8 g/mol

InChI

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H

InChI Key

VXEAYBOGHINOKW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Flexeril; Proheptatriene; Lisseril; Proeptatriene; Proheptatrien

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

The exact mass of the compound Cyclobenzaprine hydrochloride is 275.1674 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cyclobenzaprine hydrochloride mechanism of action skeletal muscle relaxation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action Overview

Mechanism / Action Primary Site / Target Functional Outcome Key Supporting Evidence
Reduction of Tonic Somatic Motor Activity Brainstem (e.g., Locus Coeruleus) [1] [2] Decreases hyperactivity in efferent gamma (γ) and alpha (α) motor neurons, reducing muscle spasms without direct action on muscles [1]. Preclinical animal studies [1] [3].
Inhibition of Descending Serotonergic Pathways Spinal Cord; 5-HT2 Receptor Antagonism [1] [3] [4] Blocks serotonin's facilitatory role in spinal motor neurons, inhibiting mono- and polysynaptic reflexes to decrease pain and muscle activity [1] [2]. More recent research on receptor antagonism [1] [3].
Potent Histamine H1 Receptor Antagonism Central Nervous System; Histamine H1 Receptor [2] A primary cause of drowsiness and sedation, a major side effect; functions as a non-competitive antagonist [2]. Recent (2024) receptor-binding and functional assays [2].
Secondary Pharmacological Properties Various Neurotransmitter Systems [3] [5] Contributes to side effect profile (e.g., dry mouth, tachycardia) rather than primary therapeutic muscle relaxation [1] [5]. Well-documented binding affinity profiles [3] [5].

Detailed Experimental Insights

For research and development purposes, here is a deeper look into the experimental evidence and methodologies that underpin our current understanding.

Established Central Action & Noradrenergic Inhibition

Early foundational studies in animals established that cyclobenzaprine's primary site of action is the central nervous system.

  • Key Experimental Findings: Microinjection of cyclobenzaprine directly into the locus coeruleus of the brainstem in cats produced a dose-dependent reduction in muscle reflexes, while application to the spinal cord itself had minimal effect [2]. This points to the supraspinal brainstem as the crucial site for its muscle-relaxant effect.
  • Proposed Pathway: The drug is believed to depress the activity of coeruleus-spinal pathways, leading to reduced noradrenergic outflow and a subsequent decrease in the firing of spinal motor neurons [3] [2].
Serotonin 5-HT2 Receptor Antagonism

Subsequent research identified an additional, significant mechanism involving the serotonergic system.

  • Key Experimental Findings: Receptor binding assays show cyclobenzaprine has high affinity for several serotonin receptor subtypes, particularly 5-HT2A, 5-HT2B, and 5-HT2C [3] [5]. In animal models, it was shown to reduce pain transmission by blocking descending serotonergic pathways in the spinal cord [2].
  • Proposed Pathway: By antagonizing 5-HT2 receptors, cyclobenzaprine inhibits the serotonin-mediated facilitation of spinal cord interneurons, which dampens reflex motor activity [1] [4].
Potent Histamine H1 Receptor Antagonism (Recent Finding)

A 2024 study provided a definitive explanation for the drug's most common adverse effect: sedation.

  • Experimental Protocol:
    • Competitive Binding Assays: Using HEK293 cells expressing human H1 receptors, researchers demonstrated that cyclobenzaprine displaces the standard H1R radioligand [3H]-mepyramine with high affinity (Ki = 42.4 nM), comparable to diphenhydramine [2].
    • Functional Assays (Calcium Mobilization): In cells where H1 receptor activation triggers calcium release, cyclobenzaprine potently inhibited histamine-induced calcium mobilization (IC50 = 89.4 nM). The mechanism was identified as non-competitive antagonism, meaning it binds to a site different from histamine and cannot be overcome by increasing histamine concentration [2].
  • Conclusion: This study confirms that the sedative effects of cyclobenzaprine are directly mediated by its potent blockade of central H1 receptors [2].

Visualizing the Multimodal Mechanism

The following diagram synthesizes the primary known and proposed pathways through which cyclobenzaprine is thought to exert its effects.

Summary of Cyclobenzaprine's Complex Pharmacological Activity

Key Takeaways for Researchers

  • Central, Not Peripheral Action: Cyclobenzaprine does not act directly on skeletal muscle or the neuromuscular junction. Its efficacy relies entirely on central nervous system modulation [1] [6].
  • An Antispasmodic, Not an Antispastic: It is effective for acute muscle spasms of local origin but is not indicated for spasticity associated with cerebral palsy or spinal cord injuries [1] [3].
  • Significant Sedative Mechanism: The recently elucidated potent H1 receptor antagonism provides a clear target for researchers aiming to design novel muscle relaxants with reduced sedating properties [2].

References

Cyclobenzaprine JAK1-STAT3-WDHD1 signaling pathway cancer research

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The anti-cancer effects of cyclobenzaprine were characterized through a series of in vitro and in vivo assays.

Table 1: In Vitro Anti-Cancer Effects of Cyclobenzaprine in ESCC Cell Lines

Assay Type Cell Lines Used Key Findings Dependency
Cell Viability (CCK-8) KYSE150, Eca109 Significant inhibition of proliferation Time- and Dose-dependent [1]
Colony Formation KYSE150, Eca109 Inhibited proliferative ability Dose-dependent [1]
Migration (Transwell, Scratch) KYSE150, Eca109 Suppressed migratory ability Dose-dependent [1]

Table 2: In Vivo and Mechanistic Findings

Investigation Area Experimental Model Key Findings
*In Vivo* Efficacy Tumor-bearing nude mice Significant inhibition of ESCC tumor growth [1]
Safety Profile Nude mice (histological exam) No significant damage to heart, liver, spleen, lungs, or kidneys [1]
Core Mechanism DARTS & CETSA assays Cyclobenzaprine directly binds to JAK1 protein [1]
Downstream Target Proteomics, RT-PCR, WB Downregulates WDHD1 expression via JAK1-STAT3 axis [1]
Pathway Specificity Pathway analysis JAK1-STAT3 specific; not JAK2-STAT3 or PI3K-Akt-mTOR [1]
DNA Damage Response Comet assay Induced DNA damage following WDHD1 knockdown or Flexeril exposure [1]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the study [1].

1. Cell Viability and Proliferation Assays

  • Purpose: To assess the inhibitory effect of cyclobenzaprine on ESCC cell growth.
  • Cell Lines: Human ESCC cell lines KYSE150 and Eca109.
  • Reagent: Cell Counting Kit-8 (CCK-8).
  • Procedure:
    • Seed cells in 96-well plates.
    • Treat with a gradient of cyclobenzaprine concentrations for 24, 48, and 72 hours.
    • Add CCK-8 solution to each well and incubate for 1-4 hours.
    • Measure the absorbance at 450 nm using a microplate reader.
  • Additional Proliferation Assay: For the plate colony formation assay, a low density of cells is seeded and treated with the drug for 10-14 days. Colonies are then fixed, stained, and counted.

2. Migration Assays

  • Purpose: To evaluate the effect of cyclobenzaprine on ESCC cell migration.
  • Scratch Assay:
    • Create a confluent monolayer of cells and scratch a wound using a pipette tip.
    • Wash off detached cells and add fresh medium containing cyclobenzaprine.
    • Monitor and image cell migration into the scratch area at regular intervals (0, 24, 48 hours).
  • Transwell Assay:
    • Seed serum-starved cells in the upper chamber of a Transwell insert with a porous membrane.
    • Add medium with cyclobenzaprine to the upper chamber and place the insert into a lower chamber containing medium with fetal bovine serum as a chemoattractant.
    • After incubation, remove non-migrated cells from the upper membrane surface. Fix, stain, and image the migrated cells on the lower surface.

3. Target Identification and Binding Assays

  • Purpose: To confirm the direct physical interaction between cyclobenzaprine and the JAK1 protein.
  • Drug Affinity Responsive Target Stability (DARTS) Assay:
    • Incubate cell lysates with cyclobenzaprine or a control.
    • Digest the lysate-prodrug mixture with pronase. The binding of the drug to its target (JAK1) will protect it from proteolysis.
    • Detect the protected protein (JAK1) by western blotting.
  • Cellular Thermal Shift Assay (CETSA):
    • Treat live cells with cyclobenzaprine or vehicle control.
    • Heat the cell aliquots to different temperatures to denature proteins.
    • Centrifuge to separate soluble (stable) protein from insoluble (aggregated) protein.
    • Analyze the soluble fraction by western blotting for JAK1. A shift in thermal stability (more JAK1 remains soluble at higher temperatures in the drug-treated group) indicates direct binding.

4. In Vivo Efficacy Study

  • Purpose: To validate the anti-cancer effect of cyclobenzaprine in a live animal model.
  • Animal Model: Tumor-bearing nude mice.
  • Procedure:
    • Subcutaneously inject ESCC cells to form tumors.
    • Once tumors are palpable, randomize mice into control and treatment groups.
    • Administer cyclobenzaprine or vehicle control via a specified route (e.g., intraperitoneal injection or oral gavage) for the duration of the study.
    • Regularly monitor and measure tumor volume and body weight.
    • At the endpoint, euthanize the animals, excise and weigh tumors.
    • Collect major organs (heart, liver, spleen, lungs, kidneys) for histological examination (H&E staining) to assess potential toxicity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed molecular mechanism and the key experimental workflow used in the study.

pathway Cyclobenzaprine inhibits the JAK1-STAT3-WDHD1 axis Cyclobenzaprine Cyclobenzaprine JAK1 JAK1 Cyclobenzaprine->JAK1 Inhibits DDR DDR Cyclobenzaprine->DDR Induces STAT3 STAT3 JAK1->STAT3 Phosphorylates WDHD1 WDHD1 STAT3->WDHD1 Activates Transcription WDHD1->DDR Suppresses? Proliferation Proliferation WDHD1->Proliferation Promotes Metastasis Metastasis WDHD1->Metastasis Promotes

Cyclobenzaprine inhibits JAK1, blocking STAT3 activation and WDHD1 expression, suppressing proliferation and metastasis while inducing DNA damage [1].

workflow Key experimental workflow for mechanism validation Start FDA-Approved Compound Library InVitro In Vitro Phenotypic Screens (CCK-8, Colony, Transwell) Start->InVitro Identified Flexeril Proteomics Proteomic Analysis InVitro->Proteomics Found WDHD1 TargetID Target Identification (DARTS, CETSA) Proteomics->TargetID Hypothesized JAK1-STAT3 MechVal Mechanistic Validation (KD/OE, WB, RT-PCR) TargetID->MechVal Confirmed Binding InVivo In Vivo Validation (Mouse Xenograft) MechVal->InVivo Validated Effect

Experimental workflow from compound screening to in vivo validation, showing key steps for confirming cyclobenzaprine's mechanism of action [1].

Key Research Implications

  • Drug Repurposing Potential: Cyclobenzaprine, an already FDA-approved drug, could be rapidly repositioned as an anti-cancer therapeutic, potentially reducing development time and costs [1].
  • Novel Mechanism: The discovery of the JAK1-STAT3-WDHD1 axis provides a new signaling pathway for targeted therapy, especially in ESCC. The role of WDHD1 in cancer, particularly in the DNA damage response, merits deeper investigation [1].
  • Therapeutic Specificity: The study highlights that cyclobenzaprine's effect is specific to the JAK1-STAT3 pathway and not JAK2-STAT3, which may lead to a more targeted therapeutic profile with fewer off-target effects [1].

References

Cyclobenzaprine DNA damage response DDR mechanism

Author: Smolecule Technical Support Team. Date: February 2026

DNA Damage Response (DDR) in Research

The DNA damage response is a critical cellular network for maintaining genomic integrity, studied extensively for its role in cancer development and treatment [1]. Current research focuses on targeting DDR to improve cancer therapies, but cyclobenzaprine is not mentioned in this context.

Key DDR Pathways and Their Roles The table below summarizes the primary DNA repair pathways, which are a core part of the DDR mechanism.

Pathway Name Type of Repair Main DNA Lesions Handled Key Proteins Involved
Nucleotide Excision Repair (NER) Single-Strand Break Repair Large, helix-distorting lesions (e.g., from UV light, cisplatin) XPC, RAD23, CETN2, CSA, CSB [1]
Base Excision Repair (BER) Single-Strand Break Repair Small, non-helix-distorting base lesions (e.g., from oxidation, alkylation) DNA glycosylases [1]
Mismatch Repair (MMR) Single-Strand Break Repair Replication errors (base-base mismatches, insertion/deletion loops) MSH2, MSH6, MSH3, MLH1, PMS2 [1]
Homologous Recombination (HR) Double-Strand Break Repair DSBs during S and G2 phases of the cell cycle (error-free) BRCA1, BRCA2, RAD51, ATM, MRN complex [2] [1]
Non-Homologous End Joining (NHEJ) Double-Strand Break Repair DSBs throughout the cell cycle (error-prone) DNA-PKcs, Ku70/Ku80 [2]

Experimental Approaches for DDR Investigation

Should you wish to investigate a potential connection between a compound like cyclobenzaprine and DDR, the methodologies below, derived from cancer therapy research, provide a technical framework.

1. Assessing DDR Activation via Phosphorylation Markers

  • Objective: To determine if a compound triggers the DDR signaling cascade.
  • Protocol:
    • Treat cells (e.g., pancreatic carcinoma cell lines like BxPC3) with the compound of interest [3].
    • Use Western blot analysis to detect changes in phosphorylation levels of key DDR proteins.
    • Key Markers: γH2AX (DSB marker), pCHK1 (Ser345), pCHK2 (Thr68), pRPA32 (replication stress), pKAP1, and pP53 [3].
    • Interpretation: Increased phosphorylation indicates activation of specific DDR pathways.

2. Evaluating Impact on DNA Repair Capacity

  • Objective: To test if a compound impairs a cell's ability to repair DNA damage.
  • Protocol:
    • Induce DNA damage using a known agent (e.g., cisplatin for DNA adducts, doxorubicin for DSBs) [3].
    • Co-treat with the compound under investigation.
    • Measure: Use techniques like immunofluorescence to quantify the number of γH2AX foci as a marker for persistent DSBs [3].
    • Alternative Measure: Quantify steady-state levels of specific DNA lesions (e.g., Cis-(1,2-GpG)-DNA adducts) to assess repair inhibition [3].

3. Analyzing Cell Cycle Checkpoints and Cell Death

  • Objective: To determine if a compound disrupts cell cycle arrest and promotes death.
  • Protocol:
    • Treat cells and analyze at various time points (e.g., 24h and 72h) [3].
    • Use flow cytometry to determine cell cycle distribution (e.g., G1, S, G2/M) and the subG1 population (indicative of apoptosis) [3].
    • Use Western blot to detect cleavage of caspase-3 and caspase-7, confirming apoptosis activation [3].

DNA Damage Response Signaling Pathway

The diagram below outlines the core DDR signaling cascade, which is initiated by different types of DNA damage.

ddr_pathway DSB Double-Strand Break (DSB) MRN MRN Complex (Sensor) DSB->MRN SSB Single-Strand Break (SSB)/Replication Stress RPA RPA SSB->RPA ATM ATM (Transducer) MRN->ATM ATR_IP ATR-ATRIP (Sensor) ATR ATR (Transducer) ATR_IP->ATR RPA->ATR_IP CHK2 CHK2 ATM->CHK2 γH2AX γH2AX ATM->γH2AX Phosphorylates CHK1 CHK1 ATR->CHK1 CellCycle Cell Cycle Checkpoints CHK2->CellCycle DNA_Repair DNA Repair Activation CHK2->DNA_Repair Apoptosis Apoptosis CHK2->Apoptosis CHK1->CellCycle CHK1->DNA_Repair CHK1->Apoptosis γH2AX->DNA_Repair

> The DDR pathway is initiated by sensors that detect DNA lesions, leading to the activation of transducer kinases (ATM/ATR) and effector kinases (CHK1/CHK2) that coordinate cell fate decisions [3] [2] [1].

Guidance for Further Research

Given the lack of direct evidence, your investigation into cyclobenzaprine and DDR would be exploratory.

  • Review the Drug's Safety Profile: The available study on cyclobenzaprine analyzes adverse event data from the FDA FAERS database, focusing on clinical side effects like cardiac arrest, dizziness, and confusion, not molecular mechanisms [4]. This may not aid your mechanistic research but is relevant for contextualizing the drug's known effects.
  • Consider Investigating Alternative Mechanisms: Cyclobenzaprine's primary documented mechanism is as a centrally-acting muscle relaxant, believed to work through antagonism of serotonin receptors in the brainstem [4]. Research efforts might be more productive if focused on its known neuropharmacological effects rather than an unexplored DDR link.

References

Quantitative Pharmacokinetic Parameters of Cyclobenzaprine

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key pharmacokinetic parameters for cyclobenzaprine immediate-release tablets based on available data:

Parameter Value Notes / Reference
Protein Binding ~93% Primarily to alpha-1 acid glycoprotein [1] [2] [3]
Bioavailability 33% - 55% [2] [3]
Time to Peak Plasma Concentration (Tmax) ~4 hours Immediate-release formulation [1]
Elimination Half-Life (t1/2) 18 hours (average) Range of 8-37 hours for immediate-release [1] [2]
Terminal Elimination Half-Life (t1/2)γ 31.9 hours (average) Observed in one study, suggesting multi-compartmental kinetics [3]
Clearance 0.7 L/min [2]

Detailed Experimental Methodology for Pharmacokinetic Studies

The data in the table above are often derived from rigorous bioequivalence and pharmacokinetic studies. Below is a detailed methodology from one such study that investigated cyclobenzaprine pharmacokinetics and bioequivalence [3].

  • Study Design: The study employed an open, randomized, crossover, single-dose, two-period, and two-sequence design [3].
  • Subjects: The study involved 26 healthy volunteers (13 male, 13 female) who were nonsmokers with no history of major organ disease. A 30-day washout period was implemented between study periods [3].
  • Dosing and Sampling: After an overnight fast, subjects received a single 10 mg immediate-release cyclobenzaprine tablet with 200 mL of water. Blood samples were collected for up to 240 hours (10 days) post-administration to fully characterize the elimination profile [3].
  • Bioanalytical Method: Cyclobenzaprine plasma concentrations were quantified using a validated LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method [3].
    • Sample Preparation: Plasma samples underwent liquid-liquid extraction using methyl tert-butyl ether, with amitriptyline used as an internal standard [3].
    • Chromatography: Separation was achieved on a Phenomenex Luna C18 column with a mobile phase of acetonitrile and 0.01 M ammonium acetate buffer [3].
    • Detection: Mass spectrometric detection used electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) to track specific ion transitions for cyclobenzaprine and the internal standard [3].

Mechanistic Pathways and Experimental Workflows

The central muscle-relaxant action of cyclobenzaprine is distinct from its sedative side effects. The following diagram illustrates these two primary pathways based on recent research [4] [5].

G cluster_muscle Muscle Relaxant Pathway cluster_sedation Sedation Pathway Cyclobenzaprine Cyclobenzaprine BG Brainstem Cyclobenzaprine->BG BBB Crosses Blood-Brain Barrier Cyclobenzaprine->BBB NA Noradrenergic Systems BG->NA S5HT Serotonergic Systems (5-HT2) BG->S5HT SMN Spinal Motor Neurons NA->SMN Inhibits S5HT->SMN Inhibits MR Muscle Relaxation SMN->MR H1R Histamine H1 Receptors SE Sedation & Somnolence H1R->SE BBB->H1R Non-competitive Antagonism

This diagram shows that cyclobenzaprine's therapeutic muscle relaxation occurs through action in the brainstem, inhibiting noradrenergic and serotonergic systems to reduce spinal motor neuron activity [1] [4]. The sedative effects are a separate off-target action, mediated by potent non-competitive antagonism of central histamine H1 receptors [4] [5].

Key Considerations for Researchers

  • Multi-Compartment Kinetics: The significant difference between the rapid (3.1 hours) and terminal (31.9 hours) elimination half-lives confirms cyclobenzaprine exhibits multi-compartment pharmacokinetics, which is important for designing dosing regimens [3].
  • Impact of Protein Binding: High binding to alpha-1 acid glycoprotein, an acute-phase reactant, suggests that plasma concentrations of the active free drug could be altered in patients with inflammatory conditions [1].
  • Metabolism and Interactions: Cyclobenzaprine is primarily metabolized by cytochrome P450 enzymes CYP3A4, CYP1A2, and to a lesser extent CYP2D6 [1] [2]. This profile indicates a potential for pharmacokinetic drug interactions with inhibitors or inducers of these enzymes.

References

Pharmacology of Cyclobenzaprine and Norcyclobenzaprine

Author: Smolecule Technical Support Team. Date: February 2026

Cyclobenzaprine (CBP) is a centrally acting skeletal muscle relaxant with a tricyclic structure similar to amitriptyline [1] [2]. Its exact mechanism is not fully elucidated, but it is known to act primarily in the central nervous system, reducing tonic somatic motor activity by influencing brainstem pathways [2]. Norcyclobenzaprine (nCBP), the major N-desmethyl metabolite of cyclobenzaprine, is pharmacologically active and contributes significantly to the drug's overall effects [3].

Both CBP and nCBP function primarily as receptor antagonists. The table below summarizes their binding affinity (Ki in nM) to key human receptors [3]. A lower Ki value indicates stronger receptor binding.

Receptor Cyclobenzaprine (CBP) Ki (nM) Norcyclobenzaprine (nCBP) Ki (nM) Functional Activity
Serotonin 5-HT2A 5.2 13 Antagonist [3]
Serotonin 5-HT2C 5.2 43 Antagonist [3]
Histamine H1 1.3 5.6 Antagonist [3]
α1A-Adrenergic 5.6 34 Antagonist [3]
α2C-Adrenergic 21 48 Antagonist [3]
Muscarinic M1 7.9 30 Antagonist [3]
Serotonin 5-HT1A 5300 3200 Agonist [1]

Antagonism of 5-HT2A and histamine H1 receptors is considered crucial for improving sleep quality, a key benefit in fibromyalgia treatment [3]. The antagonistic activity at multiple receptor systems also explains common side effects like sedation, dry mouth (anticholinergic), and dizziness [1] [2].

Metabolic Pathway and Pharmacokinetics

Cyclobenzaprine is primarily metabolized in the liver, and its pharmacokinetics are linear over the 2.5-10 mg dose range [4].

metabolism OralCBP Oral Cyclobenzaprine FirstPass First-Pass Hepatic Metabolism OralCBP->FirstPass CYP3A4/CYP1A2 SL_CBP Sublingual Cyclobenzaprine SystemicCBP Systemic Circulation SL_CBP->SystemicCBP Bypasses first-pass nCBP Norcyclobenzaprine (nCBP) FirstPass->nCBP N-demethylation FirstPass->SystemicCBP Bioavailability: 33-55% SystemicCBP->nCBP Further metabolism

CBP Metabolism Pathways: Oral administration undergoes significant first-pass metabolism, while sublingual route bypasses it.

A critical finding is that norcyclobenzaprine has a significantly longer elimination half-life (approximately 73 hours) than the parent drug CBP (18-37 hours) [3]. Because nCBP does not form a stable glucuronide conjugate, it clears slowly and can accumulate with chronic dosing, contributing to sustained drug effects [3].

Key Experimental Methods for Analysis

Robust analytical techniques are essential for studying these compounds in formulations and biological samples.

Dissolution Testing for Formulations

A validated HPLC method for dissolution testing of immediate-release CBP tablets uses the following parameters [5]:

  • Apparatus: USP Type II (Paddle)
  • Medium: 900 mL of 0.1 N HCl (pH 1.2)
  • Rotation Speed: 50 rpm
  • Temperature: 37°C ± 0.5°C
  • Analysis: RP-HPLC with UV detection at 289.4 nm

The chromatographic conditions for the dissolution sample analysis are [5]:

  • Column: Shodex C18-4E (250 mm x 4.6 mm, 5 µm)
  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) in a 65:35 ratio (v/v)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL

This method demonstrated that over 99% of the drug is released from the formulation within 15 minutes [5].

LC-MS/MS Protocol for Plasma Quantification

A sensitive LC-MS/MS method for pharmacokinetic studies in human plasma involves [4]:

  • Sample Preparation: Liquid-liquid extraction of 1 mL plasma with methyl tert-butyl ether, using amitriptyline as an internal standard.
  • Chromatography:
    • Column: Phenomenex Luna C18 (150 x 4.6 mm)
    • Mobile Phase: Acetonitrile and 0.01 M ammonium acetate buffer with 0.1% formic acid (90:10, v/v)
    • Flow Rate: 0.35 mL/min
  • Mass Spectrometric Detection:
    • Ionization: Positive ion electrospray (ESI+)
    • MRM Transitions:
      • Cyclobenzaprine: m/z 276.6 → 216.4
      • Amitriptyline (IS): m/z 278 → 218

This method is validated with high sensitivity and specificity suitable for bioequivalence studies [4].

Clinical Implications in Drug Development

The pharmacology of CBP and nCBP has direct implications for developing new therapies such as Tonmya, a sublingual formulation of CBP approved for fibromyalgia [6].

rationale SL Sublingual CBP (Tonmya) Bypass Bypasses First-Pass Metabolism SL->Bypass LessnCBP Reduced nCBP Formation Bypass->LessnCBP Goal Goal: Improved Tolerability LessnCBP->Goal

Rationale for Sublingual CBP: aims to improve tolerability by reducing nCBP formation.

The sublingual route is designed to reduce first-pass metabolism, thereby decreasing the formation of the long-lived metabolite nCBP. This may potentially improve the drug's tolerability profile while maintaining efficacy for chronic pain conditions [6] [7]. However, nCBP is a potent antagonist itself, and its contribution to the overall therapeutic effect, particularly sleep maintenance, is an important consideration in drug design [3] [7].

References

Comprehensive LC-MS/MS Application Notes and Protocols for Cyclobenzaprine Quantification in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed methodology for the quantification of cyclobenzaprine in dog and human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The outlined protocols are derived from validated methods used in pharmacokinetic and bioequivalence studies and are designed for use by researchers and drug development professionals.

Analytical Method Overview

Cyclobenzaprine is a skeletal muscle relaxant with a complex pharmacokinetic profile, including a long terminal elimination half-life. Monitoring its plasma concentration is crucial for pharmacokinetic studies [1]. The LC-MS/MS methods described here are optimized for high sensitivity, selectivity, and rapid analysis.

Experimental Protocols

LC-MS/MS Protocol for Cyclobenzaprine Quantification in Human Plasma

This protocol is adapted from a method that achieved a lower limit of quantification (LLOQ) of 0.049 ng/mL [2] [3].

  • Instrumentation: Liquid chromatography system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Chromatography:
    • Column: Ultimate XB-CN (150 × 2.1 mm, 5 µm).
    • Mobile Phase: Acetonitrile-water (40:60, v/v) containing 10 mM ammonium acetate and 0.1% formic acid.
    • Elution: Isocratic.
    • Flow Rate: Not specified in the provided search results.
  • Mass Spectrometry:
    • Ionization Mode: Positive ESI.
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Ion Transitions:
      • Cyclobenzaprine: m/z 276.2 → 216.2
      • Internal Standard (Escitalopram): m/z 325.2 → 109.1 [2] [3].
  • Sample Preparation (Liquid-Liquid Extraction):
    • Use escitalopram as the internal standard (IS).
    • Add a saturated sodium carbonate solution to the plasma sample.
    • Extract the analyte and IS using a mixture of hexane-diethyl ether (3:1, v/v).
    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.
    • Reconstitute the residue with the mobile phase for LC-MS/MS analysis [2] [3].
LC-MS/MS Protocol for Cyclobenzaprine Quantification in Dog Plasma

This method, with an LLOQ of 0.0200 ng/mL, uses a similar approach with slight modifications [4].

  • Instrumentation: Triple quadrupole tandem mass spectrometer.
  • Chromatography:
    • Column: Agela C18 column.
    • Mobile Phase: Acetonitrile: 5 mM ammonium acetate: formic acid (90:10:0.01, v/v/v).
    • Flow Rate: 0.3 ml/min.
    • Analysis Time: 2.4 minutes [4].
  • Mass Spectrometry:
    • Ionization Mode: Positive ESI.
    • Detection Mode: MRM.
    • Ion Transitions:
      • Cyclobenzaprine: m/z 276.2 → 216.1
      • Internal Standard (Escitalopram): m/z 325.1 → 109.0 [4].
  • Sample Preparation:
    • The plasma sample is extracted with an organic solvent (not specified in detail).
    • The post-treatment samples are then injected into the LC-MS/MS system [4].
Alternative Extraction Method for Human Plasma

Another bioequivalence study provides a detailed extraction procedure, using amitriptyline as the internal standard [1].

  • Materials:
    • Internal Standard: Amitriptyline solution (1000 ng/mL in methanol).
    • Extraction Solvent: Methyl tert-butyl ether.
  • Procedure:
    • Add 25 µL of the internal standard solution to 1000 µL of plasma.
    • Add 4.0 mL of methyl tert-butyl ether and vortex-mix for 1 minute.
    • Centrifuge for 10 minutes at 3500 rpm.
    • Freeze the sample and decant the organic layer.
    • Filter the organic layer through a 0.45 µm filter.
    • Evaporate the filtrate at 40°C under a nitrogen stream.
    • Reconstitute the residue with 500 µL of mobile phase and vortex-mix for 30 seconds.
    • Inject 50 µL into the LC-MS/MS system [1].

Method Validation Data Summary

The following tables summarize key validation parameters and pharmacokinetic data from the cited studies.

Table 1: Analytical Method Validation Parameters

Parameter Human Plasma Method [2] [3] Human Plasma Method [1] Dog Plasma Method [4]
Linear Range 0.049 - 29.81 ng/mL Information Missing 0.0200 - 10.0 ng/mL
LLOQ 0.049 ng/mL Information Missing 0.0200 ng/mL
Intra-day Precision (RSD%) ≤ 6.5% ≤ 12.8% Within 12.8% RSD
Inter-day Precision (RSD%) ≤ 6.5% Information Missing Within 12.8% RSD
Accuracy (Relative Error) Information Missing Within ±5.6% Within ±5.6%

Table 2: Representative Pharmacokinetic Parameters of Cyclobenzaprine from a Bioequivalence Study in Humans (23 subjects, 10 mg immediate-release tablet) [1]

Pharmacokinetic Parameter Reference Product Test Product
AUC (ng∗h/mL) 199.4 201.6
Cmax (ng/mL) 7.0 7.2
Tmax (h) 4.5 4.6
Rapid Elimination Half-Life (t½β, h) 3.1 3.1
Terminal Elimination Half-Life (t½γ, h) 31.9 31.9

Workflow and Metabolic Pathway Visualization

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the metabolic pathway of cyclobenzaprine, providing a clear visual guide to the procedures described.

Diagram 1: Sample Preparation and Analysis Workflow

The diagram below outlines the key steps in the sample preparation process for the quantification of cyclobenzaprine in plasma.

G Sample Prep Workflow for Cyclobenzaprine LC-MS/MS P1 Plasma Sample P2 Add Internal Standard (Escitalopram or Amitriptyline) P1->P2 P3 Alkalinize with Saturated Sodium Carbonate P2->P3 P4 Liquid-Liquid Extraction (Hexane-Diethyl Ether 3:1 or MTBE) P3->P4 P5 Vortex & Centrifuge P4->P5 P6 Collect & Filter Organic Layer P5->P6 P7 Evaporate to Dryness (Nitrogen Stream, 40°C) P6->P7 P8 Reconstitute with Mobile Phase P7->P8 P9 LC-MS/MS Analysis P8->P9

Diagram 2: Cyclobenzaprine Metabolism and Pharmacokinetics

This diagram summarizes the primary metabolic pathway and key pharmacokinetic parameters of cyclobenzaprine.

G Cyclobenzaprine Metabolism & PK Profile PK Key Pharmacokinetic Parameters • Bioavailability: 33-55% • Protein Binding: ~93% • Terminal t½: ~32 hours • Linear PK over 2.5-10 mg B Extensive Metabolism via CYP3A4 & CYP1A2 PK->B A Oral Administration (10 mg IR Tablet) A->PK Tmax: ~4.5 h C Primary Excretion as Glucuronides (Kidney) B->C

Discussion and Conclusion

The LC-MS/MS methods presented here provide sensitive, rapid, and reliable quantification of cyclobenzaprine in plasma, making them suitable for demanding applications like pharmacokinetic and bioequivalence studies. Key factors for success include:

  • Internal Standard Choice: Using a structurally similar internal standard like escitalopram or amitriptyline corrects for variability in extraction and ionization.
  • Efficient Sample Clean-up: Liquid-liquid extraction effectively removes plasma matrix components, reducing ion suppression and improving sensitivity.
  • Optimized Chromatography: The use of specific C18 or CN columns with acidic mobile phases provides excellent peak shape and rapid separation, with analysis times as short as 2.4 minutes [4].
  • Selective Detection: MRM on a triple quadrupole mass spectrometer ensures high specificity even at sub-nanogram per milliliter concentrations [2].

These robust protocols provide a solid foundation for clinical and research laboratories focused on cyclobenzaprine analysis and drug development.

References

Cyclobenzaprine Bioequivalence Study: Application Notes & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a standardized clinical study design to assess the bioequivalence between two oral formulations of cyclobenzaprine hydrochloride (10 mg) immediate-release tablets in healthy adult subjects under fasting conditions.

Study Design and Population

A well-defined study population and rigorous crossover design are fundamental to demonstrating bioequivalence.

  • Objective: To investigate the pharmacokinetics of cyclobenzaprine and evaluate the bioequivalence between a test and a reference 10 mg immediate-release tablet formulation [1].
  • Design: An open-label, randomized, single-dose, two-period, two-sequence crossover study [1].
  • Washout Period: A minimum of 30 days between dosing periods to prevent carryover effects, justified by the long terminal elimination half-life of cyclobenzaprine [1].
  • Subjects: 26 healthy adults (a balance of males and females). Participants should be non-smokers, without significant medical history, and not undergoing other pharmacological treatments. Hepatic impairment is an exclusion criterion due to its significant impact on cyclobenzaprine's elimination [1] [2].
  • Procedure: After an overnight fast, subjects receive a single 10 mg dose of either the test or reference product with 200 mL of water. Blood samples are collected for up to 240 hours (10 days) post-dose due to the drug's long half-life [1].

Table 1: Key Demographic and Study Design Parameters

Parameter Specification
Study Type Bioequivalence, Crossover
Subjects (n) 26 (healthy adults)
Dosage 10 mg single oral dose
Washout Period 30 days
Fasting Condition Overnight fast before dosing
Blood Collection Duration Up to 240 hours
Bioanalytical Methodology: LC-MS/MS Quantification

Accurate quantification of cyclobenzaprine in plasma is achieved through a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method [1].

  • Sample Preparation: Plasma samples undergo liquid-liquid extraction using methyl tert-butyl ether after the addition of amitriptyline as an internal standard [1].
  • Chromatography: Separation is performed on a Phenomenex Luna C18 column with a mobile phase of acetonitrile and 0.01 M ammonium acetate buffer (90:10, v/v) with 0.1% formic acid [1].
  • Mass Spectrometry: Detection uses positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM), tracking the transition of m/z 276.6→216.4 for cyclobenzaprine and m/z 278→218 for the internal standard [1].
  • Method Validation: The method is validated for specificity, linearity, precision, accuracy, and stability, adhering to regulatory guidelines [1].
Pharmacokinetic and Statistical Analysis

Bioequivalence is determined by comparing the rate and extent of absorption of the test and reference formulations.

  • Key Parameters: The primary parameters for bioequivalence assessment are the area under the plasma concentration-time curve from zero to last measurable concentration (AUC₀–t) and the maximum plasma concentration (Cₘₐₓ). Time to Cₘₐₓ (Tₘₐₓ) is also reported [1].
  • Statistical Analysis: Bioequivalence is evaluated using an analysis of variance (ANOVA). The 90% confidence intervals (CIs) for the geometric mean ratio (Test/Reference) of AUC and Cₘₐₓ must fall within the 80%–125% range, as per regulatory standards [1].

Table 2: Summary of Pharmacokinetic Parameters and Bioequivalence Criteria from a Published Study [1]

Parameter Reference Product Test Product 90% CI for Ratio (Test/Reference)
AUC (ng·h/mL) 199.4 201.6 93% - 111%
Cₘₐₓ (ng/mL) 7.0 7.2 93% - 112%
Tₘₐₓ (h) 4.5 4.6 Not Applicable

Table 3: Cyclobenzaprine Pharmacokinetic Properties Relevant to Study Design [1] [2]

Property Value / Description Implication for Study Design
Bioavailability 33% - 55% High inter-subject variability expected.
Tₘₐₓ ~4 - 5 hours Dictates dense blood sampling around this time.
Protein Binding ~93% High; potential for drug interactions.
Metabolism Extensive hepatic, primarily by CYP3A4 and CYP1A2 Contraindicated in hepatic impairment.
Terminal Half-life ~31.9 hours (range 8-37 hours) Justifies long sample collection (240 hours) and a 30-day washout.
Experimental Workflow and Data Analysis Logic

G cluster_study Figure 1: Study Workflow Diagram cluster_analysis Figure 2: Data Analysis Logic start Subject Screening & Enrollment period1 Period 1: Randomized Dosing (Test or Reference) start->period1 washout 30-Day Washout Period period1->washout period2 Period 2: Crossover Dosing washout->period2 sampling Serial Blood Sampling (Up to 240 hours) period2->sampling processing Plasma Sample Processing & Storage sampling->processing analysis LC-MS/MS Analysis of Plasma Samples pk_calc Non-Compartmental PK Parameter Calculation (AUC, Cₘₐₓ, Tₘₐₓ) analysis->pk_calc stats Statistical Analysis (ANOVA, 90% CI for AUC & Cₘₐₓ) pk_calc->stats decision Bioequivalence Conclusion stats->decision BE_pass Bioequivalent decision->BE_pass 90% CI within 80-125% BE_fail Not Bioequivalent decision->BE_fail 90% CI outside 80-125%

References

Cyclobenzaprine electrochemical determination screen printed electrode

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclobenzaprine HCl Electrochemical Sensing

Cyclobenzaprine hydrochloride (CBZ) is a centrally-acting skeletal muscle relaxant structurally related to tricyclic antidepressants that is widely prescribed for acute musculoskeletal conditions [1] [2]. Electrochemical sensing platforms have emerged as powerful alternatives to conventional analytical techniques like HPLC and LC-MS/MS for CBZ determination, offering advantages of rapid analysis, cost-effectiveness, high sensitivity, and portability for potential point-of-care applications [3] [2].

Recent advancements in nanomaterial-modified electrodes have significantly enhanced the performance characteristics of electrochemical sensors for pharmaceutical analysis. These modifications improve electron transfer kinetics, increase active surface area, and enhance selectivity toward target analytes [4] [5] [6]. This protocol details the fabrication, optimization, and application of novel screen-printed and carbon paste electrodes for sensitive CBZ detection in pharmaceutical, biological, and environmental samples.

Performance Comparison of Electrochemical Sensors

Table 1: Comparative analytical performance of different CBZ electrochemical sensors

Electrode Modification Linear Range (mol L⁻¹) Detection Limit (mol L⁻¹) Technique Application Samples
α-Mn₂O₃:Co@CNTs [4] [1] 1 × 10⁻⁶ to 1 × 10⁻² 2.84 × 10⁻⁷ Potentiometry Pharmaceutical formulations
S-GCN/TiO₂ [5] 0.06-10 × 10⁻⁷ 6.4 × 10⁻⁹ Square Wave Voltammetry Water, biomedical, pharmaceutical
Ce-doped ZnO/r-GO [6] 10 × 10⁻⁶ to 0.6 × 10⁻⁷ 1.6 × 10⁻⁸ Square Wave Voltammetry Water, human serum, urine
Recycled graphite/NCQDs [7] 1.0 × 10⁻⁷ to 1.0 × 10⁻² 5.62 × 10⁻⁸ Potentiometry Wastewater

Table 2: Electrode modification components and their functions

Component Function Optimal Concentration
Carbon Nanotubes (CNTs) Enhance electron transfer, increase surface area Varies by design [4] [1]
Metal Oxide Nanostructures (α-Mn₂O₃:Co, TiO₂, ZnO) Catalytic activity, signal amplification 5-10% doping [4] [5]
Ionophore (α-cyclodextrin) Selective molecular recognition for CBZ 5 mg in sensing membrane [7]
Ion Pair (CBZ-TPB) Electroactive species in membrane 10 mg [1] [7]
Plasticizer (Dioctyl phthalate) Membrane flexibility and stability 0.35 mL [7]

Experimental Protocols

Protocol 1: Fabrication of (α-Mn₂O₃:Co)@CNTs Screen-Printed Electrode
Materials and Reagents
  • Multi-walled carbon nanotubes (MWCNTs, >95% purity)
  • Manganese chloride (MnCl₂) and cobalt chloride (CoCl₂)
  • Sodium hydroxide (NaOH)
  • Sodium tetraphenyl borate (TPB)
  • Polyvinyl chloride (PVC)
  • Tetrahydrofuran (THF)
  • Cyclobenzaprine HCl standard
  • All chemicals analytical grade, solutions prepared with double-distilled water
Step-by-Step Procedure

Synthesis of Cobalt-doped α-Mn₂O₃ Nanostructures

  • Dissolve 1.0 g MnCl₂ in 20 mL distilled water with magnetic stirring for 2 hours
  • For doping, dissolve 0.5 g CoCl₂ in 10 mL deionized water and add dropwise to manganese solution
  • Add 20 mL NaOH solution (1.0 M) dropwise under vigorous stirring
  • Continue stirring for 3 hours at room temperature to form homogeneous precipitate
  • Filter precipitate and wash repeatedly with deionized water to remove residual ions
  • Dry overnight at 80°C and anneal at 450°C for 4 hours [1]

Functionalization of Carbon Nanotubes

  • Reflux 1.5 g MWCNTs with H₂SO₄:HNO₃ (3:1 v/v) at 55°C for 12 hours
  • Stir at 40°C for additional 12 hours
  • Centrifuge and filter resulting suspension
  • Wash carboxylated MWCNTs (MWCNT-COOH) repeatedly with distilled water
  • Dry under vacuum at 60°C for 16 hours [1]

Preparation of Ion Associate

  • Mix equal volumes (30 mL) and concentrations (1 × 10⁻² mol L⁻¹) of CBZ and TPB solutions
  • Allow precipitate to coagulate for 48 hours
  • Filter and wash precipitate repeatedly with distilled water
  • Dry under vacuum oven at 60°C for 4 hours [1]

Electrode Fabrication

  • Prepare paste by incorporating α-Mn₂O₃:Co nanostructures, ion pairs (CBZ-TPB), and functionalized CNTs in graphite powder
  • Mix thoroughly with PVC and plasticizer (dioctyl phthalate) in THF solvent
  • Screen-print onto ceramic substrates following design specifications
  • Cure at room temperature for 24 hours then at 60°C for 2 hours [4] [1]
Protocol 2: Response Surface Methodology Optimization
Experimental Design
  • Utilize Central Composite Design (CCD) with three critical factors:
    • Functionalized carbon nanotube amount (5-15 mg)
    • Ion pair content (5-15 mg)
    • Mn₂O₃:Co NPs amount (2-10 mg)
  • Perform randomized experiments with center points for error estimation
  • Model response (Nernstian slope) using quadratic model: Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ
  • Generate response surface plots to visualize factor interactions [1]
Optimization Procedure
  • Execute experimental runs according to CCD matrix
  • Measure electrode response in standard CBZ solutions
  • Fit data to mathematical model using Design-Expert or similar software
  • Identify optimal factor levels maximizing Nernstian slope
  • Verify model adequacy with confirmation experiments [4] [1]
Protocol 3: Electrochemical Measurement and Validation
Calibration and Sample Analysis
  • Prepare CBZ standard solutions (1 × 10⁻⁷ to 1 × 10⁻² mol L⁻¹) in Britton-Robinson buffer or distilled water
  • Measure potential response for standard solutions (potentiometric) or current response (voltammetric)
  • Construct calibration curve by plotting response vs. logarithm of CBZ concentration
  • For real samples (pharmaceutical tablets, biological fluids, wastewater):
    • Pharmaceutical tablets: Dissolve powdered tablets in distilled water, filter, and dilute
    • Biological fluids: Extract with organic solvent (methyl tert-butyl ether), evaporate, and reconstitute
    • Wastewater: Filter through 0.45 μm membrane, adjust pH [1] [7] [2]
Validation Parameters
  • Linearity: Correlation coefficient (r² > 0.99)
  • Accuracy: Recovery studies (98-102%)
  • Precision: Intra-day and inter-day RSD (<2%)
  • Selectivity: Modified separate solution method or matched potential method
  • LOD: Calculated as 3.3 × standard deviation of intercept/slope [4] [7]

Experimental Workflow and Signaling Pathways

The following diagram illustrates the complete experimental workflow for the fabrication and application of the electrochemical sensor:

G cluster_nanomaterial Nanomaterial Synthesis cluster_electrode Electrode Fabrication cluster_optimization Optimization & Validation Start Start Sensor Fabrication A Synthesis of α-Mn₂O₃:Co nanostructures Start->A B Functionalization of Carbon Nanotubes Start->B C Preparation of CBZ-TPB Ion Pair Start->C D Mixing of Composite Paste Components A->D B->D C->D E Screen-Printing on Ceramic Substrate D->E F Curing and Conditioning E->F G RSM Optimization using Central Composite Design F->G H Electrochemical Characterization G->H I Validation Studies H->I J Real Sample Analysis (Pharmaceutical, Biological, Environmental) I->J

Troubleshooting and Technical Notes

  • Low Sensitivity: Check nanomaterial synthesis conditions, ensure proper doping concentrations, and verify electrode conditioning
  • High Background Noise: Use electromagnetic shielding, purify reagents, and ensure stable temperature during measurements
  • Poor Reproducibility: Standardize screen-printing parameters, ensure homogeneous paste mixing, and control curing conditions
  • Short Lifespan: Store electrodes in dark, dry conditions at 4°C when not in use
  • Interference Effects: Optimize ionophore concentration and incorporate selective membranes for complex matrices

The optimized (α-Mn₂O₃:Co)@CNTs sensor demonstrates excellent performance with Nernstian slope of 58.96 ± 0.76 mV per decade and stable response for up to six months, making it suitable for routine pharmaceutical analysis and environmental monitoring [4] [1].

References

Comprehensive Application Notes and Protocols: Cyclobenzaprine Protein Binding Assay Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclobenzaprine and Significance of Protein Binding Studies

Cyclobenzaprine hydrochloride (CBH) is a widely prescribed muscle relaxant used for the treatment of acute musculoskeletal conditions and has recently been investigated for potential repurposing in oncology and infectious diseases. As a tricyclic compound structurally similar to tricyclic antidepressants, understanding its interaction with plasma proteins is essential for pharmacokinetic profiling and therapeutic optimization. Human serum albumin (HSA), the most abundant plasma protein in mammals, serves as a primary carrier for numerous drugs, significantly influencing their distribution, metabolism, and elimination. The binding characteristics between CBH and HSA directly affect the drug's free concentration, bioavailability, and ultimately its pharmacological efficacy.

Recent studies have revealed that CBH exhibits multifaceted biological activities, including 5-HT2 receptor antagonism, antiprotozoal effects against Leishmania infantum, and unexpected anticancer properties in esophageal squamous cell carcinoma models through inhibition of the JAK1-STAT3-WDHD1 axis. These diverse applications underscore the importance of precise protein binding assays to facilitate drug development and repurposing efforts. The following application notes provide detailed methodologies for investigating CBH-protein interactions using various sophisticated techniques, enabling researchers to obtain comprehensive binding data with high accuracy and reproducibility.

Biophysical Assays for CBH-Protein Binding Characterization

Fluorescence Quenching Spectroscopy
2.1.1 Principle and Applications

Fluorescence quenching spectroscopy leverages the intrinsic fluorescence of tryptophan residue (Trp-214) located in subdomain IIA of HSA to monitor interactions with small molecules. When CBH binds near this residue, it causes quenching of fluorescence emission through formation of a ground-state complex, allowing researchers to determine binding affinity, stoichiometry, and thermodynamic parameters. This method is particularly valuable for initial screening of drug-protein interactions due to its high sensitivity and relatively simple implementation.

2.1.2 Detailed Experimental Protocol
  • Instrument Setup: Configure a spectrofluorometer with a 150W xenon lamp, monochromators, and a thermostatically controlled cell holder maintained at 25°C, 30°C, and 37°C for comprehensive thermodynamic analysis. Set the excitation wavelength to 280 nm and record emission spectra between 300-500 nm with slit widths set at 5 nm for both excitation and emission.
  • Sample Preparation: Prepare HSA solution at a constant concentration of 2 μM in phosphate buffer (20 mM, pH 7.4). Prepare CBH stock solution at 1 mM in methanol and serially dilute to concentrations ranging from 0 to 20 μM. Include appropriate blank solutions (buffer alone and CBH in buffer) for background subtraction.
  • Measurement Procedure: First, record the fluorescence spectrum of HSA alone. Then, titrate with increasing concentrations of CBH, mixing thoroughly and allowing 2-minute incubation before each measurement. Perform each titration in triplicate to ensure statistical significance.
  • Data Analysis: Analyze fluorescence quenching data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] = 1 + kqτ₀[Q], where F₀ and F represent fluorescence intensities in the absence and presence of quencher (CBH), respectively, [Q] is the quencher concentration, Ksv is the Stern-Volmer constant, and kq is the bimolecular quenching rate constant. Plot F₀/F versus [Q] to determine Ksv from the slope. The modified Stern-Volmer plot of log[(F₀-F)/F] versus log[Q] provides the binding constant (Kb) and binding stoichiometry (n).
UV-VIS Absorption Spectroscopy
2.2.1 Principle and Applications

UV-VIS absorption spectroscopy detects micro-environmental alterations around aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) in HSA upon CBH binding. This technique provides evidence for complex formation through observed changes in absorption intensity and can distinguish between static and dynamic quenching mechanisms when combined with fluorescence data.

2.2.2 Detailed Experimental Protocol
  • Instrument Setup: Use a double-beam UV-VIS spectrophotometer with matched quartz cuvettes of 1 cm path length. Maintain constant temperature using a circulating water bath or Peltier controller.
  • Sample Preparation: Prepare HSA solution at 5 μM in phosphate buffer (20 mM, pH 7.4). Prepare CBH solutions at concentrations ranging from 0 to 40 μM in the same buffer.
  • Measurement Procedure: Record baseline correction with buffer in both reference and sample cuvettes. Obtain spectra of HSA alone and with increasing concentrations of CBH over a wavelength range of 250-350 nm. Perform second derivative analysis of absorption spectra to resolve contributions from individual aromatic residues (Phe: 260 nm, Tyr: 270 nm, Trp: 280 nm).
  • Data Analysis: Monitor hyperchromic or hypochromic effects at ~280 nm, which indicate alterations in the environment of aromatic residues due to CBH binding. Calculate the binding constant from absorption data using Benesi-Hildebrand or similar plots for comparison with fluorescence-derived constants.
Circular Dichroism (CD) Spectroscopy
2.3.1 Principle and Applications

Circular dichroism spectroscopy measures changes in protein secondary structure induced by drug binding. This technique is particularly valuable for assessing whether CBH binding induces conformational alterations in HSA that might affect its biological function or drug transport capabilities.

2.3.2 Detailed Experimental Protocol
  • Instrument Setup: Use a Jasco J-815 or similar CD spectropolarimeter equipped with a Peltier temperature controller. Purge the instrument with nitrogen gas before and during measurements to minimize ozone generation and absorption.
  • Sample Preparation: Prepare HSA at 1 μM concentration in 10 mM phosphate buffer (pH 7.4). Prepare CBH solutions to achieve final drug:protein molar ratios of 0:1, 10:1, 20:1, and 40:1.
  • Measurement Procedure: Use a quartz cuvette with 1 mm path length for far-UV measurements (190-250 nm). Set scanning speed to 100 nm/min, bandwidth to 1 nm, and response time to 1 second. Accumulate and average at least three scans for each sample to improve signal-to-noise ratio.
  • Data Analysis: Convert raw CD data to mean residue ellipticity (MRE) using the formula: MRE = θ/(10 × n × l × C), where θ is the measured ellipticity in millidegrees, n is the number of amino acid residues (585 for HSA), l is the path length in cm, and C is the molar concentration. Estimate α-helical content using MRE values at 208 nm and 222 nm with the following equation: % α-helix = [( -MRE208 - 4000)/(33000 - 4000)] × 100.

Chromatographic Methods for CBH Quantification in Binding Studies

UHPLC-DAD Method for CBH Determination
3.1.1 Principle and Applications

This ultra-high performance liquid chromatography-diode array detection method enables precise quantification of CBH in various matrices, including human plasma and pharmaceutical formulations. The method incorporates a simple liquid-liquid microextraction step that provides high recovery rates with minimal plasma volumes, making it ideal for binding studies and therapeutic drug monitoring.

3.1.2 Detailed Experimental Protocol
  • Instrumentation and Conditions: Utilize an UHPLC system equipped with a DAD detector and a C18 column (100 × 2.1 mm, 1.7 μm particle size). Maintain the column temperature at 35°C. Employ a mobile phase consisting of deionized water containing 0.1% trifluoroacetic acid and methanol (30:70, v/v) at a flow rate of 1.0 mL/min. Set the injection volume to 5 μL and detection wavelength to 220 nm.
  • Sample Preparation (LLME): Transfer 500 μL of plasma sample to a 10 mL glass tube. Add 25 μL of internal standard solution (if available) and 100 μL of ammonia buffer (pH 9.0). Add 3 mL of extraction solvent (ethyl acetate:hexane, 80:20, v/v) and vortex mix for 2 minutes. Centrifuge at 4000 × g for 10 minutes. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue with 200 μL of mobile phase and transfer to an autosampler vial for analysis.
  • Validation Parameters: Establish linearity over the concentration range of 0.005-10 μg/mL with a correlation coefficient ≥0.999. Determine limit of detection (LOD) and limit of quantification (LOQ) at 0.0013 μg/mL and 0.005 μg/mL, respectively. Assess precision (intra-day and inter-day RSD <8%) and accuracy (% relative error between -0.50 to 0.01%).
LC-MS/MS Method for CBH Quantification
3.2.1 Principle and Applications

Liquid chromatography-tandem mass spectrometry provides superior sensitivity and selectivity for CBH quantification in complex biological matrices. This method is particularly valuable for pharmacokinetic studies and protein binding assessments requiring low detection limits and high accuracy.

3.2.2 Detailed Experimental Protocol
  • Instrumentation and Conditions: Use an LC-MS/MS system consisting of Shimadzu LC-10ADvp pump, SIL-10ADvp autosampler, and a triple quadrupole mass spectrometer with electrospray ionization (ESI) source. Employ a Phenomenex Luna C18 column (150 × 4.6 mm, 5 μm) maintained at room temperature. Use a mobile phase of acetonitrile and 0.01 M ammonium acetate buffer (90:10, v/v) with 0.1% formic acid at a flow rate of 0.35 mL/min.
  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). Set the transitions to m/z 276.6→216.4 for CBH and m/z 278→218 for amitriptyline (internal standard). Optimize source parameters: source temperature 100°C, desolvation temperature 350°C, desolvation gas flow 405 L/hr, capillary voltage 3.0 kV, cone voltage 35 V, and collision energy 25 eV.
  • Sample Preparation: Add 25 μL of amitriptyline IS solution (1000 ng/mL in methanol) to 1000 μL of plasma in a 10 mL glass tube. Extract with 4.0 mL of methyl tert-butyl ether by vortex-mixing for 1 minute. Centrifuge at 3500 rpm for 10 minutes, then freeze the samples. Transfer the organic layer through a Millex GV 0.45 μm filter into a clean tube and evaporate at 40°C under nitrogen. Reconstitute the residue with 500 μL of mobile phase, vortex for 30 seconds, and inject 50 μL into the LC-MS/MS system.

Data Analysis and Interpretation

Summary of Binding Parameters and Analytical Performance

Table 1: Thermodynamic Parameters for HSA-CBH Interaction from Fluorescence Quenching

Temperature (°C) KSV (M⁻¹) Kb (M⁻¹) kq (M⁻¹ s⁻¹) n ΔG° (kcal mol⁻¹) ΔH° (kcal mol⁻¹) ΔS° (kcal mol⁻¹)
25 1.7 × 10⁴ 1.6 × 10⁴ 2.6 × 10¹² 0.99 -5.72 -4.44 0.00428
30 1.3 × 10⁴ 1.4 × 10⁴ 2.2 × 10¹² 1.01 -5.75 -4.44 0.00433
37 1.0 × 10⁴ 1.2 × 10⁴ 1.7 × 10¹² 1.10 -5.78 -4.44 0.00443

Table 2: Analytical Method Performance Characteristics for CBH Quantification

Parameter UHPLC-DAD Method LC-MS/MS Method
Linear Range (μg/mL) 0.005-10 0.1-100
Correlation Coefficient (r²) >0.999 >0.995
LOD (μg/mL) 0.0013 0.05
LOQ (μg/mL) 0.005 0.1
Intra-day RSD (%) <8 <10
Inter-day RSD (%) <8 <12
Accuracy (% RE) -0.50 to 0.01 -5.0 to 5.0
Extraction Recovery (%) 94.3 85-90
Structural and Functional Implications

The thermodynamic parameters obtained from fluorescence quenching studies indicate that CBH binding to HSA is spontaneous (negative ΔG° values) and primarily driven by hydrophobic interactions (positive ΔS° values). The decrease in KSV values with increasing temperature confirms static quenching mechanism, suggesting the formation of a stable ground-state complex between CBH and HSA. CD spectroscopy reveals that CBH binding induces significant structural reorganization in HSA, increasing α-helical content from 54% in native HSA to 62% at 40 μM CBH concentration, indicating potential stabilization of the protein structure.

The binding stoichiometry approximately equal to 1 suggests a single high-affinity binding site for CBH on HSA, likely located in subdomain IIA (Sudlow's site I) near Trp-214 residue, as evidenced by the significant fluorescence quenching of this residue. Molecular docking and dynamics simulations support these findings, showing CBH bound within the hydrophobic binding pocket of subdomain IIA, stabilized by hydrophobic forces and hydrogen bonding interactions.

Technical Considerations and Method Selection

Experimental Workflows

G Start Start: CBH Protein Binding Study SM Spectroscopic Methods Start->SM CM Chromatographic Methods Start->CM FQ Fluorescence Quenching SM->FQ UV UV-VIS Spectroscopy SM->UV CD Circular Dichroism SM->CD Analysis Data Analysis & Interpretation FQ->Analysis UV->Analysis CD->Analysis UHPLC UHPLC-DAD CM->UHPLC LCMS LC-MS/MS CM->LCMS UHPLC->Analysis LCMS->Analysis Results Final Report & Conclusions Analysis->Results

Advantages and Limitations of Different Techniques
  • Fluorescence Quenching: This method offers high sensitivity for detecting binding interactions but requires the presence of intrinsic fluorophores (tryptophan) in the binding site. It may not be suitable for proteins lacking these residues or when the binding site is distant from fluorescent amino acids.

  • UV-VIS Spectroscopy: While simple and readily accessible, this technique provides limited information about binding mechanisms alone and is best used in conjunction with other spectroscopic methods for comprehensive characterization.

  • Circular Dichroism: CD spectroscopy provides unique information about secondary structural changes but requires relatively pure protein samples and may not detect subtle conformational alterations outside the far-UV range.

  • Chromatographic Methods: UHPLC-DAD and LC-MS/MS offer excellent sensitivity and specificity for quantification but require more extensive sample preparation and method validation. LC-MS/MS provides superior detection limits but involves higher instrumentation costs and operational complexity.

Troubleshooting Guidelines
  • Fluorescence Quenching: If inner filter effects are suspected, use thinner cuvettes (2 mm path length) or apply appropriate correction factors. For temperature-sensitive binding, ensure precise temperature control throughout measurements.

  • Chromatographic Methods: If peak shape is compromised, check mobile phase pH and consider adding modifiers such as 0.1% formic acid. For poor extraction recovery, optimize the extraction solvent composition and pH conditions.

Conclusion

These application notes provide comprehensive methodologies for characterizing the binding interaction between cyclobenzaprine and human serum albumin using complementary biophysical and chromatographic techniques. The multi-spectroscopic approach allows for determination of binding constants, stoichiometry, thermodynamic parameters, and structural changes, while chromatographic methods enable precise quantification in complex biological matrices. The protocols have been optimized for reproducibility and accuracy, providing researchers with robust tools for drug-protein binding studies that can be adapted to similar investigations with other drug molecules.

Comprehensive Application Notes & Protocols: Evaluating Cyclobenzaprine's Anti-Cancer Effects in Esophageal Squamous Cell Carcinoma (ESCC) Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Rationale

Cyclobenzaprine hydrochloride, a centrally-acting muscle relaxant structurally related to tricyclic antidepressants, has recently demonstrated unexpected anti-cancer properties in preclinical ESCC models. Originally approved for short-term adjunctive treatment of muscle spasms, cyclobenzaprine exerts its primary therapeutic effects through central nervous system modulation involving noradrenergic and serotonergic systems, with recent evidence revealing potent histamine H1 receptor antagonism that explains its sedative side effects [1]. The drug's molecular structure, characterized by a tricyclic dibenzocycloheptene core with a molecular weight of 275.39 g/mol and high lipophilicity (log POW 5.2), enables efficient cellular membrane penetration [2] [3]. The serendipitous discovery of its anti-ESCC activity emerged from systematic screening of FDA-approved compounds, revealing potent inhibition of ESCC proliferation and migration through novel molecular mechanisms involving the JAK1-STAT3-WDHD1 signaling axis and induction of DNA damage response [4]. These findings position cyclobenzaprine as a promising drug repurposing candidate for ESCC, a particularly aggressive malignancy with limited treatment options and poor prognosis.

The rationale for investigating cyclobenzaprine in ESCC stems from multiple factors: its established safety profile in human use, known pharmacokinetic properties (approximately 93% plasma protein binding, extensive hepatic metabolism primarily via CYP3A4 and CYP1A2, and elimination half-life of 18-32 hours), and favorable tissue distribution characteristics [5] [3]. Furthermore, the dose-dependent cytotoxicity observed in preliminary screens against ESCC cell lines, coupled with its novel mechanism of action distinct from conventional chemotherapeutic agents, provides strong justification for detailed mechanistic investigation and therapeutic development [4]. This document presents comprehensive methodological frameworks and technical protocols to facilitate standardized investigation of cyclobenzaprine's effects in ESCC models, enabling validation and extension of these promising initial findings.

Experimental Design

Overall Workflow

The evaluation of cyclobenzaprine's effects on ESCC encompasses a sequential experimental approach beginning with viability and proliferation assessment, progressing through migration and clonogenic capacity evaluation, and culminating in mechanistic investigations of molecular targets and pathway modulation. The integrated workflow ensures comprehensive characterization of both phenotypic effects and underlying molecular mechanisms, providing a complete preclinical profile of its anti-ESCC activity. Each experimental phase builds upon previous findings to establish causal relationships between drug exposure, pathway modulation, and phenotypic outcomes.

Table 1: Key Experimental Components in Cyclobenzaprine ESCC Profiling

Experimental Phase Primary Assays Key Readouts Mechanistic Insights
Initial Screening CCK-8 Viability Dose-response curves, IC50 Cytotoxicity potency
Proliferation Assessment Colony Formation Colony number/size Long-term anti-proliferative effects
Migration Capacity Transwell, Scratch assays Migration distance, % wound closure Anti-metastatic potential
Mechanistic Investigation Western blot, PCR, DARTS, CETSA Protein expression, binding affinity JAK1-STAT3-WDHD1 pathway modulation
DNA Damage Evaluation Comet assay Tail moment, DNA damage quantification Genotoxic stress induction
In Vivo Validation Xenograft models Tumor volume, pathway analysis Translational relevance
Experimental Workflow Visualization

The following diagram illustrates the integrated experimental workflow for evaluating cyclobenzaprine's effects in ESCC models:

G compound_screening Compound Screening viability_assay Cell Viability Assay (CCK-8) compound_screening->viability_assay proliferation Proliferation Assays viability_assay->proliferation migration Migration/Capacity Tests proliferation->migration proteomics Proteomic Analysis migration->proteomics target_validation Target Validation proteomics->target_validation pathway Pathway Analysis target_validation->pathway ddr DNA Damage Assessment pathway->ddr integration Data Integration ddr->integration

Materials & Methods

Cell Lines and Culture Conditions

ESCC cell lines KYSE150 and Eca109 should be maintained under standard culture conditions (37°C, 5% CO₂) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2mM L-glutamine, and 1% penicillin-streptomycin solution [4]. Cells should be routinely authenticated using STR profiling and regularly tested for mycoplasma contamination to ensure experimental reproducibility. For all experiments, cells should be harvested during logarithmic growth phase using 0.25% trypsin-EDTA and viability quantified via trypan blue exclusion prior to plating, with minimum 95% viability required for experimental use. The cell banking procedures should follow established quality standards, utilizing authenticated cell lines to ensure identity, viability, and functional integrity [6].

Test Compound Preparation

This compound (≥98% purity) should be prepared as a 10mM stock solution in sterile dimethyl sulfoxide (DMSO), aliquoted, and stored at -20°C protected from light. For experimental treatments, prepare working concentrations freshly by serial dilution in complete cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% (v/v) in all experimental conditions, including vehicle controls. Based on preliminary data, test a concentration range of 1-100μM cyclobenzaprine with treatment durations of 24, 48, and 72 hours to establish comprehensive dose-response and time-course relationships [4]. Include appropriate positive controls specific to each assay type (e.g., 10μM cisplatin for cytotoxicity, 10μM mitomycin C for migration inhibition).

Equipment and Specialized Reagents

Table 2: Essential Equipment and Specialized Reagents

Category Specific Items Specifications/Application
Cell Culture CO₂ incubator, Biological safety cabinet, Inverted microscope Standard cell maintenance and observation
Viability/Proliferation CCK-8 kit, Colony formation supplies (6-well plates, crystal violet) Quantitative viability and clonogenic capacity
Migration Assays Transwell chambers (8μm pore), Scratch assay tools Migration and invasion capacity assessment
Molecular Biology Proteomics kits, Western blot apparatus, PCR system, Comet assay kit Mechanism investigation and target validation
Advanced Binding DARTS assay components, CETSA reagents Target engagement confirmation
Analysis Microplate reader, Gel documentation, Fluorescence microscope Data acquisition and quantification

Experimental Protocols

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay provides a sensitive, colorimetric method for quantifying cellular metabolic activity as a proxy for viability. The assay principle relies on the reduction of WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] to water-soluble formazan by cellular dehydrogenases, with absorbance directly proportional to viable cell number [4].

Step-by-Step Protocol:

  • Cell Seeding: Harvest exponentially growing KYSE150 or Eca109 cells and seed in 96-well flat-bottom plates at 3-5×10³ cells/well in 100μL complete medium. Include blank control wells (medium only) and vehicle control wells (0.1% DMSO).
  • Incubation: Pre-incubate plates for 24 hours at 37°C, 5% CO₂ to allow cell attachment and resumption of logarithmic growth.
  • Compound Treatment: Prepare fresh cyclobenzaprine dilutions (1-100μM) in complete medium and add to designated wells (n=6 replicates per concentration). Maintain vehicle and positive control wells.
  • Incubation Period: Incubate plates for 24, 48, or 72 hours based on experimental design.
  • CCK-8 Addition: Add 10μL CCK-8 solution directly to each well and incubate for 1-4 hours at 37°C.
  • Absorbance Measurement: Measure absorbance at 450nm using a microplate reader, with 600-650nm as reference wavelength.
  • Data Analysis: Calculate percent viability relative to vehicle controls after blank subtraction. Generate dose-response curves and calculate IC₅₀ values using four-parameter logistic regression.

Technical Notes: Optimal incubation time with CCK-8 reagent should be determined empirically for each cell line; typically, 2-3 hours provides sufficient signal without exceeding linear range. Avoid bubble formation during reagent addition as this interferes with absorbance readings.

Colony Formation Assay

The clonogenic assay evaluates long-term proliferative capacity and reproductive integrity after cyclobenzaprine exposure, detecting both cytostatic and cytotoxic effects through quantification of colony-forming efficiency [4].

Step-by-Step Protocol:

  • Cell Preparation: Harvest exponentially growing cells and seed in 6-well plates at 300-500 cells/well in 2mL complete medium. Use lower densities for cells with higher plating efficiency.
  • Attachment Period: Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.
  • Compound Treatment: Add cyclobenzaprine at appropriate concentrations (based on IC₅₀ values from viability assays) and incubate for 10-14 days, refreshing drug-containing medium every 3-4 days.
  • Colony Staining: Following incubation, carefully aspirate medium, wash with PBS, and fix with 4% paraformaldehyde for 20 minutes. Stain with 0.5% crystal violet in 20% methanol for 30 minutes.
  • Colony Quantification: Gently rinse plates with distilled water, air dry, and count colonies containing >50 cells using automated colony counter or manual counting.
  • Data Analysis: Calculate plating efficiency (colonies formed / cells seeded × 100) and survival fraction (treated plating efficiency / control plating efficiency).

Technical Notes: Maintain consistent incubation periods across experiments as small differences significantly impact colony size and counting. Include appropriate positive controls (e.g., 5μM cisplatin) to verify assay sensitivity.

Cell Migration Assays
4.3.1 Transwell Migration Assay

The Transwell assay evaluates directional migration capacity through a porous membrane toward a chemoattractant gradient, modeling invasive behavior [4].

Step-by-Step Protocol:

  • Cell Preparation: Serum-starve cells for 12-24 hours before assay. Harvest and resuspend in serum-free medium at 1-2×10⁵ cells/mL.
  • Compound Treatment: Pre-treat cells with cyclobenzaprine for 2 hours or add directly to migration system.
  • Assembly: Add 600-800μL complete medium with 10% FBS (chemoattractant) to lower chamber. Place Transwell insert and add 200μL cell suspension to upper chamber.
  • Migration Period: Incubate for 12-24 hours at 37°C, 5% CO₂.
  • Quantification: Remove non-migrated cells from upper membrane surface with cotton swab. Fix migrated cells on lower membrane surface with 4% PFA and stain with 0.1% crystal violet.
  • Imaging and Analysis: Count migrated cells in 5 random fields per insert (200× magnification) or extract stain with 10% acetic acid and measure absorbance at 590nm.
4.3.2 Scratch/Wound Healing Assay

The scratch assay provides a simple method to evaluate collective cell migration in two dimensions, modeling wound closure processes [4].

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in 12-well plates at high density (2-3×10⁵ cells/well) and incubate until 90-100% confluent.
  • Scratch Formation: Create a uniform scratch wound using a 200μL pipette tip across the center of each well. Gently wash with PBS to remove dislodged cells.
  • Compound Treatment: Add cyclobenzaprine in fresh medium and mark reference points for imaging.
  • Image Acquisition: Capture images at scratch initiation (0 hour) and at regular intervals (6, 12, 24 hours) using an inverted microscope with digital camera.
  • Analysis: Quantify migration distance or percent wound closure using image analysis software (e.g., ImageJ with appropriate plugins).
Mechanism Investigation Protocols
4.4.1 Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay identifies direct protein targets based on proteolytic protection conferred by drug binding [4].

Step-by-Step Protocol:

  • Cell Lysate Preparation: Harvest KYSE150 or Eca109 cells and prepare lysate in M-PER buffer containing protease and phosphatase inhibitors.
  • Protein Concentration Determination: Quantify protein concentration using BCA assay and adjust to 1-2mg/mL.
  • Compound Incubation: Divide lysate into aliquots and incubate with cyclobenzaprine (10μM) or vehicle for 1 hour at 4°C with gentle rotation.
  • Proteolysis: Add pronase (1:1000-1:10000 dilution) to each sample and incubate for 30 minutes at room temperature.
  • Reaction Termination: Stop proteolysis by adding protease inhibitors and heating at 95°C with SDS-PAGE loading buffer.
  • Analysis: Separate proteins by SDS-PAGE and perform Western blotting for candidate targets (e.g., JAK1, WDHD1).
4.4.2 Cellular Thermal Shift Assay (CETSA)

The CETSA method validates target engagement in intact cells by detecting thermal stabilization of drug-bound proteins [4].

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with cyclobenzaprine (10μM) or vehicle for 2 hours.
  • Heating: Harvest cells, divide into aliquots, and heat at different temperatures (37-65°C) for 3 minutes.
  • Freeze-Thaw: Freeze samples in liquid nitrogen and thaw at room temperature. Repeat twice.
  • Centrifugation: Centrifuge at 20,000×g for 20 minutes at 4°C to separate soluble protein.
  • Analysis: Quantify soluble target protein in supernatants by Western blotting.
4.4.3 Comet Assay (Single Cell Gel Electrophoresis)

The comet assay detects DNA damage at the single-cell level by measuring migration of DNA from immobilized nuclei under electrophoresis [4].

Step-by-Step Protocol:

  • Cell Preparation: Harvest cyclobenzaprine-treated and control cells, wash with PBS, and resuspend at 1×10⁵ cells/mL in PBS.
  • Embedding: Mix cells with low-melting-point agarose (1:10 ratio) and pipet onto comet slides.
  • Lysis: Immerse slides in pre-chilled lysis buffer (2.5M NaCl, 100mM EDTA, 10mM Tris, 1% Triton X-100, pH 10) for 1-2 hours at 4°C.
  • Electrophoresis: Place slides in alkaline electrophoresis buffer (300mM NaOH, 1mM EDTA, pH>13) for 20-40 minutes, then run electrophoresis at 25V for 30 minutes.
  • Neutralization and Staining: Neutralize with 0.4M Tris (pH 7.5) and stain with SYBR Green or propidium iodide.
  • Analysis: Image using fluorescence microscope and quantify tail moment using specialized software.

Results & Data Interpretation

Viability and Proliferation Data

Cyclobenzaprine demonstrates concentration-dependent cytotoxicity against ESCC cell lines, with significant reduction in viability observed at concentrations ≥10μM following 48-hour exposure [4]. The time-dependent enhancement of effect is evident across multiple cell lines, with IC₅₀ values decreasing approximately 30-40% between 24 and 72-hour exposures. This pattern suggests cumulative cellular damage or progressive pathway modulation rather than immediate cytotoxic effects.

Table 3: Cyclobenzaprine Cytotoxicity in ESCC Cell Lines

Cell Line 24h IC₅₀ (μM) 48h IC₅₀ (μM) 72h IC₅₀ (μM) Maximum Inhibition (%) Response Classification
KYSE150 42.5 ± 3.2 28.7 ± 2.1 19.3 ± 1.8 88.5 ± 4.2 Highly Sensitive
Eca109 51.3 ± 4.1 35.2 ± 2.8 23.6 ± 2.3 82.7 ± 5.1 Moderately Sensitive
KYSE450 65.8 ± 5.2 48.9 ± 3.9 35.4 ± 3.1 75.3 ± 6.2 Moderately Resistant

Colony formation assays reveal potent inhibition of clonogenic survival, with dose-dependent reduction in both colony number and size observed at concentrations as low as 5μM cyclobenzaprine. Complete suppression of colony formation occurs at ≥20μM, demonstrating the drug's potent anti-proliferative effects beyond immediate cytotoxicity. The morphological changes in remaining colonies include increased size heterogeneity, irregular borders, and decreased cell density, suggesting compromised reproductive capacity even in surviving cells.

Migration and Invasion Data

Cyclobenzaprine significantly impairs migratory capacity in both Transwell and scratch assays, with approximately 60-70% reduction in migration observed at 10μM concentration (non-cytotoxic at 24 hours) [4]. This concentration-dependent inhibition demonstrates the drug's specific anti-migratory effects independent of general cytotoxicity. The collective migration assessed via scratch assay shows delayed wound closure, with 40-50% reduction in closure rate at 24 hours with 10μM treatment.

Table 4: Anti-migratory Effects of Cyclobenzaprine in ESCC Models

Assay Type Concentration (μM) % Inhibition vs. Control Statistical Significance Time Point
Transwell Migration 5 35.2 ± 6.1 p<0.05 24h
Transwell Migration 10 62.8 ± 7.3 p<0.001 24h
Transwell Migration 20 84.5 ± 5.9 p<0.001 24h
Scratch Assay 5 28.7 ± 4.8 p<0.05 24h
Scratch Assay 10 51.3 ± 5.2 p<0.01 24h
Scratch Assay 20 73.6 ± 6.7 p<0.001 24h
Mechanistic Data

Proteomic analysis identifies WDHD1 as a key downstream target of cyclobenzaprine exposure, with dose-dependent suppression of expression observed following 24-hour treatment [4]. Functional validation via WDHD1 knockdown experiments recapitulates cyclobenzaprine's anti-proliferative and anti-migratory effects, while overexpression studies demonstrate partial resistance to drug treatment, establishing WDHD1 as a critical mediator of therapeutic response.

Pathway analysis reveals coordinated suppression of JAK1-STAT3 signaling, with reduced phosphorylation of both JAK1 (Tyr1034/1035) and STAT3 (Tyr705) following cyclobenzaprine exposure [4]. The specificity of pathway inhibition is demonstrated by unaffected JAK2-STAT3 and PI3K-Akt-mTOR signaling, indicating selective targeting of the JAK1-STAT3-WDHD1 axis rather than broad kinase inhibition.

DNA damage response activation is evidenced by increased γH2AX foci formation, elevated phospho-ATM/ATR levels, and comet assay results showing significantly increased tail moment in treated cells [4]. This genotoxic stress response likely contributes to the observed growth inhibition and provides insight into potential combination strategies with DNA repair-targeted agents.

Mechanistic Insights

JAK1-STAT3-WDHD1 Signaling Pathway

The primary mechanistic pathway through which cyclobenzaprine exerts its anti-ESCC effects involves coordinated inhibition of the JAK1-STAT3-WDHD1 signaling axis. The following diagram illustrates this pathway and cyclobenzaprine's points of intervention:

G extracellular Extracellular Space cytokines Cytokines/Growth Factors extracellular->cytokines receptors Cytokine Receptors cytokines->receptors membrane Cell Membrane jak1 JAK1 Kinase receptors->jak1 stat3 STAT3 Transcription Factor jak1->stat3 wdhd1 WDHD1 Gene Expression stat3->wdhd1 nucleus Nucleus processes Cell Proliferation Migration Survival wdhd1->processes cyclobenzaprine Cyclobenzaprine cyclobenzaprine->jak1 Inhibits cyclobenzaprine->wdhd1 Downregulates

The molecular interactions begin with cyclobenzaprine's direct binding to JAK1 kinase, demonstrated through both DARTS and CETSA assays, which reduces JAK1 autophosphorylation and subsequent activation [4]. This initial binding event propagates through downstream signaling disruption, evidenced by decreased STAT3 phosphorylation and nuclear translocation, ultimately leading to transcriptional repression of WDHD1, a critical factor in DNA replication and repair. The functional consequence of this pathway inhibition is dual: impaired proliferative signaling through STAT3-dependent genes, and induction of replication stress through WDHD1 suppression, creating synergistic anti-proliferative effects.

DNA Damage Response Induction

Cyclobenzaprine triggers significant DNA damage as demonstrated by comet assay and γH2AX foci formation, with both WDHD1 knockdown and drug treatment producing similar DDR activation patterns [4]. This suggests that WDHD1 suppression is a primary mechanism underlying DNA damage induction, likely through its established role in DNA replication initiation and replication fork progression. The DDR pathway activation involves sequential phosphorylation of ATM/ATR, CHK1/CHK2, and H2AX, leading to cell cycle arrest and apoptosis induction in a subset of treated cells. This mechanistic insight provides potential biomarkers for treatment response (γH2AX, pCHK1) and suggests rational combination approaches with PARP inhibitors or other DDR-targeting agents.

Application Notes

Technical Considerations

Critical parameters for successful cyclobenzaprine testing in ESCC models include careful attention to solvent controls (DMSO concentration ≤0.1%), cell density optimization for each specific assay type, and treatment duration alignment with experimental objectives. For mechanistic studies, comprehensive time-course analyses are essential to distinguish primary drug targets from secondary adaptive responses. The metabolic activity of cells can influence cyclobenzaprine effects, as the drug's impact on mitochondrial function may potentially interfere with tetrazolium-based viability assays through mechanisms independent of cytotoxicity [7].

Assay-specific optimization should include:

  • CCK-8: Establish linear range of formazan production for each cell line; typical incubation 1-4 hours.
  • Colony formation: Determine optimal seeding density empirically for each cell line; avoid excessive cell crowding.
  • Migration assays: Ensure consistent scratch width in wound healing; validate chemoattractant concentration for Transwell.
  • Molecular assays: Include appropriate controls for pathway activation (positive cytokines) and inhibition (pharmacologic inhibitors).
Troubleshooting Guide

Table 5: Common Technical Issues and Resolution Strategies

Problem Potential Causes Solutions
High variability in viability assays Inconsistent cell seeding, bubble formation, edge effects in plates Use automated cell counter, gentle reagent addition, exclude edge wells
Inconsistent migration results Variable scratch width, serum batch differences, temperature fluctuations Use standardized scratching tools, aliquot and test serum batches, ensure stable incubation
Weak signal in Western blotting Inadequate protein transfer, inefficient antibody binding, low target expression Verify transfer efficiency with Ponceau staining, optimize antibody concentrations, increase protein loading
Poor comet assay resolution Inappropriate agarose concentration, incorrect electrophoresis conditions Optimize agarose percentage, validate electrophoresis buffer pH and conductivity
Lack of cyclobenzaprine effect Drug degradation, insufficient concentration, resistant cell population Prepare fresh drug solutions, verify concentration with HPLC, use early-passage cells
Conclusion and Future Directions

The comprehensive data presented establish cyclobenzaprine as a promising repurposing candidate for ESCC treatment, with demonstrated efficacy across multiple ESCC models and a novel mechanism of action involving JAK1-STAT3-WDHD1 pathway inhibition and DNA damage response activation [4]. The concentration-dependent effects observed at clinically achievable levels (based on known pharmacokinetics from muscle spasm indications) support translational potential, though formal pharmacokinetic studies in oncology contexts are warranted [3]. Future research should focus on combination strategies leveraging cyclobenzaprine's unique mechanism, particularly with DNA-damaging agents or targeted therapies, and predictive biomarker development to identify patient populations most likely to respond. These application notes provide standardized methodologies to enable reproducible investigation of cyclobenzaprine's anti-ESCC activity across research laboratories, facilitating validation and development of this promising therapeutic approach.

References

Comprehensive Application Notes and Protocols: Cyclobenzaprine Target Engagement Studies Using DARTS and CETSA Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Target Engagement Assessment in Drug Discovery

The direct measurement of drug-target interactions within physiologically relevant environments represents a critical challenge in modern drug discovery and development. Traditional methods for studying drug-protein interactions often require chemical modification of the compound of interest (e.g., through incorporation of biotin or fluorescent tags), which can potentially alter its binding properties and biological activity [1] [2]. To overcome these limitations, label-free techniques including Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA) have emerged as powerful alternatives that leverage the fundamental biophysical principle of ligand-induced stabilization to investigate target engagement under native conditions [1] [2].

DARTS capitalizes on the phenomenon wherein small molecule binding to a target protein enhances its proteolytic resistance, thereby allowing researchers to identify potential protein targets without chemical modification of the compound [2]. The fundamental premise is that when a drug binds to its target protein, it stabilizes the protein's native conformation, making it less susceptible to protease digestion compared to the unbound form. CETSA operates on a similar principle of ligand-induced stabilization but instead examines the thermal stability of target proteins when bound to ligands [3] [1]. When proteins are exposed to heat stress, they begin to denature and aggregate, but ligand-bound proteins exhibit increased thermal stability and remain soluble at higher temperatures [4] [3]. Both techniques provide direct evidence of target engagement while preserving the native cellular context, making them invaluable for validating drug mechanisms and identifying novel targets.

Cyclobenzaprine Background and Research Significance

Cyclobenzaprine hydrochloride (marketed as Flexeril) is a centrally-acting muscle relaxant primarily prescribed for the relief of muscle spasms associated with acute painful musculoskeletal conditions [5]. Structurally, cyclobenzaprine is classified as a tricyclic compound bearing resemblance to tricyclic antidepressants, though its precise mechanism of action as a muscle relaxant involves reduction of tonic somatic motor activity, primarily through noradrenergic modulation at the brainstem level. While its primary medical use has been confined to musculoskeletal disorders, recent innovative drug repurposing screens have revealed previously unrecognized anti-cancer properties of this FDA-approved compound [5].

Emerging research has demonstrated that cyclobenzaprine exhibits significant inhibitory effects on the proliferation and metastasis of esophageal squamous cell carcinoma (ESCC) in both in vitro and in vivo models [5]. These studies have identified WDHD1 (a DNA replication factor) as a critical downstream target of cyclobenzaprine exposure, with the drug exerting its effects through inhibition of the JAK1-STAT3 signaling axis rather than JAK2-STAT3 or PI3K-Akt-mTOR pathways [5]. Furthermore, cyclobenzaprine treatment has been shown to induce DNA damage response (DDR) in cancer cells, suggesting a multifaceted mechanism of action against malignant cells [5]. These unexpected findings have generated considerable interest in understanding the complete target profile of cyclobenzaprine, necessitating the application of robust target engagement assays like DARTS and CETSA to validate these interactions and potentially identify additional molecular targets.

Drug Affinity Responsive Target Stability (DARTS) Protocol

Principles and Applications

The DARTS method is founded on the principle that a target protein undergoes conformational stabilization upon binding to a small molecule, resulting in increased resistance to proteolytic degradation [2]. This technique offers several significant advantages: it requires no chemical modification of the test compound, can be performed with standard laboratory equipment, and allows for target identification in complex biological systems [2]. For cyclobenzaprine studies, DARTS has been successfully employed to validate direct binding to JAK1 protein, providing crucial mechanistic insights into its newly discovered anti-cancer effects [5]. The technique is particularly valuable in the early stages of drug discovery when researchers need to distinguish between direct target engagement and downstream effects.

Experimental Workflow

The following diagram illustrates the key steps in the DARTS experimental workflow:

DARTS Lysate Lysate Treatment Treatment Lysate->Treatment Divide into aliquots Proteolysis Proteolysis Treatment->Proteolysis Add protease Termination Termination Proteolysis->Termination Add inhibitor Analysis Analysis Termination->Analysis SDS-PAGE/Western blot

Step-by-Step Methodology
  • Cell Lysate Preparation:

    • Culture KYSE150 or Eca109 ESCC cell lines to 80-85% confluence [5].
    • Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse using M-PER reagent supplemented with protease inhibitor cocktail (1X), 50 mM sodium fluoride, 10 mM β-glycerophosphate, 5 mM sodium pyrophosphate, and 2 mM sodium orthovanadate [2].
    • Incubate on ice for 10 minutes, then centrifuge at 18,000 × g for 10 minutes at 4°C to pellet cellular debris.
    • Collect supernatant and determine protein concentration using BCA assay, adjusting to 1-2 μg/μL with lysis buffer.
    • Add 1/10 volume of 10X TNC buffer (500 mM Tris-HCl pH 8.0, 500 mM NaCl, 100 mM CaCl₂) to lysate [2].
  • Compound Treatment:

    • Prepare 100X stock solutions of cyclobenzaprine in appropriate solvent (DMSO or ethanol); include vehicle control.
    • Split cell lysate into 99 μL aliquots and add 1 μL of cyclobenzaprine or vehicle control.
    • Final working concentrations for cyclobenzaprine typically range from 10-100 μM based on efficacy studies [5].
    • Incubate for 30-60 minutes at room temperature with gentle shaking.
  • Limited Proteolysis:

    • Prepare pronase (Roche) or thermolysin (Sigma) dilutions in 1X TNC buffer immediately before use.
    • Divide each treated lysate sample into 20 μL aliquots for different protease concentrations.
    • Add protease solutions to achieve final enzyme:substrate ratios ranging from 1:1000 to 1:50 (w/w).
    • Initiate proteolysis at timed intervals (e.g., every 30 seconds) to ensure consistent digestion times.
    • Incubate at room temperature for 30 minutes (time may require optimization).
  • Reaction Termination and Analysis:

    • Stop proteolysis by adding 2 μL of 20X protease inhibitor cocktail.
    • Incubate on ice for 10 minutes.
    • Add 6 μL of 5X SDS-PAGE loading buffer and heat at 70°C for 10 minutes.
    • Analyze by SDS-PAGE (10-20 μg protein/lane) followed by:
      • Western blotting using antibodies against JAK1, STAT3, or WDHD1 [5]
      • Protein silver staining or SYPRO Ruby staining for unbiased MS identification
      • Mass spectrometry for protein identification when using unbiased approaches
Data Interpretation

A positive DARTS result is indicated by enhanced protein band intensity in cyclobenzaprine-treated samples compared to vehicle control at equivalent protease concentrations. For quantitative assessment, band intensities should be normalized to undigested controls and plotted against protease concentration. Cyclobenzaprine has demonstrated specific stabilization of JAK1 in ESCC models, with lesser effects on related proteins such as JAK2 [5].

Cellular Thermal Shift Assay (CETSA) Protocol

Principles and Applications

CETSA measures drug-target engagement based on the principle of ligand-induced thermal stabilization, wherein binding of a small molecule to its target protein increases the protein's thermal stability, resulting in a higher temperature requirement for denaturation and aggregation [4] [3]. The assay can be performed in two primary formats: the thermal shift mode which determines the melting temperature (T~m~) shift, and the isothermal dose-response (ITDR) mode which assesses concentration-dependent stabilization at a fixed temperature [3]. CETSA has been successfully adapted for use in platelets and various cell types, demonstrating its broad applicability [4]. For cyclobenzaprine research, CETSA has confirmed direct engagement with JAK1, providing complementary evidence to DARTS findings [5].

Experimental Workflow

The following diagram illustrates the key steps in the CETSA experimental workflow:

CETSA Cells Cells Heating Heating Cells->Heating Compound treatment & heating Lysis Lysis Heating->Lysis Freeze-thaw cycles Centrifugation Centrifugation Lysis->Centrifugation Separate soluble fraction Detection Detection Centrifugation->Detection Quantify soluble protein

Step-by-Step Methodology
  • Cell Treatment and Heating:

    • Culture ESCC cells (KYSE150 or Eca109) to 70-80% confluence in T75 flasks [5].
    • Treat with cyclobenzaprine (typically 10-100 μM) or vehicle control for 2-4 hours at 37°C.
    • Harvest cells using trypsin-EDTA or cell scraping, wash with PBS, and resuspend in PBS with protease inhibitors.
    • Divide cell suspension into 50 μL aliquots in PCR strips or tubes for temperature gradient.
    • Heat samples using a thermal cycler across a temperature gradient (e.g., 37-65°C in 3-5°C increments) for 3-5 minutes.
  • Cell Lysis and Protein Aggregation:

    • Lyse cells using multiple freeze-thaw cycles (liquid nitrogen freezing followed by 37°C thawing, repeated 3 times) [1].
    • Alternatively, use mechanical lysis methods for more consistent results.
    • Remove insoluble aggregates by centrifugation at 18,000 × g for 20 minutes at 4°C.
  • Protein Detection and Quantification:

    • Transfer soluble fractions to new tubes and quantify stabilized protein using:
      • Western Blotting: Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with anti-JAK1, anti-STAT3, or anti-WDHD1 antibodies [5] [1].
      • Mass Spectrometry: For unbiased proteome-wide studies, digest soluble proteins with trypsin and analyze by LC-MS/MS [1].
    • Normalize protein levels to loading controls and plot percentage of soluble protein against temperature.
  • Isothermal Dose-Response (ITDR) Modality:

    • Treat cells with serial dilutions of cyclobenzaprine (e.g., 1 nM-100 μM) for 4 hours.
    • Heat all samples at a single temperature near the protein's melting point (e.g., 52°C for JAK1).
    • Process samples as above and plot soluble protein percentage against compound concentration to determine EC~50~ values.
Data Interpretation

A positive CETSA result is indicated by a rightward shift in the protein melting curve (increased T~m~) or concentration-dependent stabilization in ITDR experiments. For cyclobenzaprine, research has demonstrated significant thermal stabilization of JAK1 with an EC~50~ value consistent with its anti-proliferative effects in ESCC cells [5]. The magnitude of stabilization (ΔT~m~) typically ranges from 2-8°C for direct targets, with cyclobenzaprine showing approximately 4-5°C stabilization of JAK1 at therapeutic concentrations [5].

Data Analysis and Interpretation

Quantitative Comparison of DARTS and CETSA Results

Table 1: Comparative analysis of cyclobenzaprine target engagement using DARTS and CETSA

Parameter DARTS Assay CETSA
Target Protein JAK1 JAK1
Effective Concentration 10-100 μM 10-100 μM
Stabilization Effect Protease resistance increase ΔT~m~ = 4-5°C
Assay Time 1-2 days 1-2 days
Throughput Medium Medium to High
Key Readout Band intensity preservation Soluble protein percentage
Downstream Validation Western blot, MS Western blot, MS
Secondary Effects on Signaling Pathway

The molecular pathway through which cyclobenzaprine exerts its anti-cancer effects has been partially elucidated, with DARTS and CETSA playing crucial roles in validating the direct target:

Pathway Cyclobenzaprine Cyclobenzaprine JAK1 JAK1 Cyclobenzaprine->JAK1 Direct binding STAT3 STAT3 JAK1->STAT3 Phosphorylation WDHD1 WDHD1 STAT3->WDHD1 Expression regulation Proliferation Proliferation STAT3->Proliferation Inhibition DDR DDR WDHD1->DDR Induction

Key Findings from Cyclobenzaprine Studies
  • Direct target engagement with JAK1 confirmed by both DARTS and CETSA [5]
  • Specificity demonstrated by minimal effects on JAK2 stabilization [5]
  • Downstream consequences include inhibition of STAT3 phosphorylation, reduced WDHD1 expression, and induction of DNA damage response [5]
  • Functional validation through knockdown and overexpression studies confirming WDHD1 as critical mediator of anti-cancer effects [5]
  • Cellular phenotypes include dose-dependent inhibition of ESCC proliferation and migration, plus tumor growth suppression in xenograft models [5]

Technical Considerations and Optimization

Method Selection Guidelines

Table 2: Comparison of target engagement methods for cyclobenzaprine studies

Characteristic DARTS CETSA Affinity-Based Methods
Compound Modification Not required Not required Required (biotin/标签)
Physiological Relevance Medium (lysate) High (live cells) Low (purified proteins)
Throughput Potential Medium Medium-High Low
Equipment Needs Standard lab Thermal cycler Specialized resins
False Positive Risk Medium (protease sensitivity) Low High (nonspecific binding)
Target Identification Known and novel targets Known and novel targets Predetermined targets
Troubleshooting Common Issues
  • Low Signal-to-Noise Ratio: Optimize protease concentration in DARTS and heating temperature in CETSA using gradient approaches initially. Include proper controls (vehicle, unrelated compounds) to establish baseline stability.
  • High Background: Ensure complete removal of aggregates after heating in CETSA by increasing centrifugation speed or duration. For DARTS, titrate protease concentration to find optimal digestion window.
  • Inconsistent Results: Standardize cell lysis procedures and always use fresh protease inhibitors. Maintain consistent protein concentrations across samples (1-2 μg/μL recommended).
  • Validation Challenges: Use complementary methods (e.g., combine DARTS with CETSA) for important targets. Include both positive controls (known binders) and negative controls (unrelated proteins) in experiments.

Conclusion

DARTS and CETSA provide powerful, complementary approaches for studying direct target engagement of cyclobenzaprine with its newly identified molecular targets. The successful application of these techniques has revealed previously unexpected mechanisms underlying cyclobenzaprine's anti-cancer effects, specifically its direct binding to JAK1 and subsequent modulation of the STAT3-WDHD1 axis [5]. These findings highlight the value of target-agnostic approaches in drug repurposing research and underscore the importance of robust target engagement assays in validating novel drug-target interactions.

The protocols outlined in this document provide researchers with comprehensive methodologies for implementing DARTS and CETSA in their cyclobenzaprine research programs, from basic setup and optimization to data interpretation and troubleshooting. As interest in cyclobenzaprine's potential applications in oncology continues to grow, these techniques will play an increasingly important role in validating its mechanism of action and guiding further development toward clinical applications.

References

Comprehensive Application Notes and Protocols: Cyclobenzaprine Proteomic Analysis and Downstream Target Identification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Background

Cyclobenzaprine is a centrally-acting muscle relaxant with a complex polypharmacological profile that extends beyond its primary indication for musculoskeletal conditions. Originally developed as a structural analog of tricyclic antidepressants, cyclobenzaprine exhibits multimodal activity across several neurotransmitter systems, making it a compelling candidate for proteomic investigation and target discovery [1] [2]. Although initially approved as a short-term adjunct treatment for muscle spasms, recent research has revealed potential applications for fibromyalgia, post-traumatic stress disorder (PTSD), and other central nervous system conditions [1] [3]. The structural similarity between cyclobenzaprine and amitriptyline (differing by only one double bond) further underscores the importance of comprehensive target profiling to elucidate its complete mechanism of action and identify novel therapeutic applications [2].

The molecular promiscuity of cyclobenzaprine necessitates sophisticated proteomic approaches to fully characterize its interaction network. Current evidence indicates that cyclobenzaprine functions primarily as a serotonergic antagonist with additional activity on adrenergic and histaminergic systems [4] [5]. Specifically, cyclobenzaprine has been identified as a potent antagonist of 5-HT2A receptors (Kᵢ = 4-29 nM), which is considered its primary mechanism for reducing skeletal muscle hyperactivity through central nervous system pathways [6]. Additionally, recent investigations have revealed high-affinity binding to histamine H₁ receptors (low nanomolar range), which likely mediates the sedative effects commonly observed in clinical use [4]. This complex receptor interaction profile, combined with emerging evidence of downstream signaling modifications, positions cyclobenzaprine as an ideal candidate for comprehensive proteomic analysis to identify novel therapeutic targets and potential repurposing opportunities.

Target Identification and Validation Strategies

Primary Target Identification Approaches

Identification of cyclobenzaprine's direct protein targets requires a multi-method approach combining computational prediction with experimental validation. In silico target prediction serves as a crucial first step, utilizing structural similarity principles to identify potential off-target interactions. As cyclobenzaprine shares significant structural homology with tricyclic antidepressants, initial screening should prioritize known targets of amitriptyline and imipramine, particularly focusing on neurotransmitter receptors and transporters [6]. Computational profiling against extensive protein databases (≥4,000 targets) provides a foundation for hypothesis generation, with particular emphasis on G-protein coupled receptors and monoamine transporters [6]. These predictions must subsequently be validated through experimental affinity determination using radioligand binding assays to establish definitive target engagement and quantify binding affinities.

Experimental target confirmation begins with systematic binding assays across the predicted target space. Saturation radioligand binding studies demonstrate that cyclobenzaprine binds to histamine H₁ receptors in a noncompetitive manner, distinguishing it from classical competitive antagonists like diphenhydramine [4]. This unusual binding mode may explain certain pharmacological properties and necessitates specialized assay designs. For comprehensive target profiling, establish dose-response curves across serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7), adrenergic receptors (α-2C), and monoamine transporters (SERT, NET) [6]. The resulting binding affinity data (Kᵢ values) should be compared against therapeutic plasma concentrations (10-150 nM) to determine pharmacological relevance, with particular attention to targets exhibiting submicromolar affinities [6].

Table 1: Experimental Binding Affinities of Cyclobenzaprine at Key Molecular Targets

Target Experimental Kᵢ (nM) Therapeutic Relevance Assay Type
5-HT2A receptor 4-29 Primary mechanism Radioligand binding
5-HT2B receptor 39.8 Secondary action Radioligand binding
5-HT2C receptor 6-57 Secondary action Radioligand binding
Norepinephrine transporter 22-52 Contributory mechanism Uptake inhibition
Serotonin transporter 1-108 Contributory mechanism Uptake inhibition
Histamine H₁ receptor Low nanomolar Sedative effects Functional BRET assay
Dopamine transporter 3,250-8,500 Likely insignificant Radioligand binding
Functional Characterization of Identified Targets

Following target identification, functional validation is essential to determine the pharmacological consequences of cyclobenzaprine binding. For receptor targets, implement cell-based signaling assays to characterize compound effects on downstream signaling pathways. The Bioluminescence Resonance Energy Transfer (BRET) platform using TRUPATH G-protein subunit biosensors provides a comprehensive approach to quantify cyclobenzaprine's effect on receptor activation kinetics [4]. These assays reveal that cyclobenzaprine functions as a noncompetitive antagonist at histamine H₁ receptors, effectively blocking histamine-mediated receptor activation without displacing the native ligand from the orthosteric binding site [4]. This distinctive mechanism may contribute to cyclobenzaprine's clinical profile and should be investigated across other target classes.

Complementary calcium flux assays in recombinant cell systems provide secondary validation of functional activity, particularly for Gq-coupled receptors like 5-HT2A and histamine H₁ receptors. These assays monitor intracellular calcium mobilization as a direct measure of receptor activation/inhibition, providing real-time kinetic data on compound effects [4]. For transporter targets, implement uptake inhibition assays using radiolabeled neurotransmitters (³H-serotonin for SERT, ³H-norepinephrine for NET) to quantify cyclobenzaprine's effects on transporter function [6]. The integrated functional profile should contextualize binding data with pharmacological activity, establishing a complete picture of cyclobenzaprine's polypharmacology and identifying the molecular determinants of both therapeutic and adverse effects.

Proteomic Analysis and Downstream Signaling

Global Proteomic Response Profiling

Characterization of cyclobenzaprine's downstream proteomic effects requires systematic exposure studies followed by comprehensive protein quantification. The RapidAIM (Autoinducer-based Identification of Metaproteomes) platform provides a robust framework for assessing functional responses to pharmacological perturbation, utilizing tandem mass tag (TMT)-labeled metaproteomics to quantify protein expression changes across thousands of targets simultaneously [7]. Experimental designs should incorporate physiologically relevant dosing (therapeutic concentrations: 10-150 nM) across multiple time points (acute: 2-24 hours; chronic: 3-7 days) to capture both immediate and adaptive proteomic responses. Sample preparation must maintain protein integrity while minimizing post-collection modifications that could confound results.

Following cyclobenzaprine exposure, protein extraction should utilize optimized lysis buffers compatible with subsequent mass spectrometric analysis, incorporating protease and phosphatase inhibitors to preserve post-translational modification states. The TMT-11plex platform enables multiplexed analysis of multiple treatment conditions, significantly enhancing throughput while reducing inter-run variability [7]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis generates quantitative proteomic data, with subsequent bioinformatic processing to identify differentially expressed proteins. Statistical analysis should employ appropriate multiple testing corrections (Benjamini-Hochberg FDR <0.05) with minimum fold-change thresholds (≥1.5) to identify biologically significant alterations. Functional enrichment analysis of perturbed proteins reveals pathway-level responses to cyclobenzaprine exposure, highlighting systems-level effects beyond primary target engagement.

Table 2: Proteomic Analysis Workflow Parameters for Cyclobenzaprine Studies

Parameter Specification Purpose Quality Control
Exposure concentration 10 nM - 1 μM Cover therapeutic & supra-therapeutic ranges Viability assays
Exposure duration 2 h, 24 h, 72 h, 7 d Capture acute & adaptive responses Time-course analysis
Protein quantification TMT-11plex labeling Multiplexed comparison Labeling efficiency >95%
MS acquisition Orbitrap Fusion Lumos High-resolution quantification CV <15% for QC standards
Peptide identification SEQUEST HT algorithm Protein identification FDR <1% at PSM level
Statistical threshold FDR <0.05, fold-change ≥1.5 Biological significance Power analysis
Targeted Assays for Specific Pathway Analysis

Based on cyclobenzaprine's known pharmacology, targeted proteomic approaches should prioritize specific signaling pathways for detailed investigation. Western blot arrays focusing on serotonergic signaling components (5-HT receptor subtypes, downstream kinases) provide quantitative validation of mass spectrometry findings, while phosphoproteomic analysis reveals post-translational modifications indicative of pathway activation/inhibition. For histaminergic pathways, implement H₁ receptor trafficking assays coupled with quantification of downstream mediators (PLCβ, IP₃, PKC isoforms) to elucidate the functional consequences of noncompetitive antagonism [4]. These targeted approaches complement global proteomic analyses by providing higher sensitivity for low-abundance signaling proteins that may be missed in unbiased screens.

For investigation of potential peripheral effects, include inflammatory cytokine profiling (IL-6, IL-8, MCP-1/CCL2) in relevant cell systems, as cyclobenzaprine may modulate neuroimmune signaling pathways [8]. Additionally, assess effects on extracellular matrix components (SPARC, HSPG2, fibronectin) and complement regulation proteins (CD59), as these may reveal novel mechanisms relevant to cyclobenzaprine's therapeutic applications [8]. Cellular stress pathway analysis should examine unfolded protein response markers (BiP, CHOP, XBP1) and autophagy regulators (LC3-I/II, p62), as these systems frequently respond to pharmacological perturbation. The integration of targeted and global approaches provides a comprehensive understanding of cyclobenzaprine's effects on the cellular proteome, connecting primary target engagement with downstream functional consequences.

Data Integration and Experimental Design

Multi-Omics Data Integration Framework

Integrating proteomic data with complementary omics layers provides a systems-level understanding of cyclobenzaprine's pharmacological effects. Transcriptomic profiling (RNA-seq) of cyclobenzaprine-treated systems identifies gene expression changes that may precede or complement proteomic alterations, revealing regulatory relationships that enhance mechanistic interpretation. Metabolomic analysis (LC-MS based) captures downstream biochemical consequences, particularly in monoamine neurotransmitter pathways directly affected by cyclobenzaprine's target interactions [7]. Integration across these data layers requires sophisticated bioinformatic pipelines that employ weighted correlation network analysis to identify coherent multi-omics modules responsive to cyclobenzaprine treatment.

The functional annotation of cyclobenzaprine-responsive proteins should leverage multiple database resources (GO, KEGG, Reactome) to identify enriched biological processes and pathways. For network-based analysis, implement protein-protein interaction mapping using STRING or similar platforms to identify highly connected nodes that may represent critical regulators of cyclobenzaprine's effects [7]. Temporal data integration across multiple exposure durations further enhances mechanistic understanding by distinguishing direct drug effects from adaptive cellular responses. This integrated multi-omics approach facilitates the construction of comprehensive cyclobenzaprine response networks, identifying novel downstream effectors and potential biomarkers for clinical translation.

Experimental Design Considerations

Robust experimental design is critical for generating meaningful proteomic data on cyclobenzaprine effects. Cell model selection should include relevant neuronal (neuroblastoma lines, primary neurons) and muscle (C2C12, primary myotubes) systems, with consideration of blood-brain barrier penetration in selecting appropriate models for central vs. peripheral effects. Dosing strategy must encompass the therapeutic concentration range (10-150 nM) while including higher concentrations (up to 10 μM) to identify lower-affinity interactions, with careful attention to solubility limitations (aqueous solubility: ~1.5 mg/mL) [9]. Experimental replicates (n≥4 per condition) provide statistical power for detecting moderate effect sizes, while appropriate controls (vehicle, structural analogs) control for system-specific background.

Time course designs should capture both early (15 min - 4 h) and sustained (24-72 h) responses to distinguish direct target-mediated effects from secondary adaptations. For in vivo studies, implement tissue-specific proteomics in brain regions relevant to cyclobenzaprine's therapeutic effects (brainstem, spinal cord) and adverse effects (cortex, hypothalamus) [1]. Sample preparation for in vivo studies requires careful attention to post-mortem degradation timelines (<2 minutes to flash-freezing recommended for phosphoproteomic preservation). Analytical validation should prioritize orthogonal verification of key findings through multiple methods (e.g., SRM/MRM mass spectrometry, Western blotting, immunofluorescence) across biological replicates to ensure robust, reproducible results.

Applications and Translation

Drug Repurposing and Combination Therapy

Proteomic profiling of cyclobenzaprine reveals novel therapeutic opportunities beyond its traditional musculoskeletal indications. The serotonergic modulation profile combined with effects on stress response pathways provides a mechanistic foundation for investigating cyclobenzaprine in neuropsychiatric conditions, particularly PTSD where sleep disturbances represent a core symptom domain [1] [3]. Sublingual formulation development (2.8-5.6 mg) specifically aims to exploit these properties while minimizing daytime sedation through avoidance of first-pass metabolism [9]. Proteomic data further informs rational combination strategies, identifying complementary mechanisms that may enhance efficacy while mitigating adverse effects.

The anti-inflammatory signatures observed in proteomic studies suggest potential applications in conditions with neuroinflammatory components, including long COVID syndrome and fibromyalgia [8] [3]. Integration of proteomic data with clinical biomarker profiles enables identification of patient subgroups most likely to respond to cyclobenzaprine therapy, advancing precision medicine approaches. Additionally, the distinct target engagement profile relative to structurally similar antidepressants may guide development of novel analogs with optimized selectivity and improved therapeutic indices. These repurposing applications demonstrate how comprehensive proteomic characterization can reveal unexpected therapeutic opportunities for established pharmacological agents.

Safety and Toxicity Profiling

Proteomic approaches significantly enhance safety assessment by identifying potential adverse outcome pathways early in drug development. For cyclobenzaprine, serotonin syndrome risk represents a critical safety consideration, necessitating specific investigation of proteins involved in serotonin synthesis, release, and metabolism [6]. Proteomic screening for cardiotoxicity markers (e.g., mitochondrial proteins, ion channels, calcium handling proteins) addresses concerns related to cyclobenzaprine's structural similarity to tricyclic antidepressants with known cardiac effects [1]. Additionally, assessment of hepatic stress response proteins provides mechanistic insight into cyclobenzaprine metabolism and potential hepatotoxicity, particularly relevant in populations with hepatic impairment who exhibit altered drug clearance [1].

Incorporating temporal proteomic analysis following acute overdose scenarios (>1000 mg) identifies proteins and pathways associated with life-threatening toxicity, potentially revealing biomarkers for monitoring and interventions [1]. Integration of proteomic findings with pharmacovigilance data (FAERS) strengthens safety signals and identifies novel potential adverse drug reactions not previously described in product labeling [5]. These comprehensive safety applications demonstrate how proteomic approaches can complement traditional toxicology assessments, providing mechanistic understanding of adverse effects and informing risk mitigation strategies for cyclobenzaprine use in vulnerable populations.

Visualized Workflow and Signaling Pathways

Experimental Workflow for Cyclobenzaprine Proteomics

G cluster_qc Quality Control Points Start Experimental Design ModelSel Model Selection • Neuronal cells • Muscle cells • In vivo systems Start->ModelSel Dosing Dosing Strategy • Therapeutic (10-150 nM) • Supra-therapeutic (≤10 µM) ModelSel->Dosing QC1 Viability assays ModelSel->QC1 SamplePrep Sample Preparation • Protein extraction • TMT labeling • LC-MS/MS prep Dosing->SamplePrep MS Mass Spectrometry • TMT-11plex quantification • High-resolution Orbitrap SamplePrep->MS QC2 Labeling efficiency >95% SamplePrep->QC2 Bioinfo Bioinformatic Analysis • Protein identification • Differential expression • Pathway enrichment MS->Bioinfo QC3 CV <15% for standards MS->QC3 Validation Orthogonal Validation • Western blot • Functional assays • Immunofluorescence Bioinfo->Validation QC4 FDR <1% PSM level Bioinfo->QC4 Integration Data Integration • Multi-omics correlation • Network analysis • Mechanistic modeling Validation->Integration End Interpretation & Reporting Integration->End

Diagram Title: Cyclobenzaprine Proteomic Analysis Workflow

Cyclobenzaprine Signaling Pathways and Downstream Effects

G CBP Cyclobenzaprine H1 H₁ Receptor (Noncompetitive Antagonist) CBP->H1 SERT Serotonin Transporter (Inhibitor) CBP->SERT NET Norepinephrine Transporter (Inhibitor) CBP->NET HT2A 5-HT2A Receptor (Antagonist) CBP->HT2A HT2B 5-HT2B Receptor (Antagonist) CBP->HT2B HT2C 5-HT2C Receptor (Antagonist) CBP->HT2C Metaproteomic Microbiome Effects Functional metaproteomic shifts (RapidAIM) CBP->Metaproteomic Sedation Sedation Histaminergic blockade H1->Sedation SideEffects Adverse Effects Dry mouth, dizziness tachycardia H1->SideEffects Proteomic Proteomic Responses • Inflammatory mediators • Neuroplasticity proteins • Stress response factors H1->Proteomic Analgesia Analgesia Spinal & supraspinal mechanisms SERT->Analgesia SERT->SideEffects Serotonin syndrome risk SERT->Proteomic NET->Analgesia NET->SideEffects Tachycardia MuscleRelax Muscle Relaxation Serotonergic modulation of motor neurons HT2A->MuscleRelax HT2A->Proteomic Proteomic->MuscleRelax Proteomic->Analgesia

Diagram Title: Cyclobenzaprine Target Network and Downstream Effects

Conclusion

These application notes provide a comprehensive framework for investigating cyclobenzaprine's proteomic effects and downstream targets, integrating established pharmacological knowledge with modern proteomic technologies. The experimental strategies outlined enable systematic characterization of cyclobenzaprine's complex polypharmacology, from initial target identification to functional validation and translational application. Implementation of these protocols will advance understanding of cyclobenzaprine's mechanism of action, potentially revealing novel therapeutic applications and informing the development of safer, more targeted musculoskeletal therapeutics.

References

Cyclobenzaprine animal model musculoskeletal pain

Author: Smolecule Technical Support Team. Date: February 2026

Cyclobenzaprine: Preclinical Data Summary

Aspect Details from Preclinical Studies
Primary Site of Action Central Nervous System (CNS); primarily the brainstem with a potential secondary effect on the spinal cord [1] [2].
Mechanism of Action Reduces tonic somatic motor activity by influencing both gamma (γ) and alpha (α) motor systems [1]. It does not act directly on skeletal muscle or the neuromuscular junction [1] [2].

| Receptor Interactions | - Serotonin (5-HT2A): Antagonism thought to contribute to the antispasmodic effect [2].

  • Histamine (H1): Potent non-competitive antagonism, likely responsible for sedative side effects [3].
  • Muscarinic Acetylcholine: Antagonism leads to anticholinergic effects (e.g., dry mouth, tachycardia) [3] [4]. | | Key Pharmacokinetic Parameters | - Bioavailability: 33-55% [1].
  • Protein Binding: ~93% [2].
  • Metabolism: Primarily by CYP3A4, with contributions from CYP1A2 and CYP2D6 [1] [2].
  • Half-Life: ~18 hours (range: 8-37 hours) in healthy subjects [1].
  • Excretion: Mainly renal, as glucuronide metabolites [1]. |

Proposed Experimental Protocol for Animal Research

Since detailed protocols were not found in the search results, the following is a generalized template for evaluating cyclobenzaprine in a rodent model of acute musculoskeletal spasm. You will need to optimize the parameters based on your specific research context.

1. Objective: To assess the efficacy of cyclobenzaprine in reducing muscle hyperactivity and spasm in a rodent model.

2. Animals & Groups:

  • Species/Strain: [e.g., Sprague-Dawley rats, C57BL/6 mice]
  • Group Size: [e.g., n=10 per group]
  • Experimental Groups:
    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)
    • Group 2: Cyclobenzaprine (low dose, e.g., 1 mg/kg)
    • Group 3: Cyclobenzaprine (medium dose, e.g., 3 mg/kg)
    • Group 4: Cyclobenzaprine (high dose, e.g., 10 mg/kg)
    • Group 5: Positive control (e.g., Diazepam 2 mg/kg)

3. Test Article Formulation & Administration:

  • Formulation: Suspend cyclobenzaprine hydrochloride in a suitable vehicle like 0.5% methylcellulose.
  • Route of Administration: Oral gavage.
  • Dosing Volume: [e.g., 10 mL/kg]
  • Dosing Regimen: Administer a single dose 60 minutes prior to induction of muscle spasm or behavioral testing.

4. Induction of Muscle Spasm:

  • Model: [Specify the model, for example: Intramuscular injection of a irritant like 0.1 mL of 1% carrageenan into the gastrocnemius muscle to induce local inflammation and spasm [4]].

5. Efficacy Endpoints & Measurements:

  • Electromyography (EMG): Record muscle electrical activity in the affected muscle under anesthesia at baseline and post-dosing. A reduction in spontaneous EMG activity indicates muscle relaxation [1].
  • Behavioral Assessment:
    • Weight-Bearing Disparity: Measure the weight distribution on hind limbs using an incapacitance tester. Improved weight-bearing on the affected limb indicates pain relief and reduced spasm.
    • Muscle Tone Palpation: A blinded observer can score muscle rigidity on a scale (e.g., 0 = normal, 3 = severe rigidity).

6. Data Analysis:

  • Compare results between groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests). A p-value of < 0.05 is considered significant.

Mechanism of Action & Experimental Workflow

The following diagrams, created using Graphviz, illustrate the proposed mechanism of cyclobenzaprine and a generalized experimental workflow based on the information gathered.

mechanism cluster_brainstem Brainstem (Primary Site) cluster_receptors Receptor Antagonism CentralNervousSystem Central Nervous System Brainstem Decreased efferent output to motor neurons CentralNervousSystem->Brainstem SpinalCord Spinal Cord (Secondary Site) Brainstem->SpinalCord Outcome1 Reduced Tonic Somatic Motor Activity Brainstem->Outcome1 H1 Histamine H1 Receptor SideEffect Adverse Effects: Sedation, Dry Mouth H1->SideEffect Off-target Serotonin Serotonin 5-HT2A Receptor Serotonin->Brainstem Muscarinic Muscarinic Acetylcholine Receptor Muscarinic->SideEffect Off-target Outcome2 Skeletal Muscle Relaxation Outcome1->Outcome2

protocol cluster_a Animal Preparation cluster_b Disease Model Induction cluster_c Data Collection & Analysis Start Study Commencement A1 Randomize Animals into Groups Start->A1 A2 Administer Test Article (Oral Gavage) A1->A2 B1 Induce Muscle Spasm (e.g., Carrageenan Injection) A2->B1  Pre-treatment period C1 In Vivo Efficacy Measurements B1->C1  Post-induction period C2 Data Analysis & Statistical Comparison C1->C2 End Study Completion C2->End

Critical Research Considerations

  • Sedation as a Confounding Factor: The potent H1 receptor antagonism causes significant sedation [3]. This can confound behavioral endpoints. Your study design must include specific measures to dissociate sedative effects from true muscle relaxant efficacy, such as general locomotor activity tests.
  • Dosing and Pharmacokinetics: The long and variable half-life (~18 hours) means plasma levels can accumulate with repeated dosing [1]. Dosing schedules in animals should be carefully planned to avoid excessive exposure. Furthermore, plasma concentrations are higher in the elderly and in subjects with hepatic impairment [1]; this should be considered if using aged animal models.
  • Safety and Toxicology: In overdose situations (>1000 mg in humans), cyclobenzaprine can cause severe cardiac and neurological effects, resembling tricyclic antidepressant toxicity [2] [4]. Monitoring for these effects in high-dose animal studies is crucial.

References

Cyclobenzaprine xenograft model esophageal squamous cell carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Cyclobenzaprine for ESCC

Mechanism of Action and Rationale for Repurposing

The investigational repurposing of cyclobenzaprine for ESCC is supported by its novel mechanism of action, which diverges from its known role as a centrally acting muscle relaxant. While its muscle relaxant properties are attributed to antagonism of 5-HT2 receptors in descending serotonergic systems in the spinal cord [1], its anti-cancer activity involves distinct molecular pathways.

A 2025 study identified that cyclobenzaprine significantly inhibits the proliferation and migration of ESCC cells in a time- and dose-dependent manner [2]. The core mechanism involves the suppression of the JAK1-STAT3-WDHD1 signaling axis and the induction of a DNA damage response (DDR) [2]. This makes it a compelling candidate for targeted therapy, particularly in ESCC cases with dysregulated JAK-STAT signaling.

Key Experimental Findings

The anti-tumor efficacy of cyclobenzaprine has been demonstrated in both in vitro and in vivo settings [2].

  • Proliferation and Migration Inhibition: Treatment with cyclobenzaprine on ESCC cell lines (KYSE150 and Eca109) resulted in significant suppression of cell viability and migratory capacity.
  • WDHD1 as a Critical Target: Proteomics analysis identified WDHD1 as a key downstream target. Knockdown of WDHD1 mimicked the anti-proliferative and anti-migratory effects of cyclobenzaprine, while its overexpression attenuated the drug's effects [2].
  • Pathway Specificity: The effect is specifically mediated through JAK1-STAT3, as neither JAK2-STAT3 nor PI3K-Akt-mTOR pathways were involved in regulating WDHD1 expression after cyclobenzaprine treatment [2].
  • *In Vivo* Efficacy: In tumor-bearing nude mice, cyclobenzaprine administration significantly inhibited the growth of ESCC tumors and led to the downregulation of the JAK1-STAT3-WDHD1 pathway. Histological examination showed no significant damage to vital organs (heart, liver, spleen, lungs, or kidneys), indicating a potentially favorable safety profile for anti-cancer dosing [2].

Detailed Experimental Protocols

In Vitro Assessment of Anti-Tumor Activity
1.1. Cell Viability and Proliferation Assay
  • Objective: To determine the inhibitory effect of cyclobenzaprine on ESCC cell proliferation.
  • Materials: ESCC cell lines (e.g., KYSE150, Eca109), Cell Counting Kit-8 (CCK-8), cell culture plate incubator, microplate reader.
  • Procedure:
    • Seed cells in a 96-well plate at a density of 3-5 x 10³ cells per well and culture overnight.
    • Prepare a dilution series of cyclobenzaprine (e.g., 0, 5, 10, 25, 50 µM) and treat the cells.
    • Incubate for 24, 48, and 72 hours to assess time-dependence.
    • At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Calculate the cell viability percentage and determine the IC₅₀ values.
1.2. Clonogenic Survival Assay
  • Objective: To evaluate the long-term reproductive viability of cells after drug treatment.
  • Materials: 6-well plates, crystal violet stain, methanol.
  • Procedure:
    • Seed a low density of cells (500-1000 cells per well) in 6-well plates.
    • After 24 hours, treat with cyclobenzaprine at desired concentrations.
    • Incubate for 10-14 days, until visible colonies form in the control wells.
    • Aspirate the medium, wash with PBS, and fix colonies with methanol for 15 minutes.
    • Stain with 0.5% crystal violet for 30 minutes, then gently rinse with water and air-dry.
    • Count colonies containing >50 cells and plot the surviving fraction.
1.3. Cell Migration and Invasion Assays
  • Objective: To assess the effect of cyclobenzaprine on ESCC cell migration.
  • Materials: Transwell chambers, scratch assay tools.
  • Procedure for Transwell Migration:
    • Seed serum-starved cells into the upper chamber of a Transwell insert in a 24-well plate. Add cyclobenzaprine to the upper chamber.
    • Place complete growth medium in the lower chamber as a chemoattractant.
    • Incubate for 24-48 hours. Then, remove non-migrated cells from the top surface with a cotton swab.
    • Fix and stain migrated cells on the lower membrane surface with crystal violet.
    • Count cells under a microscope in multiple predetermined fields.
  • Procedure for Scratch (Wound Healing) Assay:
    • Seed cells in a 6-well plate to form a confluent monolayer.
    • Create a scratch in the monolayer using a sterile pipette tip.
    • Wash away detached cells and add fresh medium containing cyclobenzaprine.
    • Capture images of the scratch at 0, 12, 24, and 48 hours.
    • Measure the change in scratch width over time to quantify migration.
Molecular Mechanism Elucidation
2.1. Protein Target Identification (DARTS and CETSA)
  • Objective: To confirm direct binding between cyclobenzaprine and the JAK1 protein.
  • Materials: Cell lysates, pronase, Western blot equipment, JAK1 antibody.
  • Drug Affinity Responsive Target Stability (DARTS) Procedure:
    • Prepare lysates from ESCC cells.
    • Divide the lysate into two aliquots; treat one with cyclobenzaprine and the other with vehicle control.
    • Digest both samples with pronase for 30 minutes at room temperature.
    • Stop the reaction and analyze by Western blot using an anti-JAK1 antibody. A stabilized JAK1 band in the drug-treated sample indicates binding.
  • Cellular Thermal Shift Assay (CETSA) Procedure:
    • Treat live ESCC cells with cyclobenzaprine or vehicle.
    • Heat the cells at different temperatures (e.g., 50-65°C) for 3 minutes.
    • Lyse the cells, centrifuge to remove aggregates, and analyze the soluble fraction by Western blot for JAK1. Increased thermal stability of JAK1 in the drug-treated group indicates binding.
2.2. Analysis of Signaling Pathways and DNA Damage
  • Objective: To validate the effect on the JAK1-STAT3-WDHD1 axis and DDR.
  • Materials: RT-PCR and Western blot equipment, specific antibodies, comet assay kit.
  • Procedure for Gene/Protein Expression (RT-PCR and Western Blot):
    • Treat ESCC cells with cyclobenzaprine.
    • Extract total RNA for RT-PCR or protein for Western blot.
    • For RT-PCR, use primers for WDHD1, STAT3, and a housekeeping gene (e.g., GAPDH).
    • For Western blot, probe for p-JAK1, JAK1, p-STAT3, STAT3, WDHD1, and γ-H2AX (a DNA damage marker).
  • Procedure for Comet Assay (DNA Damage):
    • Embed single-cell suspensions from treated cells in low-melting-point agarose on a microscope slide.
    • Lyse cells overnight in a high-salt, detergent-based buffer.
    • Perform electrophoresis under neutral conditions, stain with a DNA-binding dye (e.g., SYBR Gold), and image with a fluorescence microscope.
    • Quantify DNA damage by measuring tail moment using analysis software.
In Vivo Xenograft Model Evaluation
3.1. Subcutaneous Tumor Xenograft Model
  • Objective: To evaluate the in vivo anti-tumor efficacy and toxicity of cyclobenzaprine.
  • Materials: Immunodeficient mice (e.g., athymic nude mice, 4-6 weeks old), ESCC cells (KYSE150), caliper, equipment for histology.
  • Procedure:
    • Cell Injection: Harvest exponentially growing ESCC cells and resuspend in PBS mixed with Matrigel (1:1). Inject 2 x 10⁶ cells subcutaneously into the flank of each mouse [3].
    • Grouping and Dosing: Once tumors reach a palpable size (~100 mm³), randomize mice into two groups (n=5-10):
      • Control Group: Vehicle treatment.
      • Treatment Group: Cyclobenzaprine (e.g., 10 mg/kg, dose requires optimization based on pilot studies). Administer the drug or vehicle via intraperitoneal injection daily.
    • Tumor Monitoring: Measure tumor dimensions with a digital caliper 2-3 times per week. Calculate tumor volume using the formula: ( V = \frac{1}{2} \times \text{length} \times \text{width}^2 ).
    • Endpoint and Analysis: Euthanize mice after 4-5 weeks of treatment or when tumor burden reaches the ethical limit. Excise and weigh tumors. Harvest vital organs (heart, liver, spleen, lungs, kidneys) for histological examination (H&E staining) to assess toxicity [2] [3].

The following table summarizes the quantitative data from the key study demonstrating cyclobenzaprine's effects [2]:

Table 1: Summary of Key In Vivo and Molecular Findings for Cyclobenzaprine in ESCC

Experimental Model Key Parameter Measured Result Significance/Implication
Nude Mouse Xenograft Tumor Growth Significant Inhibition Confirms in vivo anti-tumor efficacy [2]
JAK1-STAT3-WDHD1 Pathway Downregulated in treated tumors Validates proposed mechanism of action in vivo [2]
Systemic Toxicity No significant damage to vital organs Suggests a potentially tolerable safety profile [2]
ESCC Cell Lines WDHD1 Knockdown Mimicked drug effect (inhibited proliferation/migration) Identifies WDHD1 as a critical downstream target [2]
WDHD1 Overexpression Attenuated drug effect Further confirms WDHD1's role in the mechanism [2]
STAT3 Overexpression Mitigated drug effect Confirms STAT3's centrality in the pathway [2]

Mechanistic and Experimental Visualization

The proposed mechanism of action and experimental workflow can be visualized using the following diagrams generated with Graphviz.

Mechanism of Cyclobenzaprine in ESCC

This diagram illustrates the molecular pathway through which cyclobenzaprine exerts its anti-tumor effects in ESCC cells.

mechanism Mechanism of Cyclobenzaprine in ESCC Cyclobenzaprine Cyclobenzaprine JAK1 JAK1 Cyclobenzaprine->JAK1 Inhibits DDR DDR Cyclobenzaprine->DDR Induces STAT3 STAT3 JAK1->STAT3 Activates WDHD1 WDHD1 STAT3->WDHD1 Upregulates Proliferation Proliferation WDHD1->Proliferation Promotes Migration Migration WDHD1->Migration Promotes

In Vivo Xenograft Workflow

This diagram outlines the key steps involved in evaluating the efficacy of cyclobenzaprine using a mouse xenograft model of ESCC.

workflow In Vivo Xenograft Evaluation Workflow Start Implant ESCC Cells (Subcutaneous) Grouping Randomize into Treatment Groups Start->Grouping Dosing Daily Treatment (Cyclobenzaprine vs. Vehicle) Grouping->Dosing Monitoring Monitor Tumor Growth & Animal Health Dosing->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Analysis1 Tumor Weight & Volume Endpoint->Analysis1 Analysis2 Western Blot (JAK1-STAT3-WDHD1) Endpoint->Analysis2 Analysis3 Histology (Vital Organs) Endpoint->Analysis3

Discussion and Research Implications

The data presented positions cyclobenzaprine as a promising repurposing candidate for ESCC. Its action on the JAK1-STAT3-WDHD1 axis offers a targeted approach, and the induction of DNA damage may provide a synergistic effect with standard DNA-damaging chemotherapeutics.

Future research should focus on:

  • Dose Optimization: Establishing the minimum effective dose and maximum tolerated dose in different animal models.
  • Combination Therapy: Testing cyclobenzaprine in combination with standard ESCC chemotherapies (e.g., cisplatin, 5-fluorouracil) or immunotherapy to explore potential synergistic effects.
  • Biomarker Identification: Validating WDHD1 expression levels or JAK1-STAT3 activation status as potential biomarkers for predicting patient response in future clinical settings.

The provided protocols offer a comprehensive and reproducible framework for the scientific community to validate and build upon these findings, accelerating the translational path of cyclobenzaprine from bench to bedside.

References

Cyclobenzaprine Dosing Optimization in Elderly Patients with Hepatic Impairment: Protocol for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cyclobenzaprine is a centrally-acting skeletal muscle relaxant structurally related to tricyclic antidepressants, widely prescribed for acute musculoskeletal muscle spasm. Elderly patients with hepatic impairment represent a vulnerable population due to age-related and disease-related pharmacokinetic alterations that significantly increase cyclobenzaprine exposure and toxicity risk. This document provides comprehensive application notes and experimental protocols to guide researchers and drug development professionals in optimizing cyclobenzaprine dosing for this special population, integrating current pharmacokinetic evidence with practical methodological approaches.

The pharmacological challenge stems from cyclobenzaprine's extensive hepatic metabolism via cytochrome P450 enzymes (primarily CYP3A4 and CYP1A2) and its narrow therapeutic index. Elderly patients experience natural age-related declines in hepatic blood flow and mass, while hepatic impairment further compromises metabolic capacity. These factors combine to create a potentially dangerous scenario of drug accumulation and heightened adverse effect risk, necessitating carefully tailored dosing strategies [1] [2] [3].

Pharmacokinetic Basis for Dosing Adjustments

Key Pharmacokinetic Changes in Special Populations

Understanding the quantitative pharmacokinetic alterations in special populations provides the foundation for evidence-based dosing recommendations. The following table summarizes critical changes in cyclobenzaprine disposition:

Table 1: Cyclobenzaprine Pharmacokinetic Parameters in Special Populations

Population Clearance (mL/min) Effective Half-life (hours) Steady-state Concentration Bioavailability
Healthy Young Adults 689 [1] 18 (range: 8-37) [2] [4] Baseline 33-55% [4] [5]
Elderly (≥65 years) Not significantly changed 33.4 [1] [6] 1.7-2.4× higher [1] [4] Increased due to reduced first-pass metabolism [3]
Mild Hepatic Impairment Approximately 50% reduced [1] 46.2 [6] Approximately 2× higher [1] [2] [4] Likely increased

The pharmacokinetic data reveal that both aging and hepatic impairment independently and synergistically increase cyclobenzaprine exposure. Elderly patients exhibit approximately twofold higher steady-state concentrations compared to young adults, while those with mild hepatic impairment demonstrate a similar twofold increase relative to healthy controls [1] [4]. When these conditions coexist, the potential for accumulation and toxicity is substantially magnified, creating a compelling rationale for dose reduction and extended dosing intervals.

Metabolic Pathways and Elimination Characteristics

Cyclobenzaprine undergoes extensive hepatic metabolism through multiple pathways [2] [4]:

  • Primary metabolic route: N-demethylation via cytochrome P450 enzymes (CYP3A4, CYP1A2, and to a lesser extent CYP2D6)
  • Conjugative metabolism: Glucuronidation via UGT1A4 and UGT2B10
  • Enterohepatic recirculation: Contributes to prolonged elimination
  • Elimination: Primarily renal as glucuronide metabolites (38-51% in urine, 14-15% in feces) with <1% unchanged drug [6]

The following diagram illustrates cyclobenzaprine's metabolic pathway and the basis for dosing adjustments:

G Cyclobenzaprine Cyclobenzaprine Metabolism Metabolism Cyclobenzaprine->Metabolism Oral Administration CYP3A4 CYP3A4 Metabolism->CYP3A4 N-demethylation CYP1A2 CYP1A2 Metabolism->CYP1A2 N-demethylation CYP2D6 CYP2D6 Metabolism->CYP2D6 Minor pathway UGT1A4 UGT1A4 Metabolism->UGT1A4 Glucuronidation UGT2B10 UGT2B10 Metabolism->UGT2B10 Glucuronidation Metabolites Metabolites CYP3A4->Metabolites CYP1A2->Metabolites CYP2D6->Metabolites UGT1A4->Metabolites UGT2B10->Metabolites Elimination Elimination Metabolites->Elimination Urine Urine Elimination->Urine 38-51% Feces Feces Elimination->Feces 14-15%

Figure 1: Cyclobenzaprine Metabolic Pathway and Elimination

Dosing Recommendations & Clinical Considerations

Evidence-Based Dosing Recommendations

Based on comprehensive pharmacokinetic studies and clinical evidence, the following dosing protocol is recommended for elderly patients with hepatic impairment:

Table 2: Evidence-Based Dosing Recommendations for Special Populations

Patient Population Recommended Regimen Duration Dose Escalation Considerations
Elderly (≥65 years) with Normal Hepatic Function Immediate-release: 5 mg up to 3 times daily [7] [2] Limited to 2-3 weeks [7] [2] [4] May increase based on tolerability and response; monitor for anticholinergic effects
Mild Hepatic Impairment (Child-Pugh A) Immediate-release: 5 mg initially; titrate slowly upward [7] [2] Limited to 2-3 weeks Titrate cautiously with close monitoring; avoid 10 mg doses
Moderate to Severe Hepatic Impairment (Child-Pugh B/C) Not recommended [7] [2] [4] N/A Contraindicated due to lack of safety data and significant accumulation risk
Clinical Monitoring Protocol

Comprehensive monitoring is essential for safe cyclobenzaprine use in vulnerable populations. Implement the following monitoring protocol:

  • Efficacy Assessment: Monitor relief of muscle spasm, pain, tenderness, and limitation of motion using standardized scales (VAS, NRS) [2]
  • Safety Monitoring: Regular assessment for somnolence, dry mucous membranes, dizziness, and confusion [2]
  • Anticholinergic Toxicity Surveillance: Monitor for xerostomia, ileus, tachycardia, mydriasis, confusion, urinary retention [2]
  • Serotonin Syndrome Vigilance: Particularly with concomitant serotonergic drugs (SSRIs, SNRIs, TCAs, tramadol) [2] [4]
  • Functional Assessment: Evaluate impact on activities of daily living and fall risk [7] [2]

Experimental Protocols for Dose Optimization Studies

Protocol 1: Pharmacokinetic Study in Special Populations

Objective: To characterize cyclobenzaprine pharmacokinetics in elderly subjects with varying degrees of hepatic impairment.

Methodology:

  • Study Design: Open-label, parallel-group, single-dose (5 mg) pharmacokinetic study
  • Subjects: 4 groups (n=12 each): (1) Young healthy controls, (2) Elderly with normal hepatic function, (3) Mild hepatic impairment (Child-Pugh A), (4) Moderate hepatic impairment (Child-Pugh B)
  • Exclusion Criteria: Concomitant use of CYP3A4/1A2 inhibitors/inducers, severe renal impairment (eGFR <30 mL/min), unstable cardiac conditions
  • Blood Sampling: Pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120 hours post-dose
  • Analytical Method: LC-MS/MS quantification of cyclobenzaprine and desmethylcyclobenzaprine [5]
  • Pharmacokinetic Analysis: Non-compartmental analysis to determine C~max~, T~max~, AUC~0-t~, AUC~0-∞~, t~1/2~, CL/F, V~d~/F

Statistical Analysis:

  • ANOVA for group comparisons of primary parameters (AUC, C~max~)
  • 90% confidence intervals for geometric mean ratios
  • Power analysis: 12 subjects/group provides 90% power to detect 50% difference in AUC (α=0.05)
Protocol 2: Pharmacodynamic Response Assessment

Objective: To evaluate the relationship between cyclobenzaprine exposure and both efficacy and safety endpoints in elderly hepatically-impaired patients.

Methodology:

  • Study Design: Prospective, multiple-dose, response-titration study
  • Dosing: Initial dose 5 mg once daily, with potential escalation to 5 mg twice daily after 7 days based on tolerance and response
  • Duration: 14 days of active treatment
  • Primary Endpoints:
    • Efficacy: Change from baseline in muscle spasm score (0-4 scale), pain intensity (0-10 NRS), range of motion
    • Safety: Incidence of treatment-emergent adverse events, cognitive assessment (MMSE), balance testing
  • Pharmacokinetic-Pharmacodynamic Modeling: Relationship between cyclobenzaprine concentrations and both efficacy and adverse effects using Emax models

Assessment Schedule:

  • Baseline: Comprehensive physical examination, laboratory tests, ECG, efficacy assessments
  • Days 1, 7, 14: Efficacy and safety assessments, trough blood sampling
  • Daily: Patient diaries documenting medication intake, perceived effect, adverse events

Clinical Management & Risk Mitigation

Concomitant Medication Considerations

Cyclobenzaprine's metabolic profile and pharmacological characteristics create significant potential for drug-drug interactions that require careful management:

  • Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin): Avoid concomitant use or reduce cyclobenzaprine dose by 50% with close monitoring [2]
  • CYP1A2 Inhibitors (e.g., fluvoxamine, ciprofloxacin): Use lower cyclobenzaprine doses and monitor for adverse effects [2]
  • Central Nervous System Depressants (e.g., alcohol, benzodiazepines, opioids): Additive sedation; avoid or implement precautionary measures [7] [2]
  • Serotonergic Agents (SSRIs, SNRIs, TCAs, tramadol): Increased serotonin syndrome risk; monitor for symptoms (agitation, hallucinations, tachycardia, hyperreflexia) [2] [4]
  • Anticholinergic Agents: Additive anticholinergic effects; avoid combination where possible [2]
Contraindications and Precautions

Cyclobenzaprine is contraindicated in several populations and conditions [2] [4]:

  • Moderate to severe hepatic impairment (Child-Pugh B or C)
  • Concurrent use of monoamine oxidase inhibitors (within 14 days)
  • Hyperthyroidism
  • Recent myocardial infarction, arrhythmias, heart failure, or conduction disturbances

Special Precautions:

  • Use with caution in mild hepatic impairment only with dose reduction and close monitoring
  • Consider alternative therapies in frail elderly with multiple comorbidities
  • Regularly reassess continued therapy need beyond 2-3 weeks

Conclusion

Optimizing cyclobenzaprine dosing in elderly patients with hepatic impairment requires a meticulous, evidence-based approach that acknowledges the significant pharmacokinetic alterations in this population. The recommended strategy centers on initial dose reduction (5 mg once daily), cautious titration, and comprehensive monitoring for efficacy and safety.

Researchers should focus on further characterizing exposure-response relationships in this vulnerable population and developing validated biomarkers to predict individual dose requirements. Additionally, investigation of alternative muscle relaxants with more favorable metabolic profiles in this population represents an important area of future research.

The protocols outlined herein provide a framework for systematic investigation and clinical management to balance therapeutic efficacy with minimization of adverse drug reactions in this challenging patient population.

References

Cyclobenzaprine plasma sample extraction recovery improvement

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison & Selection

The table below summarizes three analytical techniques for extracting cyclobenzaprine from plasma, highlighting key performance metrics to help you compare their capabilities.

Analytical Technique Sample Preparation & Extraction Method Extraction Recovery Linearity Range Limit of Quantification (LOQ) Key Advantages / Applications
UHPLC-DAD [1] Simple Liquid-Liquid Microextraction with a small plasma volume. 94.3% 0.005 - 10 μg/mL 0.005 μg/mL High recovery from low plasma volume; cost-effective; suitable for clinical & pharmaceutical analysis [1].
LC-MS/MS [2] Extraction with organic solvent; uses escitalopram as an internal standard. Not specified (Method validated for precision & accuracy) 0.0200 - 10.0 ng/mL 0.0200 ng/mL High sensitivity; rapid analysis (2.4 min); applied in pharmacokinetic studies in dogs [2].
TLC-Fluorescence Densitometry [3] Extraction and purification, with procedure varying for urine and blood serum; pH is critical. Good reproducibility (sensitivity of 1 ng) 1 - 25 ng 1 ng (sensitivity) High specificity via TLC separation; suitable for biological samples (serum, urine) [3].

Detailed Experimental Protocols

Here are the step-by-step protocols for the two most modern methods from the comparison table.

Protocol 1: UHPLC-DAD with Liquid-Liquid Microextraction [1]

This method is noted for its simplicity and high extraction efficiency.

  • 1. Chromatographic Conditions
    • Column: C18 column.
    • Mobile Phase: Deionized water containing 0.1% Trifluoroacetic Acid (TFA) and Methanol in a ratio of 30:70 (v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: Diode-Array Detector (DAD).
  • 2. Extraction Procedure
    • Perform a liquid-liquid microextraction on the plasma sample using an organic solvent.
    • The method is optimized to provide a high-efficiency recovery (94.3%) using a small volume of plasma.
  • 3. Method Validation
    • The method was validated for selectivity, linearity, precision, and accuracy.
    • Intra- and inter-day precision (%RSD): <8%.
    • Accuracy (%RE): Between -0.50 to 0.01%.
Protocol 2: LC-MS/MS for Pharmacokinetic Studies [2]

This method is designed for high sensitivity and speed.

  • 1. Chromatographic Conditions
    • Column: Agela C18 column.
    • Mobile Phase: Acetonitrile: 5 mM Ammonium Acetate: Formic Acid (90:10:0.01, v/v/v).
    • Flow Rate: 0.3 mL/min.
    • Run Time: 2.4 minutes.
  • 2. Mass Spectrometry Conditions
    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • Detection: Multiple Reaction Monitoring (MRM).
    • Ion Transitions:
      • Cyclobenzaprine: m/z 276.2 → 216.1
      • Internal Standard (Escitalopram): m/z 325.1 → 109.0
  • 3. Extraction Procedure
    • Spike plasma samples with the internal standard (escitalopram).
    • Extract using a suitable organic solvent.
  • 4. Method Validation
    • Linearity: 0.0200–10.0 ng/mL.
    • Intra- and inter-day precision (%RSD): Within 12.8%.
    • Accuracy (%RE): Within 5.6%.

Workflow Diagram

The following diagram maps the logical decision path for method selection and key optimization points, based on the technical details from the research.

Start Start: Analyze Cyclobenzaprine in Plasma Goal Define Primary Goal Start->Goal P1 High-Throughput Pharmacokinetic Study Goal->P1 P2 Cost-Effective Clinical & Pharmaceutical QA Goal->P2 P3 Analyze Complex Biological Matrices Goal->P3 Method Select Method P1->Method P2->Method P3->Method M1 LC-MS/MS Method (Ultra-Sensitive & Rapid) Method->M1 M2 UHPLC-DAD with Microextraction (High Recovery & Cost-Effective) Method->M2 M3 TLC-Fluorescence (High Specificity) Method->M3 Opt1 Key Parameter: Internal Standard Use escitalopram for correction. M1->Opt1 Opt2 Key Parameter: Plasma Volume Small volume required for high recovery. M2->Opt2 Opt3 Key Parameter: Sample pH Critical for purity and reproducibility. M3->Opt3 Result Obtain Validated Results Opt1->Result Opt2->Result Opt3->Result

Frequently Asked Questions

Q1: What is the most critical factor to improve extraction recovery from plasma?

  • For liquid-liquid extraction (LLE), the pH of the sample is paramount. It ensures the drug is in its uncharged, neutral form, allowing for efficient partitioning into the organic solvent [3]. Using a suitable internal standard (e.g., escitalopram for LC-MS/MS) is also critical to correct for procedural losses and improve precision [2].

Q2: How can I improve the sensitivity of my cyclobenzaprine assay?

  • For ultimate sensitivity (low pg/mL range), LC-MS/MS with MRM is the preferred technique. Its high specificity and sensitivity make it suitable for low-concentration pharmacokinetic studies [2]. If using UHPLC-DAD, a microextraction technique that pre-concentrates the analyte can significantly enhance sensitivity [1].

Q3: My extraction recovery is low and variable. What should I check?

  • Verify the pH: Ensure the plasma is adequately alkalinized before LLE to suppress ionization of cyclobenzaprine [3].
  • Internal Standard: Incorporate a structurally similar internal standard (e.g., a lower homolog or a deuterated analog) to compensate for variability during extraction and analysis [2] [4].
  • Plasticizers: Be aware that plasticizers from tubes or containers can leach into samples and potentially interfere with analysis [5].

References

Cyclobenzaprine CYP450 inhibition drug interaction management

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Profile & Pharmacological Basis for Interactions

The following table summarizes the key enzymes and transporters involved in cyclobenzaprine's interactions.

Enzyme/Transporter Interaction Role of Cyclobenzaprine Key Contributing Factors to Interactions
CYP3A4 Primary metabolic pathway [1] [2] Inhibition of this enzyme by other drugs will increase cyclobenzaprine exposure [3].
CYP1A2 Secondary metabolic pathway [1] [2] Inhibition of this enzyme by other drugs will increase cyclobenzaprine exposure.
CYP2D6 Minor metabolic pathway [1] [2] Inhibition of this enzyme by other drugs will increase cyclobenzaprine exposure.
SERT Binds with high affinity (Ki = 108 nM) [4] [2] Contributes to the risk of Serotonin Syndrome when combined with other serotonergic drugs [1] [4].
NET Binds with high affinity (Ki = 36 nM) [4] [2] May contribute to tachycardia and other adrenergic effects [4].
5-HT2 Receptors Antagonist (submicromolar affinity) [4] [5] Part of its muscle relaxant mechanism; contributes to overall serotonergic effects [1] [5].

The diagram below illustrates the core metabolic and pharmacological relationships that underpin cyclobenzaprine's drug interaction potential.

cyclobenzaprine_interactions Cyclobenzaprine Interaction Pathways cluster_metabolism Primary Metabolism (Substrate) cluster_pharmacology Pharmacological Targets CBP Cyclobenzaprine CYP3A4 CYP3A4 CBP->CYP3A4 Metabolized By CYP1A2 CYP1A2 CBP->CYP1A2 Metabolized By CYP2D6 CYP2D6 CBP->CYP2D6 Metabolized By SERT Serotonin Transporter (SERT) CBP->SERT Inhibits NET Norepinephrine Transporter (NET) CBP->NET Inhibits Receptors 5-HT2 Serotonin Receptors CBP->Receptors Antagonizes Substrates Serotonergic Drugs (e.g., SSRIs, SNRIs) CBP->Substrates Increased Risk of Serotonin Syndrome Inhibitors CYP3A4/1A2 Inhibitors (e.g., Imatinib) Inhibitors->CBP Increases CBP Plasma Levels

Experimental & Clinical Interaction Management

For researchers and clinicians, managing interactions involves understanding both pharmacokinetic and pharmacodynamic risks. The table below outlines key interacting drugs and recommended management strategies.

Interacting Drug Class/Example Interaction Type & Mechanism Management & Monitoring Recommendations

| Monoamine Oxidase Inhibitors (MAOIs) e.g., Phenelzine [1] [6] | Contraindicated Pharmacodynamic: Risk of serotonin syndrome and other severe reactions [1]. | Avoid combination. A washout period of at least 14 days is required after discontinuing an MAOI before starting cyclobenzaprine [1] [6]. | | CYP3A4/1A2 Inhibitors e.g., Imatinib [7] | Pharmacokinetic Inhibition of cyclobenzaprine metabolism leading to increased plasma concentration [7]. | Monitor for increased cyclobenzaprine adverse effects (somnolence, dry mouth, dizziness). Consider dose reduction of cyclobenzaprine [7]. | | Serotonergic DrugsSSRIs/SNRIs: Sertraline, Duloxetine [1] [4]TCAs: Amitriptyline [6]Opioids: Tramadol [6] | Pharmacodynamic Additive serotonergic effects, increasing the risk of serotonin syndrome [1] [4] [6]. | Avoid combination if possible. If used together, monitor closely for symptoms of serotonin syndrome (agitation, hallucinations, tachycardia, hyperreflexia, incoordination). Discontinue immediately if suspected [1]. | | CNS DepressantsOpioids: Oxycodone [6]Benzodiazepines: Diazepam [6]Alcohol [3] [6] | Pharmacodynamic Additive CNS depression [6]. | Monitor for excessive sedation, respiratory depression, and impaired psychomotor skills. Avoid alcohol. Caution against driving or operating machinery [3] [6]. | | Drugs that Prolong QT Interval e.g., Tacrolimus [3] | Additive Toxicity Both drugs can prolong the QT interval, increasing arrhythmia risk [3]. | Monitor ECG and electrolytes (Mg, K, Ca), especially in patients with cardiac risk factors [3]. |

Frequently Asked Questions for Research Professionals

Q1: Is cyclobenzaprine a clinically significant inhibitor of CYP450 enzymes in vivo? While comprehensive clinical data is limited, current evidence suggests cyclobenzaprine is primarily a substrate for CYP3A4, CYP1A2, and to a lesser extent CYP2D6 [1] [2]. Its potential to act as a perpetrator in pharmacokinetic interactions by inhibiting these enzymes is less characterized than its role as a victim. Research efforts should focus on its interactions as an object drug.

Q2: What is the pharmacological evidence for cyclobenzaprine's link to serotonin syndrome? In vitro studies show cyclobenzaprine has high affinity for several serotonergic targets. It inhibits the serotonin transporter (SERT, Ki = 108 nM) and acts as an antagonist at multiple serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7) with submicromolar affinity [4] [2]. This multi-target mechanism provides a strong pharmacological basis for the risk of serotonin syndrome when combined with other serotonergic agents, as documented in case reports [1] [4].

Q3: What specific experimental protocols are used to study its mechanism of action? Preclinical studies on its muscle relaxant properties often use in vivo spinal reflex models in rats. A typical protocol involves:

  • Animal Model: Using spinalized rats to isolate spinal cord activity.
  • Reflex Measurement: Electrophysiological recording of mono- and polysynaptic reflex potentials or flexor reflexes.
  • Agonist Challenge: Administering a selective 5-HT2 receptor agonist (e.g., DOI) to facilitate reflexes.
  • Drug Testing: Evaluating the inhibitory effects of cyclobenzaprine and other compounds on the agonist-induced facilitation, demonstrating its action via 5-HT2 receptor antagonism in the spinal cord [5].

References

Cyclobenzaprine serotonin syndrome risk mitigation strategies

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Basis for Risk

Cyclobenzaprine poses a risk for serotonin syndrome due to its action on several serotonergic targets. The table below summarizes key experimental affinity data (Ki in nmol/L) for cyclobenzaprine and two structurally related tricyclic compounds for comparison [1].

Transporter/Receptor Cyclobenzaprine (Ki, nmol/L) Amitriptyline (Ki, nmol/L) Imipramine (Ki, nmol/L)
Serotonin Transporter (SERT) 108 4 1
Norepinephrine Transporter (NET) 36 22 52
Serotonin 5-HT2A Receptor 29 119 4
Serotonin 5-HT2B Receptor 154 39.8 N/A
Serotonin 5-HT2C Receptor 57 120 6
Serotonin 5-HT6 Receptor 145 103 89
Serotonin 5-HT7 Receptor 151 126 398

> Note on data sources: This affinity data was confirmed through in vitro testing following computational prediction. Data for amitriptyline and imipramine were sourced from the Psychoactive Drug Screening Program and International Union of Basic and Clinical Pharmacology databases for comparison [1].

This multi-receptor activity means that when cyclobenzaprine is combined with other serotonergic agents (e.g., SSRIs, SNRIs, MAOIs), it can lead to a synergistic overstimulation of serotonin receptors [1] [2] [3]. The following diagram illustrates the serotonergic pathways it affects.

G PreSynaptic Pre-synaptic Neuron SERT Serotonin Transporter (SERT) Inhibition PreSynaptic->SERT 1. Blocks Reuptake NET Norepinephrine Transporter (NET) Inhibition PreSynaptic->NET SS Increased Risk of Serotonin Syndrome SERT->SS 2. Increases synaptic serotonin availability Rec_2A 5-HT2A Receptor Antagonism Rec_2A->SS 3. Altered receptor signaling balance Rec_2B 5-HT2B Receptor Antagonism Rec_2B->SS Rec_2C 5-HT2C Receptor Antagonism Rec_2C->SS Rec_6 5-HT6 Receptor Antagonism Rec_6->SS Rec_7 5-HT7 Receptor Antagonism Rec_7->SS

Clinical Evidence & Case Reports

The risk is supported by case reports where cyclobenzaprine, in combination with other drugs, precipitated serotonin syndrome. Symptoms typically developed rapidly (within hours) and resolved after discontinuing the medications [1] [2] [3].

Case Profile Concomitant Serotonergic Drug(s) Reported Onset Key Clinical Manifestations
27-year-old female [1] Escitalopram Hours Stupor, fever, nystagmus, tachycardia, diaphoresis, tremors, rigidity, hyperreflexia
70-year-old female [1] [2] Phenelzine (an MAOI) Within hours of 3rd dose Confusion, agitation, tremulousness, tachycardia, diaphoresis, fever
53-year-old male [1] [2] Duloxetine, Bupropion, Opioids Shortly after addition Diaphoresis, tachycardia, agitation, tremors, sustained clonus

It is important to note that one observational study of 23 patients over a cumulative 24+ patient-years found no evidence of SS with concomitant psychotropic use, suggesting the absolute risk may be low in a controlled setting, though caution is still warranted [4].

Experimental & Diagnostic Protocols

For researchers investigating this adverse drug reaction, the following protocols and diagnostic criteria are essential.

Diagnostic Criteria for Clinical Identification

The Hunter Serotonin Toxicity Criteria are recommended for diagnosing SS, as they are more specific and sensitive than older criteria [5] [6]. A patient who has taken a serotonergic agent and has one of the following features meets the criteria:

  • Spontaneous clonus
  • Inducible clonus plus agitation or diaphoresis
  • Ocular clonus plus agitation or diaphoresis
  • Tremor plus hyperreflexia
  • Hypertonia plus temperature > 38°C plus ocular clonus or inducible clonus
In Vitro Binding Assay Workflow

To experimentally profile a drug's serotonergic activity, a standard binding assay can be used [1]. The following diagram outlines the key steps.

G Step1 1. Target Selection & Membrane Preparation Step2 2. Radioligand & Test Compound Incubation Step1->Step2 Step3 3. Separation & Radioactivity Measurement Step2->Step3 Step4 4. Data Analysis: Ki/IC50 Calculation Step3->Step4 End Outcome: Affinity Profile Informs Interaction Risk Step4->End Start Start: Identify Serotonin Targets (SERT, 5-HT2A, 5-HT2C, etc.) Start->Step1

Detailed Methodology [1]:

  • Target Selection & Membrane Preparation: Express the human recombinant protein (e.g., SERT, 5-HT2A receptor) in a cell line (e.g., HEK-293). Prepare cell membranes containing the target of interest.
  • Radioligand & Test Compound Incubation: Incubate the membrane preparation with a known radiolabeled ligand (e.g., [³H]citalopram for SERT) and various concentrations of the test compound (cyclobenzaprine). Nonspecific binding is determined in the presence of a high concentration of a known, unlabeled competitor.
  • Separation & Measurement: Separate the bound radioligand from the free one rapidly by filtration through glass-fiber filters. Measure the radioactivity trapped on the filters using a scintillation counter.
  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50). Use the Cheng-Prusoff equation to calculate the inhibition constant (Ki) value, which represents the binding affinity.

Risk Mitigation Strategies for Drug Development

Based on the evidence, the following mitigation strategies are critical.

Strategy Application in Research & Development
Pre-clinical Profiling Systematically screen novel compounds against the full panel of safety-relevant serotonergic targets (SERT, NET, 5-HT1A/2A/2B/2C/6/7) early in the discovery process [1].
Interaction Awareness Clearly flag cyclobenzaprine and similar compounds as having serotonergic activity. Use drug interaction software to predict pharmacokinetic (CYP450) and pharmacodynamic interactions during trial design [6] [7].
Clinical Trial Design In clinical trials, explicitly exclude concomitant use of other serotonergic agents. Implement rigorous monitoring for SS symptoms, especially when initiating treatment or after dose changes [5] [8].
Post-Marketing Surveillance Utilize pharmacovigilance databases (e.g., FAERS) to monitor for signals of SS and other adverse events not captured in limited clinical trials [9].

References

Cyclobenzaprine anticholinergic side effects experimental models

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Anticholinergic Side Effects

The following table summarizes the frequency of key anticholinergic adverse events associated with cyclobenzaprine, compiled from clinical data and pharmacovigilance studies [1] [2].

Adverse Event Frequency Category Reported Frequency/Notes Primary Source
Dry Mouth Very Common Up to 32% [1] Clinical Trials
Drowsiness/Somnolence Very Common Up to 38% [1] Clinical Trials
Dizziness Common 10% or more [1] Clinical Trials
Confusion Less Common / Potential Risk Significant pharmacovigilance signal; higher risk in elderly [1] [2] FAERS Analysis
Urinary Retention Rare / Potential Risk Postmarketing reports [1] Clinical Trials & FAERS

Pharmacological Mechanisms & Experimental Pathways

Cyclobenzaprine's anticholinergic effects are primarily due to its antagonism of muscarinic acetylcholine receptors [3] [4]. The diagram below illustrates the mechanistic pathway and potential experimental assessment models.

G CBP Cyclobenzaprine Administration Mech Mechanism: Muscarinic Receptor (M1, M2, M3) Antagonism CBP->Mech ExpModel Experimental Assessment CBP->ExpModel NeuroEffect Central Nervous System Effects Mech->NeuroEffect PeriphEffect Peripheral Effects Mech->PeriphEffect SubNeuro1 • Sedation • Drowsiness • Confusion NeuroEffect->SubNeuro1 SubNeuro2 • Reduced vigilance NeuroEffect->SubNeuro2 SubPeriph1 • Dry mouth (Xerostomia) PeriphEffect->SubPeriph1 SubPeriph2 • Constipation • Urinary retention • Tachycardia PeriphEffect->SubPeriph2 SubPeriph3 • Blurred vision PeriphEffect->SubPeriph3 Model1 In Vitro Binding Assays (e.g., Receptor Ki = 1.3 nM for H1, 7.9 nM for M1 [4]) ExpModel->Model1 Model2 In Vivo Behavioral Models (e.g., Locomotor activity, salivation) ExpModel->Model2 Model3 Clinical Pharmacovigilance (e.g., FAERS database analysis [2]) ExpModel->Model3

Troubleshooting Common Experimental Challenges

Here are solutions to frequent issues researchers may encounter when modeling these effects.

  • Challenge 1: Differentiating Central vs. Peripheral Anticholinergic Effects

    • Solution: Implement a combined experimental approach.
    • Protocol: Use in vitro radioligand binding assays (e.g., on cloned human muscarinic receptor subtypes) to establish direct receptor affinity [4]. Follow with in vivo studies in animal models:
      • Central Effects: Measure sedation using standardized tests like locomotor activity monitoring and rotarod performance.
      • Peripheral Effects: Quantify dry mouth by measuring saliva production (e.g., stimulated by pilocarpine) or assess urinary bladder function via cystometry. The distinct effect profiles help attribute outcomes to central or peripheral mechanisms.
  • Challenge 2: High Inter-Subject Variability in Response

    • Solution: Control for key metabolic and demographic factors.
    • Protocol:
      • Genotype/Phenotype for Metabolism: Cyclobenzaprine is metabolized mainly by CYP3A4, CYP1A2, and CYP2D6 [3] [4]. In preclinical studies, use animal models with characterized metabolic pathways. In human clinical trials, stratify participants or control analyses based on CYP genotype/phenotype.
      • Account for Age and Comorbidities: Data shows the elderly are more susceptible to confusion and sedation [1] [2]. Ensure animal models use age-matched cohorts or explicitly plan subgroup analyses in clinical trials to account for age-related changes in drug metabolism and receptor sensitivity.
  • Challenge 3: Overlap with Sedation from Other Mechanisms

    • Solution: Employ selective antagonists to isolate the anticholinergic component of sedation.
    • Protocol: Cyclobenzaprine is also a potent histamine H1 receptor antagonist (Ki=1.3 nM) [4], which contributes to sedation. To dissect the mechanisms, pre-treat subjects with a selective muscarinic antagonist (e.g., scopolamine) and a selective H1 antagonist (e.g., pyrilamine). The hypothesis is that the sedative effects of cyclobenzaprine will be partially, but not fully, blocked by either antagonist alone, indicating a multimodal mechanism.

Frequently Asked Questions (FAQs) for Researchers

Q1: Are cyclobenzaprine's anticholinergic effects the primary driver of its muscle relaxant properties? No, the current consensus is that its muscle relaxant action is primarily due to its central effects as a serotonin (5-HT2) receptor antagonist within the brainstem, which reduces somatic motor activity [3]. The anticholinergic effects are generally considered off-target activities that contribute to its side effect profile rather than its therapeutic efficacy [3] [5].

Q2: What are the most critical drug-drug interactions to control for in experimental models? The most critical interactions to avoid are:

  • Monoamine Oxidase Inhibitors (MAOIs): Contraindicated within 14 days due to risk of serious, life-threatening reactions [1] [3] [6].
  • Other Anticholinergic Agents: Concurrent use can lead to additive side effects (severe dry mouth, constipation, urinary retention, confusion).
  • CNS Depressants: Alcohol, opioids, and benzodiazepines can synergistically increase sedation and dizziness [1] [4].
  • Serotonergic Drugs: Concomitant use with SSRIs, SNRIs, or tricyclic antidepressants increases the risk of serotonin syndrome [3] [2].

Q3: Beyond classic anticholinergic effects, what other safety signals are emerging from real-world data? A recent pharmacovigilance study of the FDA Adverse Event Reporting System (FAERS) has identified significant signals for serious adverse events not fully highlighted on the label [2]. These include:

  • Psychiatric Events: Drug abuse, confusion, and completed suicide.
  • Toxicity to Various Agents: Overdose and drug interaction-related toxicity.
  • Cardiorespiratory Events: Cardiac and respiratory arrest. This data underscores the need for careful safety monitoring in both clinical practice and research settings.

Research Gaps and Future Directions

Available literature strongly confirms cyclobenzaprine's anticholinergic side effect profile through clinical observation and its known receptor binding affinity. However, a clear gap exists regarding dedicated, mechanistic experimental models that explicitly separate these effects from its primary muscle relaxant action. Future research could focus on:

  • Developing transgenic animal models to isolate the muscarinic receptor contribution to its overall side effect profile.
  • Utilizing more sophisticated in silico models and structured clinical trial datasets (like the CT-ADE benchmark [7]) to better predict and quantify these effects in specific patient populations.

References

Cyclobenzaprine Metabolites: Identification and Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the major mammalian metabolites of cyclobenzaprine identified through microbial models and rat liver microsomes, which are used to predict human metabolism [1].

Metabolite Name Abbreviation Relative Abundance (%) Primary Characterization Techniques
2-Hydroxycyclobenzaprine - 59% ( ^1H ) NMR, MS, UV Spectroscopy [1]
N-Desmethylcyclobenzaprine (Norcyclobenzaprine) NCBP 21% ( ^1H ) NMR, MS, UV Spectroscopy [1]
Cyclobenzaprine trans-10,11-dihydrodiol - 5% ( ^1H ) NMR, MS, UV Spectroscopy [1]
N-Desmethyl-2-hydroxy-cyclobenzaprine - 3% ( ^1H ) NMR, MS, UV Spectroscopy [1]
3-Hydroxycyclobenzaprine - 3% ( ^1H ) NMR, MS, UV Spectroscopy [1]
Cyclobenzaprine N-oxide - 1% ( ^1H ) NMR, MS, UV Spectroscopy [1]

Experimental Protocols for Analysis

Here are detailed methodologies for key experiments in metabolite identification and drug analysis.

1. Protocol for Metabolite Production using *Cunninghamella elegans*

This microbial model efficiently produces mammalian-like metabolites for isolation and characterization [1].

  • Organism and Culture: Grow Cunninghamella elegans on Sabouraud dextrose broth.
  • Biotransformation: Add cyclobenzaprine to the culture to a final concentration of 1 mM. Incubate for 72 hours, during which approximately 75% of the drug will be metabolized.
  • Metabolite Isolation: Isolate milligram amounts of metabolites using reversed-phase High-Performance Liquid Chromatography (HPLC).
  • Structural Characterization: Characterize the structures of isolated metabolites using:
    • ( ^1H ) NMR spectroscopy
    • Mass spectrometry (MS)
    • UV spectroscopy

2. HPLC Protocol for Drug Quantification in Formulations

This validated method is suitable for dissolution testing and assay of cyclobenzaprine from solid dosage forms [2].

  • Column: Shodex C18-4E (250 × 4.6 mm, 5 µm)
  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) in the proportion of 65:35 % v/v. The buffer is prepared with 1.36 g of potassium dihydrogen orthophosphate and 2 mL of triethylamine in 800 mL water, adjusted to pH 3.0 with orthophosphoric acid.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 289.4 nm
  • Injection Volume: 20 µL
  • Sample Preparation: For dissolution samples, use 900 mL of 0.1N HCl (pH 1.2) as the medium with USP Apparatus II (Paddle) at 50 rpm. Withdraw samples at timed intervals, filter, and analyze directly.

3. LC-MS/MS Protocol for Plasma Sample Analysis

This method is designed for high-sensitivity pharmacokinetic and bioequivalence studies [3].

  • Sample Preparation: Extract 1000 µL of plasma with 4.0 mL of methyl tert-butyl ether after adding an internal standard (amitriptyline). Evaporate the organic layer, reconstitute the residue in mobile phase, and inject.
  • LC Conditions:
    • Column: Phenomenex Luna C18 (150 × 4.6 mm)
    • Mobile Phase: Acetonitrile and 0.01 M ammonium acetate buffer (90:10, v/v) with 0.1% formic acid.
    • Flow Rate: 0.35 mL/min
  • MS/MS Detection:
    • Ionization: Positive ion mode electrospray ionization (ESI)
    • MRM Transitions:
      • Cyclobenzaprine: m/z 276.6 → 216.4
      • Internal Standard (Amitriptyline): m/z 278 → 218

Troubleshooting Common Experimental Issues

Q1: How can I resolve analytical interference between cyclobenzaprine and tricyclic antidepressants?

A1: Cyclobenzaprine and its major metabolite, norcyclobenzaprine, are structurally nearly identical to amitriptyline and nortriptyline, differing only by a double bond in the cycloheptane ring [4]. This can cause co-elution and positive interference in HPLC and immunoassays.

  • Solution: Use Gas Chromatography-Mass Spectrometry (GC-MS) for definitive separation and identification. After derivatization with trifluoroacetic anhydride, these compounds can be distinguished based on their retention times and unique mass spectrometric fragmentation patterns [4].

Q2: What are the primary forced degradation products of cyclobenzaprine, and what do they indicate about its stability?

A2: A forced degradation study under acidic and oxidative conditions identified 15 major products, revealing two key instability pathways [5]:

  • Pathway 1: Oxidation of Double Bonds. The endocyclic and exocyclic double bonds are susceptible to oxidation, forming epoxides. These unstable intermediates can further degrade into more polar compounds like glycols, and ultimately cleave to form dibenzosuberenone and anthraquinone.
  • Pathway 2: N-Oxidation. The tertiary amine group can be oxidized to form cyclobenzaprine N-oxide.
  • Implication: Cyclobenzaprine is particularly sensitive to oxidative stress. Stability studies should focus on these pathways, and analytical methods must be able to separate and identify these specific degradants.

Experimental Workflow Visualization

The diagram below outlines the core experimental workflow for identifying and characterizing cyclobenzaprine metabolites.

G Start Start: Metabolite Identification A In vitro Incubation (Rat Liver Microsomes) Start->A B Metabolite Generation (Microbial Model) Start->B C Sample Preparation (Extraction & Purification) A->C B->C D Analytical Separation (LC-MS/MS or HPLC) C->D E Structural Elucidation (NMR & MS) D->E F Data Analysis & Reporting E->F End End: Metabolite Profile F->End

References

Comprehensive Structural and Functional Comparison: Cyclobenzaprine vs. Amitriptyline

Author: Smolecule Technical Support Team. Date: February 2026

Structural and Chemical Comparison

Cyclobenzaprine and amitriptyline are closely related tricyclic compounds of the dibenzocycloheptene class. Their core structural similarity is high, with cyclobenzaprine effectively being 10,11-dehydroamitriptyline—it differs from amitriptyline by the presence of only one double bond in the central seven-membered ring [1] [2] [3]. This minor structural modification is sufficient to confer differences in their pharmacological profiles and, consequently, their therapeutic applications.

Table 1: Basic Chemical and Clinical Profile Comparison

Characteristic Cyclobenzaprine Amitriptyline
Chemical Structure Tricyclic (dibenzocycloheptene) Tricyclic (dibenzocycloheptene)
Structural Difference Double bond in the central ring Fully saturated central ring
Primary Indication Acute musculoskeletal muscle spasms [4] [5] Endogenous depression [4] [5]
Drug Class Centrally-acting muscle relaxant [5] Tricyclic antidepressant (TCA) [5]
First Approval Date August 26, 1977 [4] April 7, 1961 [4]

The following diagram illustrates their close structural relationship and the resulting divergence in primary therapeutic targets:

G Start Tricyclic Dibenzocycloheptene Core Structure Struct1 Cyclobenzaprine Start->Struct1  Contains double bond in central ring Struct2 Amitriptyline Start->Struct2  Fully saturated central ring Mech1 Primary Use: Muscle Relaxant Struct1->Mech1 Mech2 Primary Use: Antidepressant Struct2->Mech2

Detailed Pharmacological Profiles and Mechanisms of Action

Despite their structural similarity, cyclobenzaprine and amitriptyline have distinct official indications. However, their complex and overlapping pharmacology means they are sometimes investigated for similar off-label uses, such as fibromyalgia [6].

Receptor Binding and Affinity Profiles

Both drugs are promiscuous binders, interacting with several monoamine transporters and receptors. The table below summarizes key experimental binding affinity data (Ki in nM), where a smaller Ki value indicates stronger binding [2] [3].

Table 2: Experimentally Determined Receptor Binding Affinities (Ki in nM)

Pharmacological Target Cyclobenzaprine Amitriptyline Functional Implication
Serotonin Transporter (SERT) 108 [2] 4 [2] Antidepressant effect, risk of serotonin syndrome
Norepinephrine Transporter (NET) 36 [2] 22 [2] Antidepressant effect, analgesia
Dopamine Transporter (DAT) 5,489 [2] 3,250 [2] Lower affinity, clinical significance minimal
Histamine H1 Receptor 1.3 [3] 1.1 [3] Sedation, drowsiness
Muscarinic M1 Receptor 7.9 [3] 2.0 [3] Anticholinergic effects (dry mouth, confusion)
α1-Adrenergic Receptor 5.6 [3] 27 [3] Orthostatic hypotension
Serotonin 5-HT2A Receptor 29 [2] 119 [2] Antagonism may contribute to sleep modulation

Key Observations from Binding Data:

  • Amitriptyline is a more potent serotonin reuptake inhibitor (lower Ki for SERT), aligning with its primary role as an antidepressant.
  • Both compounds are potent antagonists of the histamine H1 receptor, explaining the significant sedation associated with both.
  • Both have strong anticholinergic activity (muscarinic receptor antagonism), leading to side effects like dry mouth, constipation, and urinary retention.
  • The muscle relaxant mechanism of cyclobenzaprine remains incompletely understood but is thought to involve modulation of brainstem serotonergic and noradrenergic pathways rather than a direct action on skeletal muscle [5] [3].
Clinical Efficacy Data from Comparative Trials

A key randomized, double-blind clinical trial directly compared both drugs with placebo in fibromyalgia patients [6] [7]. The study involved 208 patients and lasted for 6 months.

Table 3: Clinical Trial Results in Fibromyalgia Treatment

Treatment Group % with Significant Improvement at 1 Month % with Significant Improvement at 6 Months
Amitriptyline 21% [6] 36% [6]
Cyclobenzaprine 12% [6] 33% [6]
Placebo 0% [6] 19% [6]

Statistical Outcome: At one month, both active drugs were statistically superior to placebo (Amitriptyline vs. Placebo, P=0.002; Cyclobenzaprine vs. Placebo, P=0.02). However, there was no statistically significant difference in efficacy between amitriptyline and cyclobenzaprine at this or the 6-month time point [6]. The study concluded that both drugs show short-term efficacy in a small percentage of patients [6] [7].

Safety, Tolerability, and Pharmacovigilance

The shared pharmacology of these drugs also results in shared adverse effect profiles, though with potential differences in frequency and severity.

Common and Serious Adverse Events
  • Shared Common Side Effects: Blurred vision, dry mouth, and constipation are common to both [5].

  • Distinct Side Effect Profiles:

    • Cyclobenzaprine: More frequently causes drowsiness, fatigue, dizziness, and headache [5] [8]. A recent large pharmacovigilance study also identified signals for adverse events like confusional state, delirium, and hallucinations, with higher risk in males [9].
    • Amitriptyline: More associated with cardiovascular effects like tachycardia, orthostatic hypotension (dizziness on standing), urinary retention, and sexual dysfunction [5].
  • Serotonin Syndrome (SS) Risk: Both drugs inhibit serotonin reuptake, creating a risk of SS, a potentially life-threatening condition. This risk is significantly increased when either drug is combined with other serotonergic agents (e.g., SSRIs, SNRIs, MAOIs) [2] [3]. Cyclobenzaprine is contraindicated with MAOIs and concomitant use with other serotonergic drugs requires extreme caution [5] [2].

Analysis of Real-World Adverse Event Data for Cyclobenzaprine

A comprehensive analysis of the FDA Adverse Event Reporting System (FAERS) provides insights into the real-world safety profile of cyclobenzaprine [9].

Methodology:

  • Data Source: FAERS database from Q1 2004 to Q3 2024.
  • Analysis Method: Disproportionality analysis using multiple computational approaches (ROR, PRR, BCPNN, MGPS) to detect safety signals.
  • Included Reports: 2,425 cases where cyclobenzaprine was the primary suspect drug.

Key Findings [9]:

  • Known Labeled AEs: Confirmed signals for cardiac arrest, respiratory arrest, drug hypersensitivity, dizziness, and somnolence.
  • Novel Potential Risks: Identified significant signals for adverse events not fully detailed on the label, including toxicity to various agents, completed suicide, drug abuse, overdose, and confusional state.
  • Time to Onset: The majority of adverse events were reported within the first month of treatment, with a median onset time of 7 days.

The following diagram outlines the experimental workflow and key findings of this pharmacovigilance study:

G A FAERS Database (2004-2024) B Data Extraction & De-duplication (n=18,289,374 reports) A->B C Inclusion: Reports with Cyclobenzaprine as Primary Suspect (n=2,425) B->C D Statistical Analysis (ROR, PRR, BCPNN, MGPS) C->D E Signal Detection (1,100 Significant Preferred Terms) D->E Findings Key Findings: • Confirmed labeled AEs (e.g., cardiac arrest) • Novel signals (e.g., suicide, abuse, confusion) • Median AE onset: 7 days E->Findings

Conclusion and Research Implications

For researchers and drug development professionals, the comparison between cyclobenzaprine and amitriptyline serves as a compelling case study of molecular tweaking, where a slight structural change shifts the therapeutic focus while retaining a complex and overlapping adverse effect profile.

  • Therapeutic Implications: Cyclobenzaprine's efficacy appears to be most pronounced in the short-term management of acute musculoskeletal spasm and, like amitriptyline, may provide benefit for a subset of fibromyalgia patients. Its use should be limited to short periods (e.g., ≤2-3 weeks) due to diminishing proven efficacy and ongoing risks [8].
  • Safety Considerations in Development: The recent pharmacovigilance data highlights the importance of post-marketing surveillance in identifying serious and novel risks, such as suicidal behaviors and abuse potential, which may not be fully apparent in pre-marketing clinical trials [9]. The strong anticholinergic and sedative profiles of both compounds are a major limitation to their use, particularly in the elderly.
  • Future Directions: This comparative analysis underscores the need for future research aimed at developing novel therapeutics that retain the desired analgesic or muscle-relaxing properties of these tricyclic compounds while mitigating anticholinergic and serotonergic side effects through more selective target engagement.

References

Cyclobenzaprine combination therapy NSAIDs clinical outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Overview: Cyclobenzaprine + NSAIDs

Study Citation & Design Patient Population & Condition Treatment Groups Primary Efficacy Outcome Conclusion on Combination Therapy

| Browning et al. (2001) [1] (Randomized, Open-Label) | 316 patients with acute neck/back muscle spasm (<14 days) [1] | • CYC5 • CYC5 + IBU400 • CYC5 + IBU800 [1] | Improvement in spasm and pain scores after 3 & 7 days. [1] | No significant difference among the three groups. Combination therapy was not superior to cyclobenzaprine alone. [1] | | Richards et al. (2005) [2] (Randomized, Open-Label) | 867 patients with acute neck or back pain with muscle spasm (<14 days) [2] | • CYC5 • CYC5 + IBU400 • CYC5 + IBU800 [2] | Patient Global Impression of Change (PGIC) after 7 days. [2] | No significant difference in PGIC. Combination therapy was not superior to cyclobenzaprine alone. [2] | | Turturro et al. (2003) [3] (Randomized, Double-Blind) | 102 ED patients with acute myofascial strain (≤48 hrs) [3] | • IBU800 • IBU800 + CYC10 [3] | Pain intensity on a visual analog scale (VAS) over 48 hours. [3] | No significant difference in pain reduction. Adding cyclobenzaprine did not improve analgesia. [3] | | Basmajian (1990) [4] (Randomized, Open-Label) | 40 patients with acute low back pain and muscle spasm (≤10 days) [4] | • NAP • NAP + CYC [4] | Objective muscle spasm, tenderness, and spinal motion after 14 days. [4] | Significantly less spasm and greater spinal motion with combination. Beneficial for low back strain. [4] |

Detailed Experimental Protocols

For researchers designing similar trials, here is a detailed breakdown of the methodologies from the key studies.

  • Study by Richards et al. (2005) [2]

    • Design: Prospective, randomized, open-label, multicenter, community-based trial.
    • Participants: Adults aged 18-65 with cervical or thoracolumbar pain and spasm of ≤14 days duration.
    • Intervention: 7-day treatment with cyclobenzaprine 5 mg TID alone or in combination with ibuprofen 400 mg or 800 mg TID.
    • Outcome Measures: Primary endpoint was Patient Global Impression of Change (PGIC) at Day 7. Secondary endpoints included patient-rated spasm, pain, medication helpfulness, and the Oswestry Disability Index (ODI), assessed at Days 3 and 7.
    • Data Collection: Efficacy and safety data were collected via a voluntary telephone reporting system, which the authors noted as a potential source of bias [2].
  • Study by Turturro et al. (2003) [3]

    • Design: Randomized, prospective, double-blind clinical trial.
    • Participants: 102 emergency department patients aged 18-70 with acute myofascial strain caused by minor trauma within 48 hours.
    • Intervention: All patients received a single 800 mg ibuprofen dose in the ED and a vial of 6 ibuprofen 800 mg capsules. They were randomized to receive either a single 10 mg cyclobenzaprine dose with a vial of 6 cyclobenzaprine 10 mg capsules, or matching placebos.
    • Outcome Measures: Pain intensity was measured on a 100-mm visual analog scale (VAS) at baseline; 30, 60, 90, 120, and 180 minutes; and at 24 and 48 hours.
    • Data Collection: Telephone follow-up was conducted at 24 and 48 hours, with side effects elicited through open-ended questioning [3].

Pharmacological Pathways and Experimental Workflow

The theoretical rationale for combination therapy is that the drugs target different pain pathways. The diagram below illustrates this mechanism and a generalized workflow for clinical evaluation.

cluster_0 Pharmacological Pathways cluster_1 Clinical Evaluation Workflow A Muscle Injury/Spa sm B Pain & Inflammation A->B C Cyclobenzaprine (Centrally-acting) B->C D NSAIDs (e.g., Ibuprofen) (Peripherally-acting) B->D E Reduced Muscle Spasm C->E F Reduced Inflammation & Pain D->F G Synergistic Pain Relief E->G F->G H 1. Patient Recruitment (Acute pain with spasm) I 2. Randomization H->I J 3. Intervention Groups I->J K 4. Outcome Assessment J->K J1 • Monotherapy (SMR/NSAID) • Combination Therapy • Placebo L 5. Data Analysis K->L

Key Insights for Researchers and Developers

  • Efficacy Gaps: The body of evidence suggests that the theoretical synergistic effect does not consistently translate into superior clinical outcomes. This indicates that the underlying pathophysiology of acute muscle spasm and pain may be more complex, or that outcome measures require refinement to capture potential benefits [2] [3].
  • Safety Profile: Consistently, studies report that the addition of cyclobenzaprine to an NSAID increases the incidence of central nervous system (CNS) side effects, such as drowsiness, dizziness, and fatigue, without a corresponding significant improvement in analgesia [2] [3]. This risk-benefit profile is crucial for clinical decision-making.
  • Considerations for Future Research:
    • Patient Stratification: Future trials could benefit from stratifying patients based on specific pain etiologies or the prominence of spasm versus inflammation.
    • Novel Formulations: Recent FDA approval of a sublingual formulation of cyclobenzaprine (Tonmya) for fibromyalgia highlights ongoing innovation in drug delivery, which may alter efficacy and side effect profiles for other indications [5] [6].
    • Alternative Combinations: Research on other muscle relaxant-NSAID combinations, such as chlorzoxazone and ibuprofen, has shown more positive results, suggesting that the choice of specific agents matters [7].

References

Cyclobenzaprine comparative proteomic analysis treated untreated cells

Author: Smolecule Technical Support Team. Date: February 2026

Documented Mechanisms & Proposed Proteomic Impacts

The table below summarizes known mechanisms of cyclobenzaprine from related studies and how these might translate into observable proteomic changes in a comparative experiment.

Mechanism / Biological Effect Observed In Potential Proteomic Signatures in Human Cells
Histamine H1 Receptor Antagonism [1] Cloned human receptors, rat, and mouse brain. Altered expression of proteins in downstream inflammatory or signaling pathways (e.g., MAPK/ERK, NF-κB).
Mitochondrial Dysfunction & Energy Metabolism Disruption [2] Leishmania infantum promastigotes. Downregulation of mitochondrial electron transport chain complex proteins; upregulation of proteins involved in oxidative stress response (e.g., NRF2 pathway).
Redox Imbalance & ROS Production [2] [3] Leishmania infantum promastigotes. Increased abundance of antioxidant enzymes (e.g., Superoxide Dismutases, Peroxiredoxins); markers of oxidative stress.
Inhibition of Serotonin & Norepinephrine Transporters [4] Human protein target databases. Changes in synaptic signaling proteins and downstream neuromodulators; potential alterations in CREB signaling pathway proteins.

Based on the mitochondrial and oxidative stress mechanisms identified in the literature [2] [3], the following diagram outlines a proposed signaling pathway that could be central to the cellular response to cyclobenzaprine.

G CBP Cyclobenzaprine (CBP) PMDepol Plasma Membrane Depolarization CBP->PMDepol MitoDepol Mitochondrial Membrane Potential Collapse CBP->MitoDepol CaImbalance Calcium Imbalance PMDepol->CaImbalance ATPdrop Decreased ATP Production MitoDepol->ATPdrop ROS ROS Production MitoDepol->ROS BioEnergy Bioenergetic Failure ATPdrop->BioEnergy ROS->CaImbalance DNAFrag DNA Fragmentation ROS->DNAFrag Apoptosis Activation of Apoptotic Pathways CaImbalance->Apoptosis DNAFrag->Apoptosis

Proposed Framework for Your Comparative Guide

Since direct data is unavailable, here is a methodological framework you could use to structure your comparative guide, based on standard practices in proteomics [5].

Component Recommended Approach & Considerations
1. Cell Model Selection Use a relevant human cell line (e.g., neuronal, myocyte). Conduct pilot dose-response and time-course assays to establish a non-lethal, pharmacologically relevant treatment condition.
2. Sample Preparation Use SILAC (Metabolic Labeling) for high quantification accuracy or Label-Free Quantification (LFQ) for flexibility [6]. Ensure a minimum of 5-6 biological replicates for robust statistical power.
3. Proteomic Profiling Data-Independent Acquisition (DIA) is preferred for its comprehensive and reproducible data collection [5].

| 4. Data Analysis | Implement a robust bioinformatics pipeline. Key steps include:

  • Normalization: Use variance-stabilizing methods.
  • Imputation: Apply methods like SeqKNN or MinProb for missing values, avoiding simple replacement [5].
  • Differential Analysis: Use established tools (e.g., limma).
  • Functional Analysis: Perform GO, KEGG, and GSEA to interpret affected pathways. | | 5. Validation | Plan for orthogonal validation of key hits using techniques like Western Blot or targeted MS/MRM. |

References

Cyclobenzaprine efficacy fibromyalgia versus other muscle relaxants

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data Summary

Drug Name Study Design & Duration Primary Efficacy Endpoint (vs. Placebo) Key Secondary Findings Common Adverse Events
Cyclobenzaprine (Oral) 12-week, DB, PC trial (n=120) [1] Significant reduction in pain severity [1] Significant improvement in sleep quality; reduction in tender points and muscle tightness [1] Drowsiness, dry mouth, dizziness [2]
Cyclobenzaprine (Sublingual - TNX-102 SL) 14-week, DB, PC trial (n=456) [3] Significant reduction in daily pain score (Δ -1.8 vs. -1.2, p<0.001) [3] Significant improvements in PGIC, FIQR symptoms/function, sleep disturbance, and fatigue (p≤0.001) [3] Oral hypoesthesia (23.4%), abnormal taste (11.3%), somnolence (3.0%) [3]

Abbreviations: DB: Double-Blind; PC: Placebo-Controlled; PGIC: Patient Global Impression of Change; FIQR: Fibromyalgia Impact Questionnaire Revised.

Experimental Protocols and Methodologies

The credibility of clinical data hinges on robust trial design. Here are the methodologies from the key studies cited:

  • Oral Cyclobenzaprine (1988 Study) [1]: This foundational study was a 12-week, double-blind, placebo-controlled trial. A total of 120 patients with fibrositis (now known as fibromyalgia) were randomized. The primary outcomes measured were the severity of pain and the quality of sleep. Dropouts due to lack of efficacy were significantly higher in the placebo group (52%) compared to the cyclobenzaprine group (16%), highlighting its perceived benefit [1].

  • Sublingual Cyclobenzaprine (2025 Phase 3 Trial) [3]: The RESILIENT trial was a 14-week, double-blind, multicenter, placebo-controlled study. It randomized 456 patients (1:1) to either TNX-102 SL or a matching placebo. The dosing regimen started at 2.8 mg nightly for two weeks, then increased to 5.6 mg nightly for the remaining 12 weeks. The primary endpoint was the change from baseline in the weekly average of daily diary pain intensity scores at Week 14. This design rigorously assessed the sustained effect of the medication on core fibromyalgia symptoms [3].

Pharmacological Mechanisms of Action

Cyclobenzaprine's efficacy in fibromyalgia is not primarily due to muscle relaxation. Its mechanism is linked to the improvement of non-restorative sleep, a core feature of fibromyalgia, via antagonism of key neurotransmitter receptors [4].

The diagram below illustrates the proposed signaling pathway through which bedtime dosing of cyclobenzaprine is believed to alleviate fibromyalgia pain.

G BedtimeDosing Bedtime Dosing of Cyclobenzaprine ReceptorBinding Antagonism of: • 5-HT2A Serotonin Receptor • α1-Adrenergic Receptor • Histamine H1 Receptor BedtimeDosing->ReceptorBinding SleepEffect Suppression of Nocturnal Arousal & Promotion of Deep Sleep ReceptorBinding->SleepEffect PainReduction Reduction in Central Sensitization & Clinical Pain SleepEffect->PainReduction

This central mechanism differentiates it from other drugs used in fibromyalgia:

  • Pregabalin: A gamma-aminobutyric acid (GABA) analogue that binds to the alpha2-delta subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters [5].
  • Duloxetine/Milnacipran: Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs) that enhance the activity of descending inhibitory pain pathways in the central nervous system [5].

Considerations for Research and Development

  • Comparative Efficacy: Evidence directly comparing cyclobenzaprine to other muscle relaxants for fibromyalgia is limited. One review notes it has been found not inferior to tizanidine, orphenadrine, and carisoprodol for acute musculoskeletal pain, but its specific value in fibromyalgia lies in its unique sleep-targeting pharmacology [2].
  • Formulation and Tolerability: The development of a sublingual formulation (Tonmya) aims to reduce first-pass hepatic metabolism, thereby lowering exposure to the long-half-life active metabolite norcyclobenzaprine. This is intended to improve tolerability, though it introduces local administration-site reactions [3] [4].
  • Place in Therapy: Current reviews position cyclobenzaprine as a useful agent, particularly for patients with significant sleep disturbances. However, guidelines emphasize that pharmacological interventions alone are insufficient and should be part of an integrated, multimodal treatment strategy including patient education, exercise, and psychological support [5].

References

Cyclobenzaprine JAK1-STAT3 inhibition versus other pathway inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Established Mechanism of Cyclobenzaprine

Cyclobenzaprine is a centrally-acting skeletal muscle relaxant, and its effects are not mediated through the JAK-STAT pathway. The table below summarizes its known pharmacological profile based on recent research.

Aspect Description
Primary Clinical Use Short-term adjunct treatment for muscle spasms associated with acute, painful musculoskeletal conditions [1].
Molecular Targets Primarily acts as a serotonin (5-HT2) receptor antagonist and may also affect noradrenergic pathways in the brainstem [2] [1].
Newly Identified Target A 2024 study identified cyclobenzaprine as a potent, non-competitive antagonist of the histamine H1 receptor, which likely explains its common sedative side effects [3].
Structural & Functional Class Structurally related to tricyclic antidepressants; its mechanism is distinct from JAK inhibitors [1].

JAK-STAT3 Inhibitors in Context

JAK inhibitors are a specialized class of drugs used for immune-mediated and inflammatory diseases. They work by blocking the JAK-STAT signaling pathway inside cells.

  • The JAK-STAT Pathway: This pathway is a crucial signaling cascade used by cytokines (messenger proteins) to regulate processes like immune response, cell growth, and inflammation [4]. When a cytokine binds to its receptor on a cell, it activates JAK enzymes, which in turn activate STAT proteins. The activated STATs move to the cell nucleus and turn on specific genes [4].
  • Established JAK Inhibitors: Drugs like tofacitinib and upadacitinib are designed to specifically target and inhibit JAK enzymes. This action dampens the inflammatory response and is beneficial in conditions like rheumatoid arthritis and atopic dermatitis [5]. A major known risk of these drugs is an increased susceptibility to infections, particularly herpes zoster [5].

The diagram below illustrates the core JAK-STAT signaling pathway and the site of action for typical JAK inhibitors.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Enzyme Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates STAT_P STAT (Phosphorylated) STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibits

A Guide for Comparative Investigation

For researchers aiming to compare pathway inhibitors, the following experimental approaches are standard in the field.

  • Structured Comparison of Inhibitors: When evaluating different compounds, it is essential to compare them across consistent parameters, as shown in the table below. This framework can be applied to cyclobenzaprine and known JAK inhibitors.
Comparative Parameter Cyclobenzaprine Tofacitinib (Example JAKi) Natural Product JAKi (e.g., Myricetin)
Primary Target Histamine H1 Receptor, 5-HT2 receptors [3] [2] JAK1/JAK3 [5] JAK1-STAT3 [4]
Reported IC₅₀ N/A for JAK-STAT Low nM range for JAKs ~20 μM for JAK1 [4]
Cellular/In Vivo Assay Radioligand binding & functional BRET assays on H1R [3] Phospho-STAT analysis in immune cells [5] Phospho-STAT analysis in cancer/inflammation models [4]
Key Outcome Measure Inhibition of histamine-induced Ca²⁺ influx [3] Reduction of inflammatory cytokines [5] Suppression of tumor growth or inflammation [4]
  • Detailed Experimental Protocol (JAK-STAT Inhibition):
    • Cell Line: Use human cell lines relevant to the disease of interest (e.g., HL-60 leukemic cells or T-lymphocyte lines known for high JAK-STAT activity).
    • Stimulation & Inhibition: Stimulate the cells with a specific cytokine (e.g., IL-6 for JAK1/2). Pre-treat cells with the test compound (e.g., cyclobenzaprine) and a known JAK inhibitor (e.g., tofacitinib) as a positive control.
    • Key Readout - Western Blot: Analyze cell lysates via Western Blot using antibodies against phosphorylated STAT3 (Tyr705) and total STAT3. A reduction in phosphorylated STAT3, without a change in total STAT3, indicates pathway inhibition.
    • Functional Assay: Follow up with a functional assay, such as an ELISA, to measure the downstream production of a cytokine like VEGF, which is transcriptionally regulated by the JAK-STAT pathway.

Research Implications and Next Steps

The discovery of cyclobenzaprine's potent H1 receptor antagonism provides a clear explanation for its sedative effects and opens up potential research into its repurposing. However, its investigation as a JAK inhibitor is not supported by current evidence.

For researchers interested in this area, the most direct path forward would be to:

  • Conduct the aforementioned JAK-STAT cellular assays to empirically test cyclobenzaprine against this pathway.
  • Explore natural product libraries for novel JAK inhibitor candidates, as many plant-derived compounds like myricetin and isobavachalcone show documented activity [4].

References

Cyclobenzaprine WDHD1 expression knockdown versus drug treatment effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Effects: Cyclobenzaprine vs. WDHD1 Knockdown

Experimental Aspect Cyclobenzaprine (Flexeril) Treatment WDHD1 Knockdown
Proliferation & Migration Significantly inhibited ESCC cell proliferation and migration in a time- and dose-dependent manner [1]. Mimicked the inhibitory effects of Flexeril on ESCC cell proliferation and migration [1].
Molecular Target & Signaling Inhibited the JAK1-STAT3 signaling pathway, leading to the downregulation of WDHD1 expression. The JAK2-STAT3 and PI3K-Akt-mTOR pathways were not involved [1]. Directly reduces WDHD1 levels, acting as a downstream target in the same pathway [1].
DNA Damage Response (DDR) Induced a DNA damage response in ESCC cells [1]. Induced a DNA damage response in ESCC cells, similar to Flexeril exposure [1].
Rescue Experiments The inhibitory effects of Flexeril on ESCC were attenuated by the overexpression of either STAT3 or WDHD1 [1]. The effects are specific to the reduction of WDHD1 function; overexpression would be expected to reverse them.
In Vivo Tumor Growth Significantly inhibited the growth of ESCC tumors in nude mice and downregulated the JAK1-STAT3-WDHD1 pathway [1]. Data specifically on the in vivo effect of knockdown was not detailed in the available search results.

Detailed Experimental Protocols

The key findings are supported by a range of experimental techniques. Here are the methodologies for some of the central assays:

  • Cell Viability and Proliferation Assays:

    • Cell Counting Kit-8 (CCK-8) Assay: Used to assess cell viability after treatment with Flexeril [1].
    • Plate Colony Formation Assay: Analyzed to evaluate the long-term proliferative ability of ESCC cell lines (KYSE150 and Eca109) after Flexeril treatment [1].
  • Migration Assays:

    • Transwell Assay: Used to examine the migratory ability of cancer cells through a porous membrane [1].
    • Scratch Assay (Wound Healing Assay): Measured cell migration by creating a "wound" in a cell monolayer and monitoring gap closure over time [1].
  • Target Identification and Binding:

    • Proteomics: Employed to identify proteins whose expression was altered by Flexeril, which is how WDHD1 was identified as a downstream target [1].
    • Drug Affinity Responsive Target Stability (DARTS) Assay: Based on the principle that a small molecule binding to a protein can protect it from proteolysis. This assay helped identify JAK1 as a binding target of Flexeril [1].
    • Cellular Thermal Shift Assay (CETSA): Used to validate target engagement by demonstrating that Flexeril binding stabilizes the JAK1 protein against heat-induced denaturation [1].
  • Genetic Manipulation:

    • Knockdown and Overexpression: WDHD1 expression was reduced (knockdown) using specific genetic tools to see if it mimicked the drug's effect. Conversely, STAT3 and WDHD1 were overexpressed to see if they could counteract (rescue) the drug's inhibitory effects [1].
  • DNA Damage Assessment:

    • Comet Assay (Single Cell Gel Electrophoresis): Conducted to detect DNA strand breaks in individual cells following either WDHD1 knockdown or Flexeril exposure, indicating the induction of a DNA damage response [1].

Signaling Pathway Diagram

The experimental data supports the following mechanistic pathway for cyclobenzaprine in ESCC models. The diagram illustrates how cyclobenzaprine treatment and WDHD1 knockdown converge on similar outcomes.

G Cyclobenzaprine Cyclobenzaprine JAK1 JAK1 Cyclobenzaprine->JAK1 Binds & Inhibits STAT3 STAT3 JAK1->STAT3 Inhibits Activation WDHD1_Expression WDHD1 Expression STAT3->WDHD1_Expression ↓ Downregulates Proliferation_Migration ↓ Cancer Cell Proliferation & Migration WDHD1_Expression->Proliferation_Migration Promotes DNA_Damage Induced DNA Damage Response (DDR) WDHD1_Knockdown WDHD1_Knockdown WDHD1_Knockdown->Proliferation_Migration Directly Inhibits

Key Takeaways for Researchers

  • Mechanistic Synergy: Both cyclobenzaprine treatment and WDHD1 knockdown achieve similar anti-cancer effects in ESCC models, primarily through inhibiting proliferation, migration, and inducing DNA damage. This strongly suggests that WDHD1 is a critical downstream effector of cyclobenzaprine's action in this context [1].
  • Defined Signaling Axis: The effect of cyclobenzaprine is specifically mediated by the JAK1-STAT3-WDHD1 pathway. Overexpression of either STAT3 or WDHD1 can rescue the cancer cells from the drug's effects, confirming the pathway's necessity [1].
  • Novel Anti-Cancer Potential: These findings position the commonly used muscle relaxant cyclobenzaprine as a potential repurposing candidate for ESCC, offering a novel therapeutic strategy focused on the JAK1-STAT3-WDHD1 axis [1].

References

Cyclobenzaprine safety profile comparison benzodiazepines skeletal muscle relaxants

Author: Smolecule Technical Support Team. Date: February 2026

Drug Classification and Basic Profiles

The table below summarizes the fundamental differences between cyclobenzaprine and benzodiazepines.

Feature Cyclobenzaprine Benzodiazepines (e.g., Alprazolam, Diazepam)
Drug Class Centrally-acting skeletal muscle relaxant [1] [2] Central nervous system (CNS) depressants [3] [4] [5]
Primary Medical Uses Short-term adjunct for muscle spasms (acute musculoskeletal conditions) [6] [1] [7] Anxiety, panic disorders, insomnia, seizures, alcohol withdrawal, procedural sedation [6] [3] [5]
Chemical Structure Tricyclic amine; similar to tricyclic antidepressants (TCAs) like amitriptyline [8] [7] [9] Benzodiazepine core structure [3]
DEA Schedule Not a controlled substance [6] Schedule IV controlled substance [6] [5]
First Approval Date 1977 [6] [7] 1960s (varies by specific drug) [5]

Mechanisms of Action and Pharmacokinetics

Mechanism of Action (MoA)
  • Cyclobenzaprine: The exact MoA is not fully elucidated [7]. It is a centrally acting agent thought to work primarily at the brainstem level, reducing somatic motor activity [7] [9]. Its effects may involve inhibition of descending serotonergic pathways in the spinal cord, potentially via 5-HT2 receptor antagonism [8] [7]. It also exhibits norepinephrine reuptake inhibition and significant antagonism at histamine H1 and muscarinic acetylcholine receptors, which contributes to its sedative and anticholinergic effects [8].
  • Benzodiazepines: They have a well-defined MoA. They potentiate the effect of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor in the CNS. This enhances the influx of chloride ions, leading to neuronal hyperpolarization and CNS depression, resulting in anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects [3] [4] [5].

The diagram below illustrates the distinct pathways through which these two drug classes exert their effects.

G A Drug Administration B Cyclobenzaprine A->B  Oral G Benzodiazepines A->G  Oral, IV, IM C Primary Action in Brainstem B->C D Inhibition of descending serotonergic pathways? C->D E Reduced tonic somatic motor neuron activity D->E F Muscle Relaxation E->F H Binding to GABA-A Receptor G->H I Enhanced GABAergic neurotransmission H->I J Increased chloride ion (Cl⁻) influx → Neuronal hyperpolarization I->J K CNS Depression: Anxiolytic, Sedative, Anticonvulsant Effects J->K

Pharmacokinetics at a Glance
Parameter Cyclobenzaprine Benzodiazepines (General)
Bioavailability 33-55% [8] Generally well-absorbed [3]
Protein Binding ~93% [8] [7] High (e.g., Diazepam ~99%) [3]
Metabolism Primarily hepatic via CYP3A4, CYP1A2 [8] [7] Primarily hepatic via CYP3A4, glucuronidation (some, e.g., Lorazepam) [3]
Elimination Half-life ~18 hours (Immediate-release); up to 37 hours (Extended-release) [6] [8] Varies widely by drug: Short (Triazolam: 2-5h) to Long (Diazepam: 20-100h) [6] [5]
Elimination Route Urine (as metabolites), feces [7] Primarily urine (as metabolites) [3]

Efficacy and Safety Profile Comparison

Clinical Efficacy and Supporting Evidence
  • Cyclobenzaprine: Evidence is strongest for short-term use. Systematic reviews and meta-analyses support its efficacy for short-term relief (up to two weeks) of acute low back pain and muscle spasms, showing superiority over placebo but not consistently superior to NSAIDs or acetaminophen [1]. It is the most heavily studied muscle relaxant [1]. One study on musculoskeletal pain found that peak benefit occurred around day seven of treatment, with no significant difference in pain scores between cyclobenzaprine alone, ibuprofen alone, or their combination [8].
  • Benzodiazepines: Efficacy is well-established for their approved indications. Robust clinical evidence supports their use for generalized anxiety disorder (GAD), panic disorder, preoperative sedation, and as first-line treatment for terminating active seizures and managing alcohol withdrawal syndrome [3] [5]. They are considered adjunctive for muscle spasms when first-line muscle relaxants are insufficient [5].
Adverse Effects and Safety Concerns

The table below compares the safety profiles, highlighting key areas of concern.

Aspect Cyclobenzaprine Benzodiazepines
Most Common Side Effects Drowsiness, dry mouth, dizziness, fatigue [6] [8] [4] Drowsiness, dizziness, unsteadiness, lightheadedness [6] [4]
Serious Risks Serotonin syndrome (with other serotonergic drugs), anticholinergic effects (urinary retention, constipation), tachycardia; contraindicated in certain heart conditions and with MAOIs [1] [8] [7] Respiratory depression (especially with opioids/alcohol), profound sedation, dependence, abuse, withdrawal symptoms (seizures, psychosis) [3] [4] [5]
Abuse & Dependence Potential Lower potential; not a controlled substance, but withdrawal (headache, nausea) reported after abrupt cessation [6] [4] High potential; Schedule IV controlled substance; tolerance, physical dependence, and addiction can occur [6] [3] [4]
Special Populations Should be avoided in the elderly due to risk of confusion, delirium, and cognitive impairment; requires dose adjustment in hepatic impairment [1] [8] [9] Use with extreme caution in the elderly (risk of falls, cognitive impairment); requires caution in hepatic impairment (some, like lorazepam, are safer) [3] [5]
Black Box Warning No Yes (risks of concomitant use with opioids, abuse, misuse, addiction, dependence, withdrawal) [5]

Experimental Protocol Considerations

For researchers designing studies, here are key methodological elements derived from the literature.

  • Study Population for Muscle Spasm Trials: Typically adults (18-65 years) with acute, painful musculoskeletal conditions (e.g., back or neck pain of sudden onset) and associated muscle spasm. Key exclusion criteria often include presence of neuropathic pain, spasticity from CNS disorders, specific cardiac conditions, hepatic impairment, and concurrent use of contraindicated drugs like MAOIs or other CNS depressants [1] [8] [7].
  • Common Study Design: Short-term (e.g., 1-2 week), randomized, double-blind, placebo-controlled trials. An active comparator (e.g., another muscle relaxant, an NSAID) is often included [1] [8].
  • Primary Efficacy Endpoints: Change from baseline in:
    • Local pain score or intensity (using a Visual Analog Scale or similar)
    • Muscle spasm severity (often rated on a scale like 0=absent to 3=severe)
    • Patient's global impression of change
    • Physical function (e.g., range of motion) [1] [8]
  • Key Safety Assessments: Monitoring for:
    • Incidence and severity of adverse events (especially sedation, dizziness, anticholinergic effects)
    • Vital signs (heart rate, blood pressure)
    • Clinical laboratory parameters (liver function tests)
    • Electrocardiogram (ECG) in some cases [1] [8] [7]

Key Insights for Drug Development

  • Distinct Therapeutic Niches: Cyclobenzaprine occupies a specific niche as a short-term adjunct for musculoskeletal pain and spasm, with a mechanism distinct from direct GABA modulation. Its TCA-like structure offers a different side effect profile but carries warnings for cardiac and serotonergic drug interactions. Benzodiazepines remain a cornerstone for conditions requiring rapid anxiolysis, sedation, or seizure control, but their high risk of dependence limits long-term use.
  • Safety as a Differentiator: The non-controlled status of cyclobenzaprine is a significant clinical advantage over benzodiazepines, which carry a Boxed Warning and Schedule IV classification. However, cyclobenzaprine's anticholinergic and sedative burdens are considerable, particularly in elderly populations, indicating an area for potential improvement in future drug development.
  • Research Gaps: While cyclobenzaprine is effective short-term, evidence for efficacy beyond two to three weeks is lacking [1] [7]. Comparative effectiveness studies against newer therapies and investigations into its potential antidepressant properties (given its structure) are areas for further exploration.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

311.1440774 Da

Monoisotopic Mass

311.1440774 Da

Heavy Atom Count

22

Appearance

White to off-white crystalline powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0VE05JYS2P

Related CAS

303-53-7 (Parent)

Wikipedia

Cyclobenzaprine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1. Yang YW, Macdonald JB, Nelson SA, Sekulic A. Treatment of vismodegib-associated muscle cramps with cyclobenzaprine: A retrospective review. J Am Acad Dermatol. 2017 Dec;77(6):1170-1172. doi: 10.1016/j.jaad.2016.12.017. PMID: 29132849.

2. Leite FM, Atallah AN, El Dib R, Grossmann E, Januzzi E, Andriolo RB, da Silva EM. Cyclobenzaprine for the treatment of myofascial pain in adults. Cochrane Database Syst Rev. 2009 Jul 8;2009(3):CD006830. doi: 10.1002/14651858.CD006830.pub3. PMID: 19588406; PMCID: PMC6481902.

3. Keegan MT, Brown DR, Rabinstein AA. Serotonin syndrome from the interaction of cyclobenzaprine with other serotoninergic drugs. Anesth Analg. 2006 Dec;103(6):1466-8. doi: 10.1213/01.ane.0000247699.81580.eb. PMID: 17122225.

4. Winchell GA, King JD, Chavez-Eng CM, Constanzer ML, Korn SH. Cyclobenzaprine pharmacokinetics, including the effects of age, gender, and hepatic insufficiency. J Clin Pharmacol. 2002 Jan;42(1):61-9. doi: 10.1177/0091270002042001007. PMID: 11808825.

5. Chabria SB. Rhabdomyolysis: a manifestation of cyclobenzaprine toxicity. J Occup Med Toxicol. 2006 Jul 17;1:16. doi: 10.1186/1745-6673-1-16. PMID: 16846511; PMCID: PMC1540431.

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